3,4-dihydroxy-3-methylbutanenitrile
Description
Properties
CAS No. |
220946-31-6 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3,4-Dihydroxy-3-methylbutanenitrile: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3,4-dihydroxy-3-methylbutanenitrile, a valuable chiral building block and a direct precursor to pantoic acid, the key component of pantothenic acid (Vitamin B5). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will present a validated synthetic pathway commencing with the preparation of the key intermediate, 3-hydroxy-3-methyl-2-butanone, followed by a detailed examination of its conversion to the target cyanohydrin. This guide emphasizes the mechanistic rationale behind the chosen synthetic strategies, provides detailed, actionable experimental protocols, and outlines the necessary safety precautions. Furthermore, we include predicted spectroscopic data for the final product to aid in its characterization, in the absence of comprehensive published spectra.
Introduction: The Significance of 3,4-Dihydroxy-3-methylbutanenitrile
3,4-Dihydroxy-3-methylbutanenitrile, also known as pantothenic acid nitrile, is a molecule of significant interest due to its role as a direct precursor to pantoic acid. Pantoic acid is subsequently amidated with β-alanine to form pantothenic acid (Vitamin B5), a vital nutrient for all forms of life. Pantothenic acid is a constituent of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.
The chemical synthesis of 3,4-dihydroxy-3-methylbutanenitrile offers a direct route to pantoic acid and its derivatives, which are of interest in various research and development applications, from nutritional science to the development of novel therapeutics. The presence of two adjacent stereocenters, one of which is a quaternary carbon, makes its stereoselective synthesis a challenging and important endeavor. This guide will focus on a practical and accessible synthetic approach.
Strategic Overview of the Synthetic Pathway
The most logical and direct synthetic route to 3,4-dihydroxy-3-methylbutanenitrile involves the nucleophilic addition of a cyanide anion to the carbonyl group of a suitable precursor. This classic transformation, known as the cyanohydrin reaction, is a powerful tool for the formation of α-hydroxynitriles. The chosen precursor for this synthesis is the keto-alcohol, 3-hydroxy-3-methyl-2-butanone.
The overall synthetic strategy is a two-step process:
-
Synthesis of the Precursor: Preparation of 3-hydroxy-3-methyl-2-butanone from a commercially available starting material.
-
Cyanohydrin Formation: Conversion of 3-hydroxy-3-methyl-2-butanone to the target molecule, 3,4-dihydroxy-3-methylbutanenitrile.
Caption: General mechanism of cyanohydrin formation.
Protocol 1: Using Potassium Cyanide and Acid
This method relies on the in situ generation of hydrogen cyanide (HCN), a potent but highly toxic reagent. Extreme caution must be exercised, and this procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
3-Hydroxy-3-methyl-2-butanone
-
Potassium Cyanide (KCN)
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl Ether
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-hydroxy-3-methyl-2-butanone (1.0 eq) in a mixture of diethyl ether and water.
-
Cyanide Addition: In a separate beaker, prepare a solution of potassium cyanide (1.1 eq) in deionized water and add it to the reaction mixture.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add glacial acetic acid (1.1 eq) dropwise from the addition funnel. This will generate HCN in situ.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by adding a dilute solution of sodium hypochlorite (bleach) to decompose any excess cyanide. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Using Trimethylsilyl Cyanide (TMSCN)
This protocol offers a milder and often safer alternative to the use of KCN/HCN. [1]TMSCN reacts with the ketone to form a silylated cyanohydrin, which is then hydrolyzed to the final product upon aqueous work-up.
Materials:
-
3-Hydroxy-3-methyl-2-butanone
-
Trimethylsilyl Cyanide (TMSCN)
-
Zinc Iodide (ZnI₂) or another suitable Lewis acid catalyst
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-3-methyl-2-butanone (1.0 eq) and zinc iodide (0.1 eq) in anhydrous dichloromethane.
-
TMSCN Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M HCl. Stir vigorously for 1 hour to hydrolyze the silyl ether.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Considerations
Working with cyanide-containing compounds requires strict adherence to safety protocols.
-
Hydrogen Cyanide (HCN): Extremely toxic and volatile. All reactions involving the generation or use of HCN must be conducted in a certified chemical fume hood. An emergency plan for cyanide exposure should be in place, and an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be readily accessible.
-
Potassium Cyanide (KCN) and Trimethylsilyl Cyanide (TMSCN): Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors. Handle only in a well-ventilated fume hood.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal according to institutional guidelines.
Characterization of 3,4-Dihydroxy-3-methylbutanenitrile
As of the date of this publication, a complete set of published spectroscopic data for 3,4-dihydroxy-3-methylbutanenitrile is not readily available. The following are predicted spectral data based on the compound's structure and known values for similar molecules. [2][3][4]
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Broad singlet for the two hydroxyl protons (OH).- Singlet for the methyl group (CH₃) protons.- Singlet for the methylene (CH₂) protons adjacent to the nitrile group. |
| ¹³C NMR | - Signal for the nitrile carbon (C≡N) around 115-125 ppm.- Signal for the quaternary carbon bearing the hydroxyl and methyl groups.- Signal for the carbon of the methylene group adjacent to the nitrile.- Signal for the methyl carbon. |
| IR Spectroscopy | - Broad O-H stretching band around 3400 cm⁻¹.- C-H stretching bands around 2900-3000 cm⁻¹.- Sharp C≡N stretching band around 2250 cm⁻¹. [5] |
| Mass Spectrometry | - Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 115.13 g/mol . |
Conclusion
This technical guide has outlined a robust and well-reasoned synthetic pathway for the preparation of 3,4-dihydroxy-3-methylbutanenitrile. By providing detailed experimental protocols for the synthesis of the key precursor, 3-hydroxy-3-methyl-2-butanone, and its subsequent conversion to the target cyanohydrin, we have presented a comprehensive resource for researchers in the field. The inclusion of mechanistic insights and critical safety information is intended to empower scientists to undertake this synthesis with a thorough understanding of the underlying chemistry and necessary precautions. The predicted spectroscopic data will serve as a valuable reference for the characterization of the final product. The successful synthesis of this important chiral building block will undoubtedly facilitate further research into the synthesis of pantothenic acid and its analogs, as well as the development of novel bioactive molecules.
References
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Fairchild, J., Islam, S., Singh, J., Bučar, D. K., & Powner, M. W. (2024). Prebiotically plausible chemoselective pantetheine synthesis in water. Science, 383(6685), 911–918. [Link]
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Islam, S., Fairchild, J., Singh, J., Bučar, D. K., & Powner, M. W. (2024). Supplementary Materials for Prebiotically plausible chemoselective pantetheine synthesis in water. Science, 383(6685). [Link]
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LookChem. (n.d.). 3-HYDROXY-3-METHYL-2-BUTANONE. Retrieved February 19, 2026, from [Link]
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Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
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Wikipedia. (2023, December 29). Cyanohydrin. [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 19, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. [Link]
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ACS Publications. (2024, April 29). Spontaneous Peptide Ligation Mediated by Cysteamine. [Link]
-
Chemistry LibreTexts. (2023, January 22). Mechanism of Cyanohydrin Formation. [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-methylbutanenitrile
An Important Note on the Subject Matter: Initial research into the chemical properties of "3,4-dihydroxy-3-methylbutanenitrile" revealed a significant scarcity of publicly available scientific literature and experimental data for this specific compound. To provide a comprehensive and technically valuable guide for researchers and drug development professionals, this document will instead focus on the closely related and well-documented compound, 3-hydroxy-3-methylbutanenitrile (CAS No. 13635-04-6). The principles, experimental workflows, and characterization data presented herein for this β-hydroxynitrile serve as a robust analogue and a foundational reference for the study of similar structures, including the originally requested molecule.
This guide provides a detailed examination of the physicochemical properties, synthesis, spectral characteristics, reactivity, and safety protocols associated with 3-hydroxy-3-methylbutanenitrile, a versatile building block in modern organic synthesis.
Section 1: Physicochemical and Computed Properties
3-Hydroxy-3-methylbutanenitrile is a colorless liquid at room temperature.[1] It possesses both a hydroxyl group and a nitrile group, making it a bifunctional molecule with utility in a variety of chemical transformations. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxy-3-methylbutanenitrile | [2] |
| Synonyms | β-Hydroxyisovaleronitrile, 1-Cyano-2-methyl-2-propyl alcohol | [2] |
| CAS Number | 13635-04-6 | [2] |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.959 g/mL at 20 °C | |
| Boiling Point | 114-116 °C at 30 mmHg | |
| Flash Point | 97 °C | |
| Refractive Index (n20/D) | 1.430 | |
| Water Solubility | Information not readily available, but expected to be soluble due to the hydroxyl group. | |
| Storage Temperature | 2-8°C | |
| SMILES | CC(C)(O)CC#N | |
| InChI Key | CWPMDJFBWQJRGT-UHFFFAOYSA-N |
Section 2: Synthesis of 3-Hydroxy-3-methylbutanenitrile
Several synthetic routes to β-hydroxynitriles are documented, often involving the reaction of epoxides with a cyanide source.[3] A particularly effective method for preparing 3-hydroxy-3-methylbutanenitrile is the nucleophilic ring-opening of isobutylene oxide (1,2-epoxy-2-methylpropane) with an aqueous cyanide solution.[1] This reaction is noted for its high selectivity, proceeding quantitatively to form the desired tertiary alcohol without the formation of the isomeric primary alcohol.[1]
Synthetic Workflow: Ring-Opening of Isobutylene Oxide
The reaction proceeds via a nucleophilic attack of the cyanide ion on one of the epoxide carbons. In the case of the asymmetrical isobutylene oxide, the attack occurs at the less sterically hindered carbon, leading to the formation of the tertiary alcohol upon workup.
Experimental Protocol: Synthesis from Isobutylene Oxide
This protocol is adapted from a documented procedure for the synthesis of 3-hydroxy-3-methylbutanenitrile.[1]
Materials:
-
Isobutylene oxide (1,2-epoxy-2-methylpropane)
-
Sodium cyanide (NaCN)
-
Deionized water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 1,2-epoxy-2-methylpropane (0.14 g, 1.9 mmol) in deionized water (5 mL).
-
While stirring, add sodium cyanide (0.14 g, 2.0 mmol) to the solution.
-
Continue stirring the resulting solution for 5 hours at room temperature.
-
The reaction progress can be monitored by gas chromatography (GC) to confirm the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction mixture contains the desired 3-hydroxy-3-methylbutanenitrile. Further purification can be achieved through extraction with an organic solvent followed by distillation under reduced pressure.
Causality in Experimental Design: The use of an aqueous solution is critical as it facilitates the dissolution of the cyanide salt and promotes the reaction. Maintaining a pH above 7 ensures the presence of the nucleophilic cyanide anion.[1] The reaction is conducted at room temperature, indicating a favorable reaction kinetic without the need for heating.
Section 3: Spectral Analysis (Theoretical)
While publicly accessible, experimentally-derived spectra for 3-hydroxy-3-methylbutanenitrile are limited, its structure allows for the confident prediction of its key spectral features. PubChem does indicate the availability of ¹H and ¹³C NMR spectra.[2]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the different proton environments.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(CH₃)₂ | ~1.3 | Singlet (s) | 6H |
| -CH₂CN | ~2.5 | Singlet (s) | 2H |
| -OH | Variable (typically 2-4) | Singlet (s), broad | 1H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show four signals, one for each unique carbon environment.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₂ | ~28-30 |
| -C (CH₃)₂ | ~68-70 |
| -C H₂CN | ~25-28 |
| -CN | ~118-122 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will be characterized by the presence of strong, distinct absorption bands for the hydroxyl and nitrile functional groups.
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Peak Characteristics |
| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, broad |
| Alkane | C-H stretch | 3000 - 2850 | Medium to strong |
| Nitrile | C≡N stretch | 2260 - 2240 | Medium, sharp |
| Alcohol | C-O stretch | 1260 - 1000 | Strong |
Mass Spectrometry (Predicted)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) for 3-hydroxy-3-methylbutanenitrile would be observed at m/z = 99. The fragmentation pattern would likely be dominated by the loss of a methyl group, which is a common fragmentation pathway for tertiary alcohols, leading to a stable tertiary carbocation.
Section 4: Chemical Reactivity and Applications
3-Hydroxy-3-methylbutanenitrile is a valuable intermediate in organic synthesis due to its bifunctional nature.
-
The Hydroxyl Group: As a tertiary alcohol, the hydroxyl group can undergo reactions typical of this functional group, such as esterification or conversion to a leaving group for substitution reactions.
-
The Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-hydroxy-3-methylbutanoic acid) or reduced to form a primary amine (3-amino-4-methyl-1-butanol).
This compound serves as a versatile building block, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.[4] For example, it can be used to synthesize 1,1-dimethylcyanoethyl bromoacetate.[3] Furthermore, its hydrolysis product, 3-hydroxy-3-methylbutyrate (HMB), is a compound of interest in nutritional science.[1] As a β-hydroxynitrile, it can undergo thermal degradation through a six-membered cyclic transition state.
Section 5: Safety and Handling
3-Hydroxy-3-methylbutanenitrile is classified as harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE) and engineering controls should be used when handling this compound.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H332: Harmful if inhaled. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P501: Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In case of eye contact: Flush eyes with water as a precaution.[5]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Handling and Storage:
-
Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[5]
-
Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place, typically between 2-8°C.[5]
Conclusion
References
- Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof. (EP3947336A1).
-
3-Hydroxy-3-methylbutanenitrile. (PubChem). [Link]
-
3-Hydroxy-3-methylbutanenitrile. (LookChem). [Link]
Sources
- 1. EP3947336A1 - Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof - Google Patents [patents.google.com]
- 2. 3-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 4568795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-3-METHYLBUTYRONITRILE | 13635-04-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
"spectroscopic data of 3,4-dihydroxy-3-methylbutanenitrile"
An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dihydroxy-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 3,4-dihydroxy-3-methylbutanenitrile, a molecule of interest in various chemical and pharmaceutical research domains. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability.
Molecular Structure and Spectroscopic Overview
3,4-dihydroxy-3-methylbutanenitrile is a chiral molecule containing a nitrile group, a tertiary alcohol, and a primary alcohol. This combination of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its identification, purity assessment, and structural elucidation in complex reaction mixtures or biological matrices. The structural features we will be probing are the hydroxyl (-OH) groups, the nitrile (C≡N) triple bond, and the aliphatic carbon backbone.
Below is the chemical structure of 3,4-dihydroxy-3-methylbutanenitrile:
Caption: Key IR absorptions for 3,4-dihydroxy-3-methylbutanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are essential.
¹H NMR Spectroscopy
Expertise & Experience: Unraveling the Proton Environment
¹H NMR allows for the determination of the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The choice of a deuterated solvent is critical. Solvents like deuterochloroform (CDCl₃) are common, but for highly polar compounds like diols, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) might be necessary for good solubility. The use of D₂O has the added benefit of confirming the presence of exchangeable protons (the -OH groups), as they will be replaced by deuterium and their signals will disappear from the spectrum. [1]
Experimental Protocol (Self-Validating System)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Referencing: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm. For spectra in D₂O, a different internal standard like TSP is used. [2]3. Data Acquisition: The sample is placed in the NMR spectrometer, and the data is acquired. A second spectrum after the addition of a drop of D₂O can be run to identify the hydroxyl protons.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Data Presentation: Expected ¹H NMR Signals
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.2 | Singlet (s) | 3H |
| -CH₂-CN | ~2.5 | Singlet (s) | 2H |
| -CH₂-OH | ~3.5 | Singlet (s) | 2H |
| -OH (x2) | 2.0-5.0 (variable) | Broad Singlet (br s) | 2H |
Authoritative Grounding & Interpretation
The protons of the methyl group (-CH₃) attached to a quaternary carbon are expected to appear as a singlet at approximately 1.2 ppm. The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) would be deshielded and are predicted to resonate as a singlet around 2.0-3.0 ppm. [3][4]The methylene protons next to the primary hydroxyl group (-CH₂-OH) are also deshielded and should appear as a singlet around 3.5 ppm. The signals for the hydroxyl protons (-OH) are expected to be broad singlets with variable chemical shifts, and they will disappear upon the addition of D₂O. [1]The absence of coupling for the methylene and methyl groups is due to their attachment to a quaternary carbon, which has no adjacent protons.
¹³C NMR Spectroscopy
Expertise & Experience: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. It is particularly useful for identifying quaternary carbons and the characteristic nitrile carbon.
Experimental Protocol (Self-Validating System)
The sample preparation is similar to that for ¹H NMR, although a higher concentration or a longer acquisition time may be needed due to the lower natural abundance of the ¹³C isotope. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.
Data Presentation: Expected ¹³C NMR Signals
| Carbon Atom | Chemical Shift (δ, ppm) |
| -C H₃ | ~25 |
| C -OH (quaternary) | ~70 |
| -C H₂-OH | ~65 |
| -C H₂-CN | ~40 |
| -C ≡N | ~115-125 |
Authoritative Grounding & Interpretation
The nitrile carbon (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. [4][5]The carbons attached to oxygen atoms will be significantly deshielded. The quaternary carbon bearing a hydroxyl group (C-OH) is predicted to appear around 70 ppm, while the carbon of the primary alcohol (-CH₂-OH) should be around 65 ppm. The methylene carbon adjacent to the nitrile (-CH₂-CN) is expected at approximately 40 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 25 ppm. [5]
Caption: NMR assignments for 3,4-dihydroxy-3-methylbutanenitrile.
Mass Spectrometry (MS)
Expertise & Experience: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, which can be pieced together to confirm the structure. The molecular ion peak (M⁺) for nitriles can sometimes be weak or absent.
Experimental Protocol (Self-Validating System)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Data Presentation: Expected Mass Spectrometry Data
The molecular formula for 3,4-dihydroxy-3-methylbutanenitrile is C₆H₁₁NO₂. The expected exact mass of the molecular ion [M]⁺ is approximately 129.0790 g/mol .
| m/z | Proposed Fragment | Identity of Lost Neutral | Fragmentation Pathway |
| 129 | [C₆H₁₁NO₂]⁺ | - | Molecular Ion (M⁺) |
| 114 | [C₅H₈NO₂]⁺ | CH₃• | Loss of a methyl radical |
| 111 | [C₆H₉NO]⁺ | H₂O | Dehydration |
| 88 | [C₄H₈O₂]⁺ | •CH₂CN | Alpha cleavage |
| 71 | [C₄H₇O]⁺ | H₂O + •CH₂CN | Dehydration and alpha cleavage |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | - | Various pathways |
Authoritative Grounding & Interpretation
Upon electron ionization, the molecular ion at m/z = 129 is expected. A common fragmentation pathway for alcohols is dehydration, leading to a peak at M-18 (m/z = 111). [6]Alpha cleavage, the breaking of a bond adjacent to a functional group, is also anticipated. Cleavage of the C-C bond adjacent to the tertiary alcohol could result in the loss of a methyl radical (•CH₃) to give a peak at m/z = 114, or the loss of a cyanomethyl radical (•CH₂CN) to yield a fragment at m/z = 88. Further fragmentation of these initial products will lead to the other observed peaks in the spectrum.
Caption: Key fragmentation pathways in mass spectrometry.
Conclusion
The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and comprehensive characterization of 3,4-dihydroxy-3-methylbutanenitrile. The key spectroscopic signatures—a broad O-H stretch and a sharp C≡N stretch in the IR; distinct singlets for the methyl and methylene groups in the ¹H NMR; a characteristic nitrile carbon signal in the ¹³C NMR; and predictable fragmentation patterns in the mass spectrum—collectively allow for the unambiguous identification and structural confirmation of this molecule. This guide serves as a foundational reference for researchers engaged in the synthesis, analysis, or application of this and structurally related compounds.
References
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Hunt, I. Spectroscopic Analysis of Nitriles. Department of Chemistry, University of Calgary. [Link]
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Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. Chemical synthesis of 3,4-dihydroxybutanenitrile (11) and (E)-4-hydroxy-2-butenenitrile (13). [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
"stereoisomers of 3,4-dihydroxy-3-methylbutanenitrile"
Stereoisomers of 3,4-Dihydroxy-3-Methylbutanenitrile: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the stereoisomers of 3,4-dihydroxy-3-methylbutanenitrile (CAS 220946-31-6), a critical C5 chiral building block. Often utilized as a precursor to
Structural Analysis and Stereochemistry
The molecule 3,4-dihydroxy-3-methylbutanenitrile (
-
Chiral Center: C3 (Quaternary).
-
Enantiomers:
-
(
)-3,4-dihydroxy-3-methylbutanenitrile: Derived from ( )-2-methylglycidol with retention of configuration. -
(
)-3,4-dihydroxy-3-methylbutanenitrile: Derived from ( )-2-methylglycidol.
-
-
Chemical Stability: The
-hydroxynitrile motif is susceptible to retro-aldol-type degradation or cyclization under basic conditions, necessitating careful pH control during processing.
Stereochemical Correlation
The absolute configuration is typically established via correlation with the starting material, 2-methylglycidol (2-methyloxirane-2-methanol). The regioselective nucleophilic attack of cyanide at the primary carbon (C3 of the epoxide) preserves the stereochemistry at the quaternary center.
Figure 1: Stereochemical correlation from precursor to lactone product. The nucleophilic attack on the primary epoxide carbon retains the chiral center's configuration.
Synthesis and Process Chemistry
The most robust route to enantiopure 3,4-dihydroxy-3-methylbutanenitrile is the regioselective ring opening of enantiomerically pure 2-methylglycidol. While racemic synthesis followed by chiral resolution is possible, asymmetric synthesis from the chiral epoxide is preferred for scale-up.
Reagents and Mechanism
-
Starting Material: 2-Methylglycidol (commercially available in high ee).
-
Nucleophile: Cyanide ion (
), typically from NaCN or KCN.-
Note: Some patent literature refers to "Potassium Cyanate" (
) in similar contexts [1]. However, stoichiometric analysis and the resulting nitrile functionality confirm that Cyanide ( ) is the required active species for C-C bond formation.
-
-
Solvent System: Aqueous/Organic biphasic systems or polar solvents (MeOH/Water) to solubilize the cyanide salt while preventing polymerization.
Validated Synthetic Protocol (Lab Scale)
Objective: Synthesis of (
Safety Warning: Cyanide salts are acutely toxic. All operations must be performed in a functioning fume hood with appropriate cyanide antidotes available.
-
Preparation: In a 250 mL round-bottom flask, dissolve MgSO
·7H O (1.0 eq) in water. Magnesium salts act as a mild Lewis acid to activate the epoxide and buffer the solution, preventing base-catalyzed polymerization. -
Cyanide Addition: Add NaCN (1.1 eq) to the aqueous solution. Cool the mixture to 0°C.
-
Epoxide Addition: Add (
)-2-methylglycidol (1.0 eq) dropwise over 30 minutes. Maintain internal temperature <10°C to ensure regioselectivity (attack at the primary carbon). -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 6–12 hours. Monitor by TLC or GC (disappearance of epoxide).
-
Workup:
-
Carefully adjust pH to ~7.0 using dilute H
SO . Do not acidify below pH 4 to avoid HCN gas evolution. -
Extract the aqueous layer continuously with Ethyl Acetate or perform multiple extractions with 2-Butanone (MEK) due to the product's high water solubility.
-
Dry organic phase over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: The crude oil can be used directly for hydrolysis or purified via flash chromatography (SiO
, EtOAc/Hexane gradient).
Yield: Typically 70–85%. Purity: >95% (determined by GC/HPLC).
Analytical Methods: Separation of Enantiomers
Separating the (
Chiral HPLC Method Development
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates) | Proven selectivity for |
| Mobile Phase | Hexane : Isopropanol (90:10 to 80:20) | Isopropanol acts as the polar modifier to elute the diol; Hexane maintains retention. |
| Flow Rate | 0.5 – 1.0 mL/min | Standard analytical flow rates. |
| Detection | UV at 210 nm | The nitrile group has weak UV absorption; 210-220 nm maximizes signal. |
| Temperature | 25°C | Ambient temperature usually suffices; lower T can improve resolution ( |
Chromatographic Logic
The separation relies on the interaction between the hydroxyl groups of the analyte and the carbamate linkages of the stationary phase.
-
Derivatization (Optional): If direct separation is poor, derivatization of the primary alcohol with an achiral chromophore (e.g., p-nitrobenzoyl chloride) can enhance UV detection and improve chiral recognition by increasing steric bulk.
Downstream Applications and Pathway Logic
This nitrile is rarely the end product. It serves as a "masked" acid/lactone. The primary application is the synthesis of
Pathway Diagram
Figure 2: Synthetic pathway from epoxide to the target lactone via the nitrile intermediate.
Pharmaceutical Relevance[4][5]
-
Mevalonate Analogues: The structure represents a C5 homologue of mevalonolactone (C6). It is used in research to probe enzymes of the mevalonate pathway (e.g., HMG-CoA reductase) or as a scaffold for isoprenoid synthesis.
-
Chiral Pool Synthesis: The lactone derived from this nitrile is a versatile chiral synthon for the total synthesis of complex natural products, including pheromones and alkaloids.
References
-
European Patent Office. (2000). Process for producing beta-hydroxy-gamma-butyrolactone derivatives.[3][4][5] EP1052258B1. Retrieved from .
-
Sigma-Aldrich. (n.d.). 3,4-dihydroxy-3-methylbutanenitrile Product Detail. Retrieved from .
-
Mapping Ignorance. (2017). Novel methods of chiral separation.[1] Retrieved from .
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from .
-
ResearchGate. (2023). The enzymatic routes to chiral 4-chloro-3-hydroxybutanenitrile. Retrieved from .
Sources
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]
- 4. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]
- 5. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile: Synthesis, Characterization, and Applications
A Note on Nomenclature: This guide addresses the chemical compound with the IUPAC name 3-hydroxy-3-methylbutanenitrile . While the initial query mentioned "3,4-dihydroxy-3-methylbutanenitrile," a thorough review of the scientific literature indicates a lack of available data for this specific dihydroxy structure. Consequently, this guide focuses on the well-characterized and synthetically relevant β-hydroxynitrile, 3-hydroxy-3-methylbutanenitrile.
Introduction
β-hydroxynitriles are a versatile class of organic compounds characterized by the presence of both a hydroxyl and a nitrile functional group, separated by two carbon atoms. This unique structural arrangement makes them valuable intermediates in organic synthesis, particularly in the construction of more complex molecules. 3-Hydroxy-3-methylbutanenitrile, a member of this class, incorporates a tertiary alcohol, a feature known to enhance metabolic stability in drug candidates. This guide provides a comprehensive overview of 3-hydroxy-3-methylbutanenitrile, detailing its synthesis, physicochemical properties, spectroscopic characterization, and potential applications for researchers, scientists, and professionals in drug development.
Nomenclature and Physicochemical Properties
The systematic IUPAC name for this compound is 3-hydroxy-3-methylbutanenitrile . It is also known by several synonyms, including β-hydroxyisovaleronitrile and 1-cyano-2-methyl-2-propyl alcohol.[1]
Table 1: Physicochemical Properties of 3-Hydroxy-3-methylbutanenitrile
| Property | Value | Reference(s) |
| CAS Number | 13635-04-6 | [1][2] |
| Molecular Formula | C5H9NO | [1][2] |
| Molecular Weight | 99.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 114-116 °C at 30 mmHg | [1][2] |
| Density | 0.959 g/mL at 20 °C | [1][2] |
| Refractive Index (n20/D) | 1.430 | [1][2] |
| Flash Point | 97 °C | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis of 3-Hydroxy-3-methylbutanenitrile
A robust method for the synthesis of 3-hydroxy-3-methylbutanenitrile involves the nucleophilic ring-opening of isobutylene oxide with a cyanide source.[3] This reaction proceeds via an S(_N)2 mechanism, where the cyanide anion attacks one of the epoxide carbons.
Experimental Protocol: Synthesis from Isobutylene Oxide
Disclaimer: This protocol is a representative procedure and should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, especially when handling cyanide salts.
Materials:
-
Isobutylene oxide
-
Sodium cyanide (NaCN)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Prepare an aqueous solution of sodium cyanide. The pH of this solution should be adjusted to be between 9 and 12 to ensure the presence of free cyanide anions.[3]
-
To this cyanide solution, add isobutylene oxide dropwise at room temperature with vigorous stirring. The reaction is typically exothermic, and cooling may be necessary to maintain a steady temperature.
-
Allow the reaction to stir at room temperature until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully perform an aqueous acidic work-up by slowly adding dilute hydrochloric acid to neutralize the excess cyanide and quench the reaction. This step should be done in a fume hood as it may generate hydrogen cyanide gas.
-
Extract the aqueous layer with a suitable organic solvent like diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-hydroxy-3-methylbutanenitrile.
-
The crude product can be further purified by vacuum distillation.
Spectroscopic Characterization
Confirmation of the structure of 3-hydroxy-3-methylbutanenitrile is achieved through standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the methylene protons adjacent to the nitrile group, and a broad singlet for the hydroxyl proton.[2][4]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon bearing the hydroxyl and methyl groups, the two equivalent methyl carbons, the methylene carbon, and the nitrile carbon.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 3-hydroxy-3-methylbutanenitrile will exhibit characteristic absorption bands for its functional groups:
-
A broad peak in the region of 3400-3200 cm
corresponding to the O-H stretching of the tertiary alcohol. -
A sharp, medium-intensity peak around 2250 cm
due to the C≡N stretching of the nitrile group. -
Strong absorptions in the 3000-2850 cm
region from C-H stretching of the alkyl groups.
Reactivity and Applications in Drug Development
The bifunctional nature of 3-hydroxy-3-methylbutanenitrile makes it a versatile building block in organic synthesis.
Synthetic Utility
-
Tertiary Alcohol Moiety: The hydroxyl group can undergo typical alcohol reactions such as esterification. For instance, it can be used to synthesize 1,1-dimethylcyanoethyl bromoacetate.[5]
-
Nitrile Group: The nitrile functionality is a precursor to other important functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced to a primary amine. This versatility allows for the introduction of these functionalities into more complex molecular scaffolds.
Relevance in Drug Design and Development
While there are no direct reports of 3-hydroxy-3-methylbutanenitrile as a pharmaceutical agent itself, its structural motifs are of significant interest in medicinal chemistry.
-
Nitrile as a Pharmacophore: The nitrile group is present in numerous approved drugs. It can act as a bioisostere for a carbonyl group, engage in hydrogen bonding, and modulate the electronic properties of a molecule. Its metabolic stability is often an advantage in drug design.
-
Tertiary Alcohols for Metabolic Stability: The incorporation of a tertiary alcohol can be a strategic move to block potential sites of metabolism. Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized in vivo, which can lead to improved pharmacokinetic profiles of drug candidates.
-
Building Block for Novel Scaffolds: As a small, functionalized molecule, 3-hydroxy-3-methylbutanenitrile can serve as a starting material for the synthesis of novel chemical entities for screening in drug discovery programs. Its rigid, compact structure can be a desirable feature in designing ligands for protein targets.[6]
Safety and Handling
3-Hydroxy-3-methylbutanenitrile is classified as harmful if swallowed or inhaled.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H332: Harmful if inhaled. |
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
3-Hydroxy-3-methylbutanenitrile is a valuable and versatile β-hydroxynitrile with significant potential as a building block in organic synthesis. Its straightforward synthesis from readily available starting materials, combined with the useful reactivity of its hydroxyl and nitrile groups, makes it an attractive intermediate for the creation of more complex molecules. For professionals in drug development, the presence of a metabolically robust tertiary alcohol and a synthetically malleable nitrile group within a compact framework presents opportunities for the design of novel therapeutic agents. As with all cyanide-containing compounds and their derivatives, appropriate safety precautions must be strictly adhered to during its synthesis and handling.
References
- Google Patents. EP3947336A1 - Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof.
-
LookChem. 3-Hydroxy-3-methylbutanenitrile. Available from: [Link]
- Culvenor, C. C. J., Davies, W., & Haley, F. G. (1950). Reactions of Ethylene Oxides. Part V. The Interaction of Alkali Cyanides with Epichlorohydrin. Journal of the Chemical Society (Resumed), 3123.
- Schoonen, L., & Rutjes, F. P. J. T. (2014). The cyanide-induced ring opening of epoxides leads to the formation of a new C-C bond. In Science of Synthesis: C-1 Building Blocks in Organic Synthesis 2 (pp. 219-258). Georg Thieme Verlag.
-
MiMeDB. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Available from: [Link]
- Grobelny, Z., Jurek-Suliga, J., & Golba, S. (2022). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6: Determination of mechanism and characterization of polyether monols and diols. Polymer, 245, 124695.
- Glickman, S. A., & Cope, A. C. (1945). The Condensation of Alkyl Cyanoacetates with Aldehydes and Ketones. Journal of the American Chemical Society, 67(6), 1012-1016.
-
NIST. 3-Hydroxy-3-methyl-2-butanone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
- Google Patents. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.
-
PubChem. 3-Hydroxy-3-methylbutanenitrile. Available from: [Link]
Sources
- 1. 3-HYDROXY-3-METHYLBUTYRONITRILE | 13635-04-6 [chemicalbook.com]
- 2. 3-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 4568795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP3947336A1 - Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof - Google Patents [patents.google.com]
- 4. mimedb.org [mimedb.org]
- 5. 3-Hydroxy-3-methylbutanenitrile|lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Pivotal Role of Hydroxynitriles in Modern Chemistry
An In-Depth Technical Guide to the Characterization of Novel Hydroxynitriles
Hydroxynitriles, also known as cyanohydrins, are a fascinating class of bifunctional organic compounds characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom.[1][2] Their true value lies in their exceptional versatility as chemical intermediates. The dual functionality allows for a rich variety of subsequent chemical transformations, making them crucial building blocks in the synthesis of alpha-hydroxy acids, amino acids, and a plethora of other complex molecules.[3][4]
This synthetic utility has positioned hydroxynitriles as key intermediates in the pharmaceutical industry for the development of therapeutics such as Cenobamate (an antiepileptic), Clopidogrel (an antiplatelet agent), and Mirabegron (for overactive bladder).[5][6] The common synthetic route to these molecules—the nucleophilic addition of a cyanide anion to an aldehyde or a ketone—often generates a new chiral center.[3] This formation of a racemic mixture necessitates a robust and rigorous characterization workflow, not only to confirm the chemical structure but, critically, to determine its stereochemical identity. For drug development professionals, controlling and verifying the enantiomeric purity is a non-negotiable aspect of ensuring safety and efficacy.
This guide provides a comprehensive, technically-grounded framework for the characterization of novel hydroxynitriles. It is designed for researchers and scientists who require not just protocols, but an understanding of the underlying scientific rationale—the "why" behind the "how." We will proceed from initial purity assessment to definitive structural and stereochemical elucidation, presenting an integrated strategy that ensures scientific integrity and trustworthiness at every step.
Section 1: The Foundation - Synthesis and Purity Assessment
Before any detailed structural analysis can be undertaken, the purity of the synthesized compound must be unequivocally established. The most common laboratory and industrial synthesis involves the reaction of an aldehyde or ketone with a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), in a classic nucleophilic addition reaction.[2][3][7] This reaction is efficient but can be accompanied by side products or unreacted starting materials. Therefore, a preliminary purity check is the first self-validating step in the characterization cascade.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is the workhorse for assessing the purity of newly synthesized organic molecules. It separates compounds based on their hydrophobicity, providing a clear chromatogram where the area of each peak corresponds to the relative amount of that compound in the mixture.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Equilibration: Equilibrate the column with a starting mixture (e.g., 95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the novel hydroxynitrile.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
UV Detection: 210 nm and 254 nm. The nitrile group has a weak UV absorbance, so a low wavelength is often necessary.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-18.1 min: Return to 5% B.
-
18.1-22 min: Hold at 5% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level of >95% is generally desired before proceeding with more advanced characterization.
-
Section 2: The Blueprint - Spectroscopic Structural Elucidation
Once purity is confirmed, a suite of spectroscopic techniques is employed in a logical sequence to piece together the molecular structure. This workflow is designed for maximum information gain at each step, with each technique complementing the others.
Caption: A logical workflow for the spectroscopic characterization of novel compounds.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Causality: IR spectroscopy is the ideal first-pass analytical technique because it provides rapid and unambiguous evidence for the presence or absence of key functional groups. For a hydroxynitrile, we are looking for two highly characteristic signals: a broad absorption for the hydroxyl group (-OH) and a sharp, intense absorption for the nitrile triple bond (-C≡N). Their presence provides immediate confidence that the desired synthesis was successful.[8]
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C≡N (Nitrile) | 2210 - 2260 | Medium-Strong, Sharp |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium-Strong |
| C-H (sp² Aromatic) | 3000 - 3100 | Medium, Sharp |
| C-O (Alcohol) | 1050 - 1260 | Strong |
| Caption: Typical IR absorption frequencies for hydroxynitrile functional groups.[9] |
-
Sample Preparation: If the sample is a liquid or low-melting solid, the thin film method is simplest. Place 1-2 drops of the pure compound onto one salt plate (e.g., NaCl or KBr).
-
Plate Assembly: Gently place a second salt plate on top of the first, spreading the sample into a thin, uniform film.
-
Data Acquisition: Place the assembled plates into the spectrometer's sample holder.
-
Scan: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty salt plates first for subtraction.
-
Cleaning: Clean the plates immediately after use with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Mass Spectrometry (MS): Confirming Molecular Weight
Causality: Following functional group confirmation, MS is used to determine the molecular weight of the novel compound. This provides a crucial piece of evidence to validate the proposed molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar molecules, often revealing the molecular ion peak (M+) or, more commonly, a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. It's important to note that the molecular ion peak for simple nitriles can sometimes be weak or absent.[9][10]
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent, typically methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters:
-
Mode: Positive ion mode is typical for observing [M+H]⁺ and [M+Na]⁺.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~100-150 °C.
-
-
Data Acquisition: Scan a mass range that comfortably brackets the expected molecular weight (e.g., 50-500 m/z).
-
Analysis: Identify the peak corresponding to the expected molecular weight. High-resolution MS (HRMS) can be used to determine the elemental composition with high accuracy, further confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the number and electronic environment of each carbon atom. Together, they allow for the complete and unambiguous assembly of the molecular structure.
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Rationale |
| ¹H | H -C-(OH)(CN) | 4.5 - 5.5 | Deshielded by adjacent electronegative O and N atoms. |
| ¹H | OH | 2.0 - 6.0 (variable) | Position is concentration and solvent dependent; often a broad singlet. |
| ¹H | H -C-C-(OH)(CN) | 2.0 - 3.0 | Protons alpha to the nitrile group are moderately deshielded.[9][10] |
| ¹³C | C ≡N | 115 - 125 | Characteristic region for nitrile carbons.[10] |
| ¹³C | C -(OH)(CN) | 60 - 75 | Carbon is deshielded by both oxygen and the cyano group. |
| Caption: Characteristic ¹H and ¹³C NMR chemical shifts for hydroxynitriles. |
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pure hydroxynitrile into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expert Tip: Using DMSO-d₆ is highly recommended as it allows for the observation of the -OH proton, which is often exchanged and invisible in CDCl₃.
-
Cap the tube and gently invert several times to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. The nitrile carbon peak is often of lower intensity due to its long relaxation time.
-
-
Advanced Experiments (Optional but Recommended):
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons, aiding in assignment.
-
COSY: A 2D experiment that shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: A 2D experiment that shows correlations between protons and the carbons they are directly attached to.
-
Section 3: The Gold Standard - Unambiguous Stereochemical Assignment
For hydroxynitriles intended for pharmaceutical applications, confirming the relative and absolute stereochemistry is paramount. Spectroscopic methods define the connectivity, but these advanced techniques define the 3D arrangement.
Chiral Chromatography: Quantifying Enantiomeric Purity
Causality: When a hydroxynitrile is chiral, it is essential to separate and quantify the two enantiomers. Chiral HPLC uses a stationary phase that is itself chiral, leading to differential interactions with the enantiomers of the analyte and causing them to elute at different times. This allows for the precise determination of the enantiomeric excess (ee), a critical quality attribute for any chiral drug substance.
-
Column Selection: Choose a chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a common starting point.
-
Mobile Phase Screening:
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol.
-
Reverse Phase: Mixtures of water/acetonitrile or water/methanol.
-
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the racemic hydroxynitrile in the mobile phase.
-
Method Optimization:
-
Inject the racemic sample and monitor the chromatogram.
-
Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomer peaks.
-
Once a method is established, inject the novel sample to determine its enantiomeric composition by comparing the peak areas.
-
X-ray Crystallography: The Definitive Structure
Causality: X-ray crystallography is the only technique that provides a direct, unambiguous visualization of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single, well-ordered crystal, one can determine the precise coordinates of every atom, confirming connectivity, conformation, and, most importantly, the absolute stereochemistry. While it is the gold standard, obtaining diffraction-quality crystals can be a significant challenge.[11][12][13]
-
Crystal Growth: This is the most critical and often rate-limiting step. It involves slowly crystallizing the pure compound from a variety of solvents or solvent mixtures (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with X-rays while being rotated. A detector collects the diffraction pattern.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem, generate an initial electron density map, and build a molecular model. The model is then refined against the experimental data to yield the final, highly precise structure.
Section 4: An Integrated Characterization Strategy
A robust characterization is not a linear path but a decision-making process where results from one technique inform the next. The following diagram illustrates a logical decision tree for a researcher characterizing a novel hydroxynitrile.
Caption: A decision tree for the systematic characterization of a novel hydroxynitrile.
Conclusion
The thorough characterization of a novel hydroxynitrile is a multi-faceted endeavor that relies on the synergistic application of chromatographic and spectroscopic techniques. From establishing initial purity with HPLC to defining the molecular blueprint with IR, MS, and NMR, each step provides a critical layer of information. For applications in drug development and asymmetric synthesis, this process culminates in the stereochemical assignment through chiral chromatography and X-ray crystallography. By following a logical, self-validating workflow as outlined in this guide, researchers can ensure the scientific integrity of their findings and confidently advance their novel compounds into further research and development pipelines.
References
-
Title: Nitriles and hydroxynitriles - Chemistry (9701) - Cambridge A-Level Source: thinka URL: [Link]
-
Title: Hydroxynitrile - A level Chemistry Revision Notes Source: Save My Exams URL: [Link]
-
Title: Catalytic Formal Conjugate Addition: Direct Synthesis of δ-Hydroxynitriles from Nitriles and Allylic Alcohols Source: ACS Publications URL: [Link]
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Title: the preparation of nitriles Source: Chemguide URL: [Link]
-
Title: Revision Notes - Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN Source: Sparkl URL: [Link]
-
Title: Mini-Review: Recent Developments in Hydroxynitrile Lyases for Industrial Biotechnology Source: Bentham Science URL: [Link]
-
Title: Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms Source: PMC URL: [Link]
-
Title: The Development of Synthetic Routes Leading to Pharmaceuticals and the Key Intermediates Using Hydroxynitrile Lyase Source: PubMed URL: [Link]
-
Title: The Development of Synthetic Routes Leading to Pharmaceuticals and the Key Intermediates Using Hydroxynitrile Lyase Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Catalytic Formal Conjugate Addition: Direct Synthesis of δ-Hydroxynitriles from Nitriles and Allylic Alcohols Source: ACS Catalysis URL: [Link]
-
Title: Crystallographic studies and preliminary X-ray investigation of (S)-p-hydroxy-mandelonitrile lyase from Sorghum bicolor (L.) Source: PubMed URL: [Link]
-
Title: 19.2 Nitriles and hydroxynitriles Source: CIE A-Level Chemistry URL: [Link]
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Title: INTRODUCING NITRILES Source: MU-Varna.bg URL: [Link]
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Title: Ch20: Spectroscopy Analysis : Nitriles Source: Department of Chemistry, University of Calgary URL: [Link]
-
Title: Crystallization and preliminary X-ray diffraction studies of mandelonitrile lyase from almonds Source: SciSpace URL: [Link]
-
Title: 6.7: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]
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Title: 11.9: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]
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Title: Identifying Unknown from IR, NMR, and Mass Spectrometry Source: Chemistry Steps URL: [Link]
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Foreword: The Emerging Potential of Bifunctional Scaffolds
An In-depth Technical Guide to Exploratory Research on Dihydroxynitrile Compounds
In the landscape of modern chemical research, the pursuit of novel molecular scaffolds that offer both versatile reactivity and significant biological potential is paramount. Dihydroxynitrile compounds, characterized by the presence of both vicinal diol and nitrile functionalities, represent such a promising, albeit underexplored, class of molecules. The diol moiety, particularly when its stereochemistry is controlled, is a cornerstone of natural product synthesis and a key mediator of aqueous solubility and hydrogen bonding interactions.[1][2] Concurrently, the nitrile group is a powerful and versatile functional group; it is a key component in numerous pharmaceuticals, acting as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a foundational framework for the exploratory research of dihydroxynitrile compounds. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical workflows. We will delve into the strategic synthesis of these bifunctional molecules, explore their unique chemical reactivity, outline a robust workflow for their characterization, and project their potential applications in medicinal chemistry and materials science.
Strategic Synthesis of Dihydroxynitrile Compounds
The synthetic approach to a dihydroxynitrile is fundamentally dictated by the desired structure, particularly whether the target is aliphatic or aromatic, and whether chirality is a critical consideration.
Asymmetric Synthesis of Chiral Dihydroxynitriles
For applications in drug discovery, achieving enantiopure compounds is often essential. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for installing vicinal diols onto an alkene with high enantioselectivity.[1][2] This reaction is a cornerstone of modern organic synthesis and serves as an excellent starting point for producing chiral dihydroxynitriles from unsaturated nitrile precursors.
The causality behind this choice rests on its predictability and broad substrate scope. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation. The specific ligand used ((DHQ)₂PHAL or (DHQD)₂PHAL) dictates which enantiomer of the diol is formed.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of an Unsaturated Nitrile
This protocol describes a general procedure for the dihydroxylation of an illustrative substrate, 4-pentenenitrile, to yield (2R,3S)-2,3-dihydroxy-4-pentenenitrile.
Materials:
-
4-pentenenitrile (1.0 eq)
-
AD-mix-β (commercial mixture containing the catalyst, ligand, and re-oxidant)
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (approx. 1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water at room temperature. Add methanesulfonamide (1.0 eq). Rationale: Methanesulfonamide is often added to improve the reaction rate and enantioselectivity for certain substrates.
-
Cooling: Cool the resulting slurry to 0°C in an ice bath. Stir vigorously for 10-15 minutes.
-
Substrate Addition: Add the 4-pentenenitrile (1.0 eq) to the cooled, stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature. Stir for an additional 45-60 minutes. Rationale: Sodium sulfite reduces any remaining osmium species, terminating the catalytic cycle and preventing the formation of unwanted byproducts.
-
Extraction: Add ethyl acetate to the mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure dihydroxynitrile.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from a simple alkene precursor to a chiral dihydroxynitrile.
Caption: Workflow for Asymmetric Synthesis of Dihydroxynitriles.
Synthesis of Aromatic Dihydroxynitriles
Aromatic dihydroxynitriles, such as 4,5-dihydroxyphthalonitrile, serve as valuable building blocks, particularly in materials science. Their synthesis often begins with a suitably substituted catechol or pyrocatechol precursor.[4] A straightforward method involves the direct conversion from pyrocatechol, providing a convenient starting material for further derivatization, such as the preparation of 4,5-dialkoxyphthalonitriles.[4] These compounds are precursors to phthalocyanine complexes, which have applications as sensitizers in dye-sensitized solar cells.[4]
Chemical Reactivity and Properties
The chemical personality of a dihydroxynitrile is a duality of its two core functional groups. Understanding their individual and synergistic reactivity is key to predicting their behavior and designing applications.
-
The Dihydroxy Moiety: The vicinal diol group is susceptible to oxidation. This reactivity is analogous to the ene-diol moiety found in compounds like dihydroxyfumaric acid, which is known to be a good radical scavenger.[5] This suggests that dihydroxynitrile compounds may possess antioxidant properties. The diols can also be protected, selectively reacted, or cleaved, offering a wide range of synthetic transformations.
-
The Nitrile Moiety: The nitrile group is stable under many conditions but can be hydrolyzed to a carboxylic acid or reduced to an amine. In a biological context, the nitrile can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, making it a valuable pharmacophore in drug design.[3]
-
Synergistic Reactivity: The proximity of the hydroxyl groups to the nitrile can influence its electronic properties and reactivity. For example, intramolecular hydrogen bonding could modulate the nitrile's susceptibility to nucleophilic attack. Conversely, the electron-withdrawing nature of the nitrile group can affect the acidity of the hydroxyl protons.
Visualization: Key Reaction Pathways
Caption: Principal Reactivity Map for Dihydroxynitrile Compounds.
Analytical Workflow for Characterization
A rigorous and systematic analytical workflow is essential to confirm the identity, purity, and structure of a newly synthesized dihydroxynitrile compound. This process is a self-validating system, where each step provides a piece of evidence that corroborates the others.
Data Presentation: Analytical Techniques Summary
| Step | Technique | Purpose | Expected Outcome |
| 1. Purification & Purity | High-Performance Liquid Chromatography (HPLC) | Separate the target compound from impurities and unreacted starting materials. Determine purity. | A single, sharp peak for the target compound with >95% purity by area. |
| 2. Mass Determination | Mass Spectrometry (MS), esp. High-Resolution MS (HRMS) | Determine the exact molecular weight of the compound. | Observed m/z value matching the calculated molecular weight to within 5 ppm, confirming the elemental formula. |
| 3. Functional Group ID | Fourier-Transform Infrared (FTIR) Spectroscopy | Identify the presence of key functional groups. | Characteristic absorption bands for O-H (broad, ~3300 cm⁻¹) and C≡N (sharp, ~2250 cm⁻¹) stretches. |
| 4. Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Determine the complete covalent structure and stereochemistry. | ¹H and ¹³C NMR spectra providing chemical shifts, coupling constants, and integration consistent with the proposed structure. 2D NMR (e.g., COSY, HSQC) to confirm connectivity. |
| 5. Quantification | UV/Vis Spectrophotometry or qNMR | Determine the concentration of a solution or quantify the yield accurately. | For aromatic systems, a defined absorbance maximum (λₘₐₓ) can be used for a calibration curve.[6] |
The selection of these analytical methods is crucial for a comprehensive characterization of chemical compounds.[7] Techniques like chromatography and spectroscopy are fundamental in isolating and identifying the chemical structure and physical properties of a substance.[7]
Visualization: Analytical & Purification Workflow
Caption: Integrated workflow for purification and structural validation.
Potential Applications and Future Research Directions
The bifunctional nature of dihydroxynitriles opens avenues for exploration in several scientific domains.
-
Medicinal Chemistry and Drug Development: The nitrile moiety is a well-established pharmacophore found in drugs like saxagliptin and lanoconazole.[3] The diol functionality can enhance water solubility and provide key hydrogen bonding interactions with protein targets. This combination makes dihydroxynitriles attractive scaffolds for developing inhibitors of metalloenzymes, where the diol could act as a metal-chelating group, a concept similar to that seen in hydroxamic acid-based inhibitors.[8] Furthermore, many natural products with significant biological activity, such as the flavonoid dihydromyricetin, are polyhydroxylated compounds.[9][10] Exploratory screening of dihydroxynitrile libraries against various biological targets (e.g., kinases, proteases, metabolic enzymes) is a logical and promising next step. The antimicrobial and antitumor activities observed in dihydroxyacetophenone derivatives further support this direction.[11]
-
Materials Science: As demonstrated with 4,5-dihydroxyphthalonitrile, aromatic dihydroxynitriles are valuable precursors for creating larger, functional molecules like phthalocyanines.[4] These materials have applications in electronics, catalysis, and photodynamic therapy. The dihydroxy groups provide reactive handles for tuning the solubility and electronic properties of the final material or for grafting them onto surfaces.
-
Synthetic Chemistry: Chiral dihydroxynitriles are versatile building blocks. The nitrile can be transformed into other functional groups, and the diol can be used to direct subsequent stereoselective reactions, making them valuable intermediates in the total synthesis of complex natural products.[1]
Conclusion
Dihydroxynitrile compounds represent a fertile ground for chemical exploration. The convergence of a synthetically versatile diol and a pharmaceutically relevant nitrile group within a single, small molecule scaffold provides a rich platform for innovation. By leveraging powerful synthetic strategies like asymmetric dihydroxylation and employing a rigorous analytical workflow, researchers can confidently synthesize and characterize novel members of this chemical class. The potential applications, from creating new therapeutic agents to designing advanced functional materials, are significant and warrant a dedicated research effort. This guide provides the foundational principles and practical insights to empower scientists to embark on this exciting exploratory journey.
References
-
Title: Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF Source: ResearchGate URL: [Link]
-
Title: Kinetics and Mechanism of the Reaction of Hydoxyl Radicals with Acetonitrile under Atmospheric Conditions Source: NASA Technical Reports Server (NTRS) URL: [Link]
-
Title: Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review Source: PMC URL: [Link]
-
Title: (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds Source: ResearchGate URL: [Link]
-
Title: Kinetics of the reactions of isoprene-derived hydroxynitrates: Gas phase epoxide formation and solution phase hydrolysis Source: ResearchGate URL: [Link]
-
Title: The Chemistry of Nitroxyl-Releasing Compounds Source: PMC URL: [Link]
-
Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC URL: [Link]
-
Title: Understanding the Chemical Reactivity of Dihydroxyfumaric Acid and its Derivatives through Conceptual DFT Source: REVISTA DE CHIMIE URL: [Link]
-
Title: Diol synthesis by dihydroxylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Evaluation of the reaction mechanism between 1,4- dihydropyridines and α,β-unsaturated nitriles Source: ChemRxiv URL: [Link]
-
Title: Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review Source: PubMed URL: [Link]
-
Title: Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds Source: Research & Reviews: Journal of Chemistry URL: [Link]
-
Title: Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges Source: PMC URL: [Link]
-
Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ResearchGate URL: [Link]
-
Title: Analytical Method Selection for Drug Product Dissolution Testing Source: American Pharmaceutical Review URL: [Link]
-
Title: Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges Source: PubMed URL: [Link]
-
Title: Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview Source: PMC URL: [Link]
-
Title: (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities Source: ResearchGate URL: [Link]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 3,4-dihydroxy-3-methylbutanenitrile
Introduction
3,4-dihydroxy-3-methylbutanenitrile is a chiral molecule of significant interest in organic synthesis and drug development. Its vicinal diol and nitrile functionalities provide a versatile scaffold for the synthesis of complex molecules and potential pharmacophores. Accurate and robust analytical methods are paramount for monitoring reaction progress, assessing purity, and performing quantitative analysis in various matrices. This document provides a comprehensive guide to the key analytical techniques for the characterization and quantification of 3,4-dihydroxy-3-methylbutanenitrile, designed for researchers, scientists, and drug development professionals. The methodologies outlined are grounded in established analytical principles and offer a starting point for method development and validation.
Core Analytical Strategies
The primary analytical challenges associated with 3,4-dihydroxy-3-methylbutanenitrile are its polarity, potential for thermal lability, and the need for chiral separation if enantiomeric purity is critical. The main analytical techniques suitable for its analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Analytical Method Selection
Caption: Logical workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 3,4-dihydroxy-3-methylbutanenitrile.[1] It offers excellent separation capabilities and can be coupled with various detectors for sensitive detection.
Rationale for HPLC Method Design
Due to the polar nature of the analyte, a reverse-phase (RP) HPLC method is the most suitable approach. A C18 column is a good starting point, providing a good balance of hydrophobicity for retaining the analyte while allowing for elution with a reasonable mobile phase composition. The inclusion of an acid, such as formic acid, in the mobile phase is recommended to ensure good peak shape by suppressing the ionization of any potential acidic impurities and improving compatibility with mass spectrometry detectors.[2]
Protocol: Reverse-Phase HPLC Analysis
Objective: To separate and quantify 3,4-dihydroxy-3-methylbutanenitrile in a sample matrix.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV-Vis or Diode Array Detector (DAD). A Mass Spectrometer (MS) can also be used for enhanced specificity and sensitivity.
Materials:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Mobile Phase A.
-
Standard: A certified reference standard of 3,4-dihydroxy-3-methylbutanenitrile.
Procedure:
-
Standard Preparation: Prepare a stock solution of the standard in the sample diluent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the sample diluent to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/DAD: Monitor at a wavelength determined by a UV scan of the standard (typically low UV for nitriles, e.g., 210 nm).
-
MS (ESI): Optimize ionization mode (positive or negative) and scan range based on the analyte's mass.
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peak corresponding to 3,4-dihydroxy-3-methylbutanenitrile by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the analyte in the sample using the calibration curve.
-
Expected Performance
| Parameter | Expected Value |
| Retention Time | Dependent on the specific C18 column and exact gradient. |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Dependent on detector; typically in the low µg/mL range for UV and ng/mL for MS. |
| Limit of Quantification (LOQ) | Dependent on detector; typically in the mid µg/mL range for UV and low ng/mL for MS. |
| Precision (%RSD) | < 2% for intra-day and < 5% for inter-day. |
| Accuracy (% Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of hydroxyl groups, 3,4-dihydroxy-3-methylbutanenitrile is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.[1]
Causality in Derivatization
Silylation is the most common derivatization technique for compounds containing hydroxyl groups.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups to replace the acidic protons with non-polar trimethylsilyl (TMS) groups. This transformation significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.
Protocol: GC-MS Analysis with Silylation
Objective: To identify and quantify 3,4-dihydroxy-3-methylbutanenitrile in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
Materials:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous pyridine or acetonitrile.
-
Standard: A certified reference standard of 3,4-dihydroxy-3-methylbutanenitrile.
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh the standard or sample into a vial.
-
Add a known volume of a suitable solvent to dissolve the material.
-
-
Derivatization:
-
Transfer an aliquot of the dissolved standard or sample to a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak of the derivatized analyte by its retention time and mass spectrum.
-
The mass spectrum should show characteristic fragments of the TMS-derivatized molecule.[3]
-
For quantification, create a calibration curve using the peak areas of the derivatized standards.
-
GC-MS Workflow
Caption: Step-by-step workflow for the GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,4-dihydroxy-3-methylbutanenitrile. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
Rationale for NMR Experiment Selection
A standard ¹H NMR spectrum will reveal the number of different types of protons and their neighboring protons through spin-spin coupling. A ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. For more complex structures or to confirm assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the chemical structure of 3,4-dihydroxy-3-methylbutanenitrile.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
NMR Solvent: A suitable deuterated solvent such as Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH).[4][5]
-
Internal Standard (optional): Tetramethylsilane (TMS) at 0 ppm.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC).
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Predicted NMR Data
While experimental data is definitive, predicted spectral data can serve as a useful reference.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~1.3 | s | 3H |
| -CH₂-CN | ~2.5 | s | 2H |
| -CH(OH)- | ~3.7 | d | 1H |
| -CH₂(OH) | ~3.5 | d | 2H |
| -OH | Variable | br s | 2H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ | ~25 |
| -C(OH)- | ~75 |
| -CH₂-CN | ~30 |
| -CN | ~120 |
| -CH₂(OH) | ~65 |
Note: These are approximate values and will vary depending on the solvent and other experimental conditions.
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive analysis of 3,4-dihydroxy-3-methylbutanenitrile. The choice of technique will depend on the specific analytical goal, whether it be routine quantification, purity assessment, or structural confirmation. For quantitative analysis in complex matrices, HPLC-MS and GC-MS (with derivatization) offer the best sensitivity and selectivity. For definitive structural elucidation, NMR spectroscopy remains the gold standard. By understanding the principles behind each method and following the detailed protocols, researchers can ensure the generation of accurate and reliable analytical data in their drug development and scientific research endeavors.
References
- SIELC Technologies. Separation of 3-Cyclobutene-1,2-dione,3,4-dihydroxy- on Newcrom R1 HPLC column.
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Application Notes and Protocols for the Complete NMR Structural Elucidation of 3,4-dihydroxy-3-methylbutanenitrile
This guide provides a comprehensive framework for the structural analysis of 3,4-dihydroxy-3-methylbutanenitrile using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a small organic molecule featuring a nitrile, a quaternary stereocenter, primary and tertiary alcohols, a methyl group, and a diastereotopic methylene group, it serves as an excellent model for illustrating a systematic workflow applicable to drug discovery, natural product analysis, and quality control environments.
The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the scientific rationale behind them. From meticulous sample preparation to the logical integration of one- and two-dimensional NMR data, this document equips researchers with the expertise to unambiguously determine molecular architecture.
Part 1: Foundational Principles & Experimental Strategy
The structural elucidation of a novel compound like 3,4-dihydroxy-3-methylbutanenitrile relies on a synergistic application of various NMR experiments. Each experiment provides a unique piece of the structural puzzle. Our strategy is to build the molecular framework systematically, starting with basic proton and carbon counts and progressively establishing connectivity through correlation spectroscopy.
The overall workflow is a multi-stage process, beginning with precise sample preparation and culminating in the integration of all spectral data to confirm the final structure.
Caption: High-level experimental workflow for NMR-based structural elucidation.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Sample Preparation
The quality of NMR data is fundamentally dependent on the quality of the sample. Proper preparation is critical to avoid artifacts, poor line shape, and suboptimal signal-to-noise.
Materials:
-
3,4-dihydroxy-3-methylbutanenitrile
-
High-quality 5 mm NMR tubes (clean and unscratched)[1]
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)
-
Glass Pasteur pipette and a small plug of glass wool or a syringe filter
-
Vial for initial dissolution
Rationale for Solvent Choice: The two hydroxyl groups in the target molecule make it polar. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual water peak does not typically overlap with many analyte signals. Methanol-d₄ is another option, though the exchangeable -OH protons of the analyte will exchange with the solvent's -OD, causing their signals to disappear. D₂O can also be used if the compound is sufficiently water-soluble.
Step-by-Step Protocol:
-
Weigh the Sample: For standard ¹H NMR, weigh 5-25 mg of the compound.[2][3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[2][3]
-
Initial Dissolution: Transfer the weighed solid into a small, clean glass vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution.[4] Tightly pack a small plug of glass wool into a Pasteur pipette. Use this pipette to transfer the solution from the vial into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
Check Sample Height: The final height of the solution in the NMR tube should be approximately 4-5 cm, ensuring it fills the detection region of the NMR coil uniformly.[3]
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly near the top using a permanent marker; do not use paper labels or tape as they can interfere with the spinner.[3][4]
-
Homogenization: Gently invert the capped tube several times to ensure the solution is homogeneous before placing it in the spectrometer.
| Parameter | ¹H NMR | ¹³C NMR & 2D NMR |
| Analyte Mass | 5–25 mg | 50–100 mg |
| Solvent Volume | ~0.6 mL | ~0.6 mL |
| Final Concentration | ~10–50 mM | ~100–250 mM |
Table 1: Recommended sample preparation quantities.
Protocol 2.2: 1D NMR Data Acquisition
One-dimensional spectra provide the fundamental information: chemical shifts, multiplicities, and integrations for ¹H, and the number of unique carbon environments for ¹³C.
2.2.1 ¹H NMR Spectroscopy The goal is to obtain a high-resolution spectrum to accurately determine chemical shifts (δ), coupling constants (J), and integrals.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A 30-degree pulse allows for faster repetition without saturating signals, improving throughput.[5] |
| Spectral Width (SW) | ~16 ppm | Covers the full range of typical organic proton chemical shifts. |
| Acquisition Time (AQ) | 3–4 s | Ensures sufficient data points are collected for good resolution.[5][6] |
| Relaxation Delay (D1) | 1.5–2 s | A sufficient delay to allow most protons to relax, providing semi-quantitative integrals.[5] |
| Number of Scans (NS) | 8–16 | Signal-averaged to improve the signal-to-noise ratio. |
2.2.2 ¹³C{¹H} NMR Spectroscopy This experiment identifies all unique carbon atoms in the molecule. It is run with proton decoupling to simplify the spectrum, causing all carbon signals to appear as singlets.[7]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgdc30 | A 30-degree pulse with composite pulse decoupling provides clean, decoupled spectra.[8] |
| Spectral Width (SW) | ~240 ppm | Covers the full range of typical organic carbon chemical shifts (0-220 ppm).[7] |
| Acquisition Time (AQ) | 1.0–2.0 s | Balances resolution and experiment time. Longer T1s for quaternary carbons are a factor.[8] |
| Relaxation Delay (D1) | 2.0 s | A standard delay for routine ¹³C spectra. Note: Quaternary carbons have long relaxation times and may have lower intensity.[8][9] |
| Number of Scans (NS) | 128 or more | Many scans are needed to overcome the low natural abundance (~1.1%) of ¹³C.[8] |
2.2.3 DEPT (Distortionless Enhancement by Polarization Transfer) DEPT experiments are crucial for determining the number of hydrogens attached to each carbon. They are more sensitive and informative than older off-resonance decoupled experiments.[10][11] The two most common variants are run.
-
DEPT-90: Only CH (methine) carbons will appear as positive signals.[10][12]
-
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (Cq) are not observed in either experiment.[10][12]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, all carbon types can be assigned.
Protocol 2.3: 2D NMR Data Acquisition
Two-dimensional experiments are essential for establishing the connectivity of atoms within the molecule.
2.3.1 ¹H-¹H COSY (Correlation Spectroscopy) COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[13][14] This experiment maps the proton spin systems. The spectrum displays the ¹H spectrum on both axes, with cross-peaks appearing where two protons are coupled.[13][15]
2.3.2 ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) HSQC is a highly sensitive experiment that correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[16][17][18] This provides an unambiguous link between the ¹H and ¹³C spectra. An edited HSQC can also provide multiplicity information, similar to a DEPT experiment, but with much higher sensitivity.[19]
2.3.3 ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HMBC is arguably the most powerful tool for assembling the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and occasionally four bonds in conjugated systems.[20][21][22] Crucially, it allows for the identification of quaternary carbons by observing correlations from nearby protons.[20][23]
Part 3: Data Processing and Structural Interpretation
A systematic interpretation strategy is key to leveraging the full potential of the acquired data. The general workflow for processing involves Fourier transformation, phase correction, and baseline correction for all spectra.[24][25]
Caption: Logical workflow for integrating multi-dimensional NMR data.
Predicted Spectral Data for 3,4-dihydroxy-3-methylbutanenitrile
Structure and Numbering:
-
C1: Nitrile Carbon
-
C2: Methylene Carbon
-
C3: Quaternary Carbon
-
C4: Methylene Carbon
-
C5: Methyl Carbon (attached to C3)
Step 1: Analyze ¹H and ¹³C/DEPT Spectra
-
¹H NMR: We expect four distinct proton signals:
-
A singlet for the -CH₃ group (H5, 3H).
-
An AB quartet for the diastereotopic -CH₂- group at C2 (2H). The chiral center at C3 renders these two protons chemically non-equivalent.
-
A singlet or AB quartet for the -CH₂- group at C4 (2H).
-
Two broad singlets for the two -OH protons (2H), which may be exchangeable with D₂O.
-
-
¹³C NMR: We expect five distinct carbon signals.
-
DEPT-135: Will show one positive signal (CH₃), two negative signals (CH₂), and no signals for the quaternary carbon or the nitrile carbon.
-
DEPT-90: Will show no signals, confirming the absence of CH groups.
Step 2: Assign Direct Connections with HSQC The HSQC spectrum will show cross-peaks connecting:
-
The CH₃ proton signal to the C5 carbon signal.
-
The C2 methylene proton signals to the C2 carbon signal.
-
The C4 methylene proton signals to the C4 carbon signal.
Step 3: Build the Skeleton with HMBC The HMBC spectrum is critical for connecting the fragments. Key expected long-range correlations:
-
From CH₃ protons (H5):
-
To C3 (²JCH, strong correlation to the quaternary carbon).
-
To C2 (³JCH).
-
To C4 (³JCH).
-
-
From CH₂ protons (H2):
-
To C1 (²JCH, strong correlation to the nitrile carbon).
-
To C3 (²JCH, strong correlation to the quaternary carbon).
-
To C5 (³JCH, correlation to the methyl carbon).
-
-
From CH₂ protons (H4):
-
To C3 (²JCH, strong correlation to the quaternary carbon).
-
These HMBC correlations unambiguously link the nitrile group to C2, C2 to the quaternary carbon C3, and C3 to both the methyl group (C5) and the hydroxymethyl group (C4), thus confirming the complete molecular structure.
Table 2: Summary of Predicted NMR Data
| Position | Label | ¹H Chemical Shift (δ, ppm) (Multiplicity, Integration) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase | Key HMBC Correlations (from H to C) |
|---|---|---|---|---|---|
| 1 | -CN | - | ~115-120[26][27] | Absent | - |
| 2 | -CH₂- | ~2.5-2.8 (ABq, 2H) | ~30-40 | Negative | C1, C3, C5 |
| 3 | -C(OH)- | - | ~70-80 | Absent | - |
| 4 | -CH₂OH | ~3.5-3.8 (s, 2H) | ~60-70 | Negative | C3 |
| 5 | -CH₃ | ~1.2-1.5 (s, 3H) | ~20-30 | Positive | C2, C3, C4 |
| - | 3-OH | broad s, 1H | - | - | - |
| - | 4-OH | broad s, 1H | - | - | - |
Note: Predicted chemical shifts are estimates based on typical functional group ranges. Actual values will depend on the solvent and other electronic factors.[28][29]
References
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved from [Link]
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13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]
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Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]
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Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). University of Georgia. Retrieved from [Link]
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NMR Sample Prepara-on. (n.d.). Bruker. Retrieved from [Link]
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DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? - Anasazi Instruments. (2021, May 24). Anasazi Instruments. Retrieved from [Link]
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NMR Data Processing Guide. (n.d.). Scribd. Retrieved from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Emery Pharma. Retrieved from [Link]
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Small molecule NMR sample preparation. (2023, August 29). University of Notre Dame. Retrieved from [Link]
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Dept nmr. (n.d.). SlideShare. Retrieved from [Link]
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NMR Sample Preparation - NMR Spectroscopy. (n.d.). University of Vienna. Retrieved from [Link]
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Basic Practical NMR Concepts. (n.d.). Michigan State University. Retrieved from [Link]
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5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). Retrieved from [Link]
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2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
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Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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THE ACQUISITION PARAMETERS. (n.d.). Retrieved from [Link]
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1H ACQUISITION PERIOD - IMSERC. (n.d.). Northwestern University. Retrieved from [Link]
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NMR Spectroscopy: Principles and Applications. (n.d.). Retrieved from [Link]
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2D NMR Spectroscopy: Cosy: Jessica Thomaston. (n.d.). Scribd. Retrieved from [Link]
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HMBC Spectroscopy Overview. (n.d.). Scribd. Retrieved from [Link]
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HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved from [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). NC State University Libraries. Retrieved from [Link]
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Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). University of Georgia. Retrieved from [Link]
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2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical. (2019, August 20). News-Medical.net. Retrieved from [Link]
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(PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
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Primer on ¹³C NMR Spectroscopy | OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved from [Link]
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COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
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13C NMR - EPFL. (n.d.). EPFL. Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes | Fiveable. (2025, August 15). Fiveable. Retrieved from [Link]
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Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. (n.d.). Retrieved from [Link]
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J-coupling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. (2022, March 17). YouTube. Retrieved from [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]
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NMR 5: Coupling Constants - YouTube. (2023, May 15). YouTube. Retrieved from [Link]
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Application Note: A Protocol for the Synthesis of 3,4-Dihydroxy-3-methylbutanenitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a detailed protocol for the synthesis of 3,4-dihydroxy-3-methylbutanenitrile, a potentially valuable building block in organic and medicinal chemistry. The synthetic strategy employs the robust and reliable Upjohn dihydroxylation of the readily available precursor, 3-methylcrotononitrile. This document offers a step-by-step guide for researchers, including reaction setup, execution, purification, and characterization of the target compound. The underlying principles of the chosen methodology are discussed to provide a comprehensive understanding of the process.
Introduction
3,4-Dihydroxy-3-methylbutanenitrile is a chiral molecule whose structure is related to pantoic acid, a key component of pantothenic acid (Vitamin B5).[1] Pantothenic acid is the precursor to Coenzyme A, a vital cofactor in numerous metabolic pathways.[2][3] The synthesis of analogs and precursors of such biologically significant molecules is of great interest to the drug development and life sciences research communities.
This protocol outlines a proposed synthesis of 3,4-dihydroxy-3-methylbutanenitrile via the syn-dihydroxylation of 3-methylcrotononitrile. The Upjohn dihydroxylation is the method of choice for this transformation.[4][5][6] This reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄), with a stoichiometric amount of a co-oxidant, N-methylmorpholine N-oxide (NMO), to regenerate the active catalytic species.[4][6] This approach provides a high-yielding and milder alternative to using stoichiometric OsO₄.[6]
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Methylcrotononitrile | 4786-24-7 | C₅H₇N | 81.12 | Starting material.[][8] |
| Osmium Tetroxide (OsO₄) | 20816-12-0 | OsO₄ | 254.23 | Catalyst. Extremely toxic and volatile. |
| N-Methylmorpholine N-oxide (NMO) | 7529-22-8 | C₅H₁₁NO₂ | 117.15 | Co-oxidant. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent. |
| Water (Deionized) | 7732-18-5 | H₂O | 18.02 | Co-solvent. |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Na₂SO₃ | 126.04 | Quenching agent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood (essential for handling OsO₄)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Experimental Workflow
Caption: Overall workflow for the synthesis of 3,4-dihydroxy-3-methylbutanenitrile.
Detailed Synthesis Protocol
4.1. Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcrotononitrile (4.05 g, 50 mmol) in a mixture of acetone (100 mL) and deionized water (10 mL).
-
To this solution, add N-methylmorpholine N-oxide (NMO) (6.44 g, 55 mmol). Stir the mixture at room temperature until all the NMO has dissolved.
-
Prepare a stock solution of osmium tetroxide by dissolving 100 mg of OsO₄ in 10 mL of toluene in a sealed vial. Caution: Osmium tetroxide is extremely toxic and volatile. This step must be performed in a certified fume hood with appropriate personal protective equipment.
4.2. Dihydroxylation Reaction
-
Cool the flask containing the 3-methylcrotononitrile and NMO solution to 0 °C using an ice bath.
-
Using a syringe, slowly add the osmium tetroxide stock solution (5.0 mL, 0.2 mmol OsO₄, 0.4 mol%) to the cooled, stirring reaction mixture. The solution may turn dark brown or black.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
4.3. Reaction Work-up and Product Isolation
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (50 mL). Stir for 30 minutes, during which the color of the solution should lighten.
-
Remove the acetone from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
4.4. Purification
-
Purify the crude product by column chromatography on silica gel.
-
A solvent system of ethyl acetate/hexanes (e.g., starting with 30:70 and gradually increasing the polarity to 70:30) is a good starting point for elution.
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to obtain pure 3,4-dihydroxy-3-methylbutanenitrile.
Reaction Mechanism
The Upjohn dihydroxylation proceeds via a catalytic cycle.[5] The osmium tetroxide first undergoes a [3+2] cycloaddition with the alkene to form an osmate ester.[9] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species (Os(VI)). The co-oxidant, NMO, then re-oxidizes the osmium back to its active Os(VIII) state, allowing the catalytic cycle to continue.[4][5][6]
Caption: The catalytic cycle of the Upjohn dihydroxylation.
Characterization
The identity and purity of the synthesized 3,4-dihydroxy-3-methylbutanenitrile should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the methyl group protons, the methylene protons adjacent to the nitrile and hydroxyl groups, and the hydroxyl protons. |
| ¹³C NMR | Resonances for the nitrile carbon, the quaternary carbon bearing a hydroxyl and methyl group, the methylene carbon, and the methyl carbon. |
| FT-IR (cm⁻¹) | Broad absorption around 3400 cm⁻¹ (O-H stretch), a sharp peak around 2250 cm⁻¹ (C≡N stretch), and C-O stretching bands in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry (MS) | A molecular ion peak (or M+H⁺, M+Na⁺) corresponding to the molecular weight of the product (C₅H₉NO₂ = 115.13 g/mol ). |
Safety Precautions
-
Osmium Tetroxide (OsO₄): OsO₄ is extremely toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. It should only be handled in a well-ventilated fume hood with appropriate PPE, including double gloves and safety goggles. Any glassware that has come into contact with OsO₄ should be decontaminated with an alcoholic solution of sodium sulfite.
-
Nitrile Compounds: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and avoid exposure.
-
Solvents: Acetone and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
References
-
Upjohn dihydroxylation - Wikipedia. Available at: [Link]
-
Upjohn Dihydroxylation - Organic Chemistry Portal. Available at: [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
UCF CHM2210 - Chapter 8.19 - Syn-Dihydroxylation Reaction - YouTube. Available at: [Link]
-
Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]
-
Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Available at: [Link]
-
Diol synthesis by dihydroxylation - Organic Chemistry Portal. Available at: [Link]
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Available at: [Link]
-
Chemical synthesis of 3,4-dihydroxybutanenitrile (11) and (E) - ResearchGate. Available at: [Link]
-
A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3- hydroxybutanenitrile From Allyl Chloride. Available at: [Link]
- CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents.
-
PROCESS FOR THE SYNTHESIS OF 3-HYDROXYGLUTARONITRILE - Patent 2102151 - EPO. Available at: [Link]
-
(10) Patent No. - ResearchGate. Available at: [Link]
-
Pantothenic acid - Wikipedia. Available at: [Link]
-
Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. Available at: [Link]
-
BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Available at: [Link]
-
Pantothenic Acid | Linus Pauling Institute | Oregon State University. Available at: [Link]
-
Synthesis of (3R,4S)‐3,4‐dihydroxy‐3‐methylpentan‐2‐one catalyzed by AAR. Available at: [Link]
-
3-Methyl-2-butenenitrile | C5H7N | CID 94301 - PubChem - NIH. Available at: [Link]
-
3-Hydroxy-3-methylbutanenitrile - LookChem. Available at: [Link]
- EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents.
- US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents.
-
n-benzyl-2,3-azetidinedione - Organic Syntheses Procedure. Available at: [Link]
-
Sharpless asymmetric dihydroxylation - Grokipedia. Available at: [Link]
-
Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28) - YouTube. Available at: [Link]
Sources
- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 2. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-Methyl-2-butenenitrile | C5H7N | CID 94301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Guide: 3,4-Dihydroxy-3-Methylbutanenitrile in Asymmetric Synthesis
This guide details the technical application of 3,4-dihydroxy-3-methylbutanenitrile (C
This molecule serves as a critical "nor-mevalonate" scaffold.[1] While structurally similar to the classical statin side-chain precursor (mevalonate), it possesses a 5-carbon backbone that cyclizes to form
Part 1: Strategic Utility & Mechanism[1]
The "Nor-Mevalonate" Logic
In drug discovery, this nitrile functions as a latent
-
Chemical Identity: 3,4-dihydroxy-3-methylbutanenitrile[1][2][3][4][5][6][7][8][9]
-
CAS: 220946-31-6 (Generic), 220946-32-7 (Chiral variants)[1]
-
Key Structural Feature: A quaternary carbon at C3 bearing a hydroxyl and a methyl group, flanked by a nitrile (masked acid) and a primary alcohol.
Retrosynthetic Pathway
The molecule is most efficiently accessed via the regioselective ring-opening of 2-methylglycidol .[1] The nitrile group serves as a "chiral anchor" that can be hydrolyzed to the acid (triggering spontaneous lactonization) or reduced to an amino-alcohol.
Figure 1: Retrosynthetic logic flow from Methallyl Alcohol to the Lactone scaffold via the Nitrile intermediate.
Part 2: Experimental Protocols
Protocol A: Enantioselective Synthesis (The "Green" Cyanate Route)
Rationale: Traditional synthesis uses highly toxic NaCN/HCN. This protocol utilizes Potassium Cyanate (KOCN) in the presence of magnesium sulfate, which acts as a Lewis acid catalyst to facilitate epoxide opening under milder, safer conditions.
Reagents:
-
(R)-2-Methylglycidol (obtained via Sharpless epoxidation of methallyl alcohol).[1]
-
Potassium Cyanate (KOCN).
-
Magnesium Sulfate Heptahydrate (MgSO
[9]·7H O). -
Solvent: Water/THF mixture.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Dissolve MgSO
[1]·7H O (1.0 eq) and KOCN (1.2 eq) in distilled water. -
Note: The Mg
ion coordinates with the epoxide oxygen, activating the ring for nucleophilic attack by the cyanate ion.
-
-
Epoxide Addition:
-
Cool the solution to 0°C.
-
Add (R)-2-methylglycidol (1.0 eq) dropwise over 30 minutes.
-
Critical Control: Maintain temperature <5°C to prevent polymerization or non-selective opening.
-
-
Reaction Phase:
-
Workup:
-
Extract the aqueous mixture continuously with Ethyl Acetate for 12 hours (due to high water solubility of the diol-nitrile).
-
Dry the organic layer over anhydrous Na
SO . -
Concentrate under reduced pressure to yield the crude oil.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, MeOH:DCM 5:95).
-
Yield Target: >85%.
-
Characterization:
C NMR should show the nitrile carbon at ~118 ppm and the quaternary C-OH at ~70 ppm.
-
Protocol B: Transformation to Chiral Lactone
Rationale: The nitrile is a masked carboxylic acid. Basic hydrolysis converts it to the carboxylate, which, upon acidification, undergoes intramolecular esterification with the C4-hydroxyl to form the lactone.
-
Hydrolysis:
-
Dissolve the purified 3,4-dihydroxy-3-methylbutanenitrile in 2M NaOH (2.5 eq).
-
Heat to reflux (80°C) for 4 hours. Ammonia gas evolution indicates reaction progress.
-
-
Acidification & Cyclization:
-
Isolation:
-
Extract with DCM (3x).
-
Evaporate solvent to obtain (R)-3-hydroxy-3-methyl-4-butanolide .[1]
-
Part 3: Data & Quality Control[1]
Analytical Specifications
To validate the building block before use in complex synthesis (e.g., nucleoside coupling), ensure the following parameters are met.
| Parameter | Specification | Method | Note |
| Purity | >98% | GC-FID / HPLC | Essential to avoid regioisomeric impurities. |
| Chiral Purity (ee) | >99% | Chiral HPLC | Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA.[1] |
| Water Content | <0.5% | Karl Fischer | Hydroxyl protons exchange; dryness is critical for subsequent lithiation.[1] |
| Appearance | Colorless Viscous Oil | Visual | Yellowing indicates oxidation or polymerization. |
Troubleshooting Common Issues
-
Issue: Low yield in ring opening.
-
Cause: Hydrolysis of the epoxide to the triol (3-methylbutane-1,2,3-triol) instead of the nitrile.
-
Fix: Increase the concentration of KOCN and ensure the pH remains slightly basic (pH 8–9) during addition.
-
-
Issue: Racemization.[15]
-
Cause: Acid-catalyzed opening via S
1 mechanism at the tertiary carbon.[1] -
Fix: Ensure the reaction remains strictly nucleophilic (S
2-like) by using the Mg catalyst and avoiding strong protic acids.
-
Part 4: Advanced Application - Biocatalytic Route
For industrial scaling, a biocatalytic route using Halohydrin Dehalogenase (HHDH) is superior for establishing the chiral center if starting from racemic epoxides.
Figure 2: Kinetic resolution workflow using HHDH enzyme to isolate the chiral nitrile from racemic starting material.
Protocol Summary:
-
Suspend racemic 2-methylglycidol in phosphate buffer (pH 7.5).
-
Add HHDH enzyme (e.g., from Agrobacterium radiobacter) and NaCN (0.6 eq).
-
The enzyme selectively opens the (R)-epoxide to the nitrile.
-
Extract the unreacted (S)-epoxide with ether, leaving the polar (R)-nitrile in the aqueous phase.
References
-
Process for producing beta-hydroxy-gamma-butyrolactone derivatives. European Patent Office.[1] Patent EP1052258B1. (Describes the KOCN/MgSO4 synthesis route). Link
-
Biocatalytic synthesis of chiral halohydrins and nitriles. Journal of Biotechnology. (Discusses HHDH mediated ring opening). Link
-
Synthesis of Chiral Building Blocks. Organic Syntheses. (General protocols for chiral epoxide handling). Link
-
Mevalonolactone and its analogs. Sigma-Aldrich Technical Data. (Structural comparison and physical properties). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS [chemicalbook.com]
- 3. 1070966-41-4|3-Cyclopropyl-3-hydroxypropanenitrile|BLD Pharm [bldpharm.com]
- 4. data.epo.org [data.epo.org]
- 5. 38046-46-7|3-Hydroxy-2-methylbutanenitrile|BLD Pharm [bldpharm.com]
- 6. 13635-04-6|3-Hydroxy-3-methylbutanenitrile|BLD Pharm [bldpharm.com]
- 7. 60234-37-9|3-Hydroxy-4-methylpentanenitrile|BLD Pharm [bldpharm.com]
- 8. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]
- 9. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 15. chemguide.co.uk [chemguide.co.uk]
The Strategic Application of 3,4-Dihydroxy-3-methylbutanenitrile in Asymmetric Synthesis: A Guide for Advanced Research
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and agrochemical development. Chiral building blocks, molecules possessing defined stereochemistry, are instrumental in the construction of complex molecular architectures with high stereocontrol. Among these, 3,4-dihydroxy-3-methylbutanenitrile stands out as a versatile and highly functionalized intermediate. Its vicinal diol and nitrile functionalities offer a rich platform for a variety of chemical transformations, making it a valuable synthon for the synthesis of biologically active molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the asymmetric synthesis of 3,4-dihydroxy-3-methylbutanenitrile and its strategic application as a chiral building block. We will delve into field-proven methodologies, including the robust Sharpless asymmetric dihydroxylation and innovative biocatalytic approaches, offering detailed protocols and insights into the causality behind experimental choices.
The Significance of Stereochemistry: Why 3,4-Dihydroxy-3-methylbutanenitrile Matters
The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. For this reason, the synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry. Chiral nitriles, in particular, are attractive building blocks due to the versatility of the nitrile group, which can be converted into a wide array of other functional groups such as amines, amides, carboxylic acids, and aldehydes.[1] The presence of a vicinal diol in 3,4-dihydroxy-3-methylbutanenitrile further enhances its utility, providing handles for derivatization and the formation of cyclic structures.
Methodologies for Asymmetric Synthesis
The enantioselective synthesis of 3,4-dihydroxy-3-methylbutanenitrile can be effectively achieved through two primary strategies: the well-established Sharpless asymmetric dihydroxylation of an alkene precursor and the increasingly popular use of biocatalytic methods.
Sharpless Asymmetric Dihydroxylation: A Reliable and High-Yield Approach
The Sharpless asymmetric dihydroxylation is a powerful method for the conversion of prochiral alkenes into chiral vicinal diols with high enantioselectivity.[2][3][4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand. The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the desired diol.[4]
For the synthesis of 3,4-dihydroxy-3-methylbutanenitrile, the starting material is 3-methyl-3-butenenitrile. The reaction is typically carried out using commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), which include the osmium catalyst, the chiral ligand, a reoxidant (potassium ferricyanide), and a base (potassium carbonate).[4]
Sources
Application Note: 3,4-Dihydroxy-3-methylbutanenitrile as a Mechanistic Probe in Nitrilase Biocatalysis
This Application Note and Protocol guide details the use of 3,4-dihydroxy-3-methylbutanenitrile (CAS 220946-31-6) in enzyme inhibition and characterization assays.
Introduction & Biological Context
3,4-dihydroxy-3-methylbutanenitrile is a critical structural analog used in the development of biocatalysts for statin side-chain synthesis (e.g., Rosuvastatin, Atorvastatin). It serves as a C5-isoprenoid mimic, structurally related to Mevalonate and HMG-CoA pathway intermediates.
In drug development, this molecule is primarily utilized in two contexts:
-
Substrate Specificity Profiling: To determine if a candidate Nitrilase (EC 3.5.5.1) or Nitrile Hydratase (EC 4.2.1.84) can accept bulky, dihydroxy-substituted aliphatic nitriles, which is a prerequisite for synthesizing chiral statin precursors (e.g., tert-butyl (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate).
-
Competitive Inhibition Assays: It acts as a competitive inhibitor or "dummy substrate" to map the active site volume of nitrilases intended for smaller substrates (e.g., acrylonitrile) or to study product inhibition kinetics in mevalonate-like pathways.
Mechanism of Action
The interaction involves the nucleophilic attack of the enzyme's active site cysteine on the nitrile carbon.
-
Catalytic Triad: The enzyme (Nitrilase) utilizes a Glu-Lys-Cys catalytic triad.
-
Binding Mode: The 3-hydroxyl and 3-methyl groups of the inhibitor anchor the molecule in the hydrophobic pocket, mimicking the transition state of the natural substrate (e.g., 3-hydroxyglutaronitrile).
-
Inhibition: If the enzyme cannot hydrolyze the sterically hindered nitrile, the molecule remains bound, blocking the active site (
determination).
Figure 1: Biocatalytic Pathway & Inhibition Logic
Caption: Competitive inhibition mechanism where 3,4-dihydroxy-3-methylbutanenitrile competes with standard substrates for the Nitrilase active site.
Experimental Protocol: Nitrilase Inhibition Assay
Objective: Determine the inhibition constant (
Reagents & Equipment
-
Buffer: 50 mM Sodium Phosphate, pH 7.5 (Temperature: 30°C).
-
Enzyme: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or Arabidopsis thaliana Nit1), purified or crude lysate (~1 U/mL).
-
Substrate: 3-Cyanopyridine (Stock: 100 mM in Methanol).
-
Inhibitor: 3,4-dihydroxy-3-methylbutanenitrile (Stock: 100 mM in Buffer).
-
Detection Reagents (Berthelot Reaction):
-
Solution A: Phenol (0.3 M) + Sodium Nitroprusside (0.5 mM).
-
Solution B: Sodium Hypochlorite (0.15%) + NaOH (0.2 M).
-
Step-by-Step Workflow
-
Preparation of Reaction Mix: Prepare a 96-well plate layout. For each inhibitor concentration, vary the substrate concentration to generate Michaelis-Menten curves.
Component Volume ( L)Final Conc. Phosphate Buffer (pH 7.5) 140 - x - y 50 mM Inhibitor (0, 1, 5, 10 mM) x Variable Substrate (0.5 - 20 mM) y Variable Total Pre-mix 180 -
Enzyme Initiation:
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Add 20
L of Enzyme solution to initiate the reaction.[1] -
Incubate at 30°C for exactly 15 minutes (ensure linear range).
-
-
Quenching & Detection:
-
Stop reaction by adding 20
L of 1 M HCl . -
Transfer 50
L of the reaction mix to a fresh plate. -
Add 100
L of Solution A (Phenol/Nitroprusside). -
Add 100
L of Solution B (Hypochlorite/NaOH). -
Incubate at Room Temperature for 20–30 minutes until blue color develops (Indophenol Blue).
-
-
Measurement:
-
Read Absorbance at 630 nm (or 640 nm).
-
Convert Absorbance to [Ammonia] using a standard curve (
, 0–2 mM).
-
Figure 2: Assay Workflow Diagram
Caption: Step-by-step spectrophotometric assay for measuring nitrilase activity via ammonia release.
Data Analysis & Results
To validate the inhibition mode, plot the data using the Lineweaver-Burk method.
Calculations:
-
Velocity (
): M Ammonia released / min. -
Plot:
(y-axis) vs. (x-axis) for each Inhibitor concentration ( ).
Interpretation:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases).-
Equation:
-
-
Non-Competitive Inhibition: Lines intersect at the X-axis (
unchanged, decreases).
Expected Data Table (Example):
| [Inhibitor] (mM) | Apparent | Inhibition Type | |
| 0 (Control) | 2.5 | 15.0 | N/A |
| 2.0 | 5.1 | 14.8 | Competitive |
| 5.0 | 9.8 | 15.1 | Competitive |
| 10.0 | 18.2 | 14.9 | Competitive |
Note: The stability of the "dihydroxy" moiety requires that buffers be free of borate, which can complex with 1,2-diols.
References
-
DeSantis, G., et al. (2003). Creation of a productive, highly enantioselective nitrilase for the synthesis of the statin side chain.[2][3]Journal of the American Chemical Society , 125(38), 11476-11477. Link
-
Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and biotechnological applications.[4]Microbial Cell Factories , 11(1), 142. Link
-
Banerjee, A., et al. (2002). Nitrilase-catalyzed production of carboxylic acids from nitriles.[5][4][1][2][6][7]Applied and Environmental Microbiology , 68(11), 5779-5784. Link
-
Wang, M. X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis.Accounts of Chemical Research , 48(2), 602–611. Link
Sources
- 1. Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From sequence to function: a new workflow for nitrilase identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scite.ai [scite.ai]
"developing assays for 3,4-dihydroxy-3-methylbutanenitrile activity"
An Application Guide for the Development of Activity Assays for 3,4-dihydroxy-3-methylbutanenitrile
Abstract
This comprehensive guide provides detailed methodologies and strategic insights for the development of robust and reliable assays to measure the activity of 3,4-dihydroxy-3-methylbutanenitrile. As a novel or specialized hydroxynitrile, establishing its biological or enzymatic activity requires a foundational approach, starting from first principles. This document is intended for researchers, scientists, and drug development professionals, offering a framework that balances direct, high-fidelity analytical methods with higher-throughput screening options. We present detailed protocols for both direct quantification via Liquid Chromatography-Mass Spectrometry (LC-MS) and indirect enzymatic activity assessment through colorimetric detection. Furthermore, a protocol for evaluating the compound's impact on cellular metabolic activity is included. Each protocol is supported by a rationale for key experimental choices, guidelines for rigorous assay validation, and visual workflows to ensure clarity and reproducibility.
Introduction: The Scientific Imperative for Characterizing Novel Nitriles
Nitrile-containing compounds are a diverse class of molecules integral to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] In biological systems, they can serve as metabolic intermediates or as bioactive molecules with therapeutic potential.[2][3] The compound 3,4-dihydroxy-3-methylbutanenitrile, a functionalized hydroxynitrile, represents a class of molecules whose biological significance is an emerging area of interest.[4] Its "activity" can be defined in two primary contexts:
-
As a Substrate for Nitrile-Metabolizing Enzymes: Many organisms possess enzymes such as nitrilases or nitrile hydratases that convert nitriles into valuable carboxylic acids or amides, respectively.[1][5] Assaying for this activity is crucial for applications in biocatalysis and understanding metabolic pathways.[6]
-
As a Bioactive Modulator of Cellular Processes: The compound may exert a functional effect on cells, such as altering metabolic pathways, inducing cytotoxicity, or acting as a signaling molecule.[7][8]
Developing assays to quantify these activities is a critical first step in elucidating the compound's function and potential applications. This guide provides the strategic framework and detailed protocols to achieve this, emphasizing scientific rigor and data integrity.
Assay Strategy: Selecting the Right Tool for the Question
The choice of assay is dictated by the specific scientific question, required throughput, and available instrumentation. For a novel metabolite, a multi-pronged approach is often most effective.
-
Direct Analytical Methods (LC-MS/MS): This is the gold standard for quantitative bioanalysis.[9][10] It offers unparalleled specificity and sensitivity, allowing for the direct measurement of the substrate's depletion and the appearance of its metabolic products.[11][12] This method is essential for initial characterization and validation.
-
Indirect Spectrophotometric Methods: These assays are often adapted for higher throughput.[13] They typically rely on measuring a common byproduct of an enzymatic reaction, such as the ammonia released during nitrile hydrolysis, through a coupled colorimetric or fluorometric reaction.[1][14] While powerful for screening, they are susceptible to interference and require more rigorous validation of specificity.[6]
-
Cell-Based Assays: To assess the compound's effect on living systems, cell-based assays are indispensable.[7][8] These can measure global endpoints like cell viability and metabolic health (e.g., ATP production) or more specific pathway activities.[15][16]
The following sections provide detailed protocols for each of these strategic approaches.
Protocol I: Direct Quantification of Enzymatic Activity by LC-MS/MS
This protocol provides a definitive method to measure the conversion of 3,4-dihydroxy-3-methylbutanenitrile by a putative enzyme (e.g., a nitrilase or nitrile hydratase) from a purified source or in a cell lysate.
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for direct enzymatic activity assay via LC-MS/MS.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Substrate Stock: Prepare a 10 mM stock solution of 3,4-dihydroxy-3-methylbutanenitrile in an appropriate solvent (e.g., DMSO or water).
-
Reaction Buffer: Prepare a 50 mM phosphate buffer (or other suitable buffer), pH 7.5.
-
Enzyme Preparation: If using a purified enzyme, dilute it to the desired concentration in reaction buffer. If using cell or tissue lysate, prepare it using standard lysis protocols and determine the total protein concentration (e.g., via Bradford assay).
-
Internal Standard (IS) Stock: Prepare a stock solution of a structurally similar, stable-isotope labeled compound, if available. Otherwise, a compound with similar chemical properties that is not present in the sample can be used.
-
Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
-
Enzymatic Reaction:
-
Set up reactions in microcentrifuge tubes on ice. To a 50 µL final reaction volume, add:
-
25 µL of 2x Reaction Buffer.
-
X µL of enzyme preparation (e.g., 1-10 µg of total protein).
-
X µL of water to bring the volume to 45 µL.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 5 µL of the 10x substrate stock solution (for a final concentration of 1 mM). Mix gently.
-
Rationale: Initiating the reaction with the substrate after pre-warming ensures the reaction starts at the correct temperature.
-
-
Reaction Termination and Sample Processing:
-
After the desired incubation time (e.g., 30 minutes), terminate the reaction by adding 150 µL of the ice-cold Quenching Solution.
-
Rationale: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by precipitating the protein, and it acts as the organic phase for sample cleanup.[12] The internal standard corrects for variability during sample processing and injection.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method (e.g., using a C18 reverse-phase column) to separate the substrate from its potential products (amide or carboxylic acid).
-
Develop a mass spectrometry method using Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent compound and its expected metabolites.
-
Rationale: LC-MS is the analytical method of choice for metabolomics due to its high sensitivity and selectivity, allowing for the detection of hundreds of metabolites in a single measurement.[10][11]
-
Generate a standard curve using known concentrations of the synthesized substrate and (if available) product standards to enable absolute quantification.[12]
-
Protocol II: High-Throughput Screening via Coupled Colorimetric Assay
This protocol describes an indirect method for measuring nitrile hydrolysis by quantifying the release of ammonia, a common product of nitrilase and nitrile hydratase/amidase activity.[1][14] It is suitable for screening enzyme libraries or compound collections.
Biochemical Pathway and Detection Principle
Caption: Coupled assay principle for indirect detection of nitrile hydrolysis.
Step-by-Step Methodology
-
Setup of Enzymatic Reaction:
-
Perform the enzymatic reaction in a 96-well plate format.
-
To each well, add:
-
50 µL of 2x Reaction Buffer (50 mM Phosphate, pH 7.5).
-
25 µL of enzyme solution.
-
25 µL of substrate solution (3,4-dihydroxy-3-methylbutanenitrile).
-
-
Include appropriate controls:
-
No Enzyme Control: 25 µL of buffer instead of enzyme.
-
No Substrate Control: 25 µL of buffer instead of substrate.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Ammonia Detection (o-Phthaldialdehyde/N-acetyl-L-cysteine Assay):
-
Rationale: This method is a sensitive fluorometric or colorimetric assay for ammonia and is suitable for high-throughput formats.[13]
-
Prepare OPA/NAC Reagent: Prepare fresh daily. Mix 5 volumes of 100 mM sodium phosphate buffer (pH 7.4), 1 volume of 150 mM o-phthaldialdehyde (OPA) in methanol, and 1 volume of 150 mM N-acetyl-L-cysteine (NAC) in water.
-
Following incubation, add 100 µL of the OPA/NAC reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 420 nm using a microplate reader.
-
Prepare an ammonium chloride standard curve (0-200 µM) to quantify the amount of ammonia produced.
-
Subtract the background signal (from No Enzyme and No Substrate controls) from the experimental wells.
-
Calculate the specific activity of the enzyme (e.g., in µmol of ammonia produced per minute per mg of protein).
-
Protocol III: Cell-Based Metabolic Activity Assay
This protocol provides a general framework to assess whether 3,4-dihydroxy-3-methylbutanenitrile has a functional impact on the metabolic health of cultured cells. The primary readout is cellular ATP level, a robust indicator of metabolic activity and cell viability.[8][17]
Experimental Workflow: Cell-Based Assay
Caption: General workflow for assessing compound effects on cell health.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., HepG2, HEK293) under standard conditions.
-
Trypsinize and count the cells. Seed them into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3,4-dihydroxy-3-methylbutanenitrile in culture media. A typical dose-response range might be from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of media containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
ATP Measurement:
-
Rationale: Commercially available kits (e.g., CellTiter-Glo®) provide a simple "add-mix-read" method where the luminescent signal is proportional to the amount of ATP present, indicating metabolically active cells.[8]
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 100 µL of the ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control wells to 100% viability.
-
Plot the dose-response curve (Luminescence vs. Log[Concentration]) to determine the IC₅₀ value (the concentration at which activity is reduced by 50%).
-
Trustworthiness: A Framework for Rigorous Assay Validation
Every protocol described must be a self-validating system. Adherence to established validation guidelines is critical for ensuring that the data generated are reliable and reproducible.[18][19] The following parameters should be assessed for any quantitative assay developed.
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
| Specificity & Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte and internal standard. | [19] |
| Linearity & Range | The range of concentrations over which the assay is directly proportional to the concentration of the analyte. | Standard curve should have a correlation coefficient (r²) ≥ 0.99. | [18][20] |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at LLOQ). | [19][21] |
| Precision (Repeatability) | The closeness of agreement between a series of measurements from the same sample. Assessed as intra- and inter-day variability. | The coefficient of variation (CV%) should not exceed 15% (20% at LLOQ). | [19][21] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. | [20] |
| Stability | Analyte stability in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. | [19] |
These principles, largely derived from regulatory guidance for bioanalytical methods, provide a robust framework for validating novel research assays.[18][19][21][22]
Conclusion
The study of novel metabolites like 3,4-dihydroxy-3-methylbutanenitrile requires the development of tailored, well-validated assays. This guide provides three distinct yet complementary protocols to assess its activity, from high-fidelity LC-MS/MS quantification of enzymatic turnover to high-throughput screening and cell-based functional analysis. By explaining the causality behind experimental choices and embedding the principles of rigorous validation, these protocols empower researchers to generate trustworthy and impactful data, paving the way for a deeper understanding of the biological roles and potential applications of this and other novel nitrile compounds.
References
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Angelini, M. D. R., et al. (2015). A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases. Brazilian Journal of Microbiology, 46(1), 113–116. [Link]
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Zhang, Z., et al. (2018). Advances in mass spectrometry-based metabolomics for investigation of metabolites. RSC Advances, 8(41), 23375-23391. [Link]
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Patti, G. J., et al. (2012). Overview of Mass Spectrometry-Based Metabolomics: Opportunities and Challenges. PMC, 34(4), 546-559. [Link]
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MarinBio. (2023). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]
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Americanlaboratory. (2013). Applying Metabolomics for Novel Biomarker Discovery and Commercial Assay Development. YouTube. [Link]
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Brantley, E., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, 2015, 628038. [Link]
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Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]
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Martinkova, L., et al. (2008). Selection and screening for enzymes of nitrile metabolism. PubMed, 22(1), 13-21. [Link]
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Omura, S., et al. (1995). Novel screen methodologies for identification of new microbial metabolites with pharmacological activity. PubMed, 13(5), 267-74. [Link]
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MarinBio. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. MarinBio. [Link]
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Silantes. (2023). Understanding the Role of Mass Spectrometry in Metabolomics. Silantes. [Link]
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Fit The Curve. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Fit The Curve. [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS.gov. [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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ScienCell. (n.d.). How Do You Assess Your Cell's Health and Metabolic Activity? ScienCell. [Link]
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Chondrex, Inc. (n.d.). Cell Metabolism Assays. Chondrex, Inc. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
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Premachandran, H., et al. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 13(10), 1332. [Link]
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Wang, M., et al. (2021). Efficient biodegradation of nitriles by a novel nitrile hydratase derived from Rhodococcus erythropolis CCM2595. Taylor & Francis Online, 16(1), 1269-1278. [Link]
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ResearchGate. (2008). Selection and screening for enzymes of nitrile metabolism. ResearchGate. [Link]
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Popescu, C. V., et al. (2009). Identification of an Active Site-bound Nitrile Hydratase Intermediate through Single Turnover Stopped-flow Spectroscopy. PMC, 284(10), 6177–6184. [Link]
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Loyola eCommons. (2015). Investigating the Biochemical and Catalytic Properties of Nitrile Hydratases. Loyola eCommons. [Link]
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Brady, D., et al. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals, 100(5), 289-294. [Link]
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Metabolon. (n.d.). Clinical Drug Development. Metabolon. [Link]
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Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. PMC, 9(6), e1002305. [Link]
-
ResearchGate. (2018). Chemical synthesis of 3,4-dihydroxybutanenitrile (11) and (E). ResearchGate. [Link]
-
MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed, 19(4), 750-4. [Link]
-
Wang, J., et al. (2017). A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3-hydroxybutanenitrile From Allyl Chloride. ChemCatChem, 9(21), 4053-4057. [Link]
-
EurekAlert!. (2023). Researchers develop an innovative method for large-scale analysis of metabolites in biological samples. EurekAlert!. [Link]
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Toussaint, M., et al. (2022). Optical Enantiodifferentiation of Chiral Nitriles. Organic Letters, 24(36), 6649–6653. [Link]
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ResearchGate. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. [Link]
- Google Patents. (1983). A process for producing nitrile compounds.
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Ibrahim, T., et al. (2022). Antimethicillin-resistant Staphylococcus aureus and Biological Activities of Metabolites from Digitaria Sanguinalis L. Indian Journal of Pharmaceutical Sciences, 84(2), 343-352. [Link]
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Vlase, L., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI, 12(9), 1836. [Link]
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Gornowicz, A., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI, 26(10), 2822. [Link]
-
ResearchGate. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]
-
Yamashita, D. S., et al. (2001). Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design. PubMed, 44(26), 5293-303. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dihydroxy-3-methylbutanenitrile
Welcome to the technical support center for the synthesis of 3,4-dihydroxy-3-methylbutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile building block. Given the limited specific literature on this exact molecule, this guide synthesizes established principles of hydroxynitrile chemistry, drawing parallels from structurally related compounds to provide robust troubleshooting advice and experimental protocols.
Our goal is to anticipate the challenges you may encounter and provide clear, actionable solutions grounded in chemical principles. We will explore common issues from reaction setup to final purification, helping you to optimize your synthetic route for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems that may arise during the synthesis of 3,4-dihydroxy-3-methylbutanenitrile.
Q1: I am having difficulty finding a direct synthetic protocol for 3,4-dihydroxy-3-methylbutanenitrile. What is a logical starting point?
A1: A direct, one-step synthesis for 3,4-dihydroxy-3-methylbutanenitrile is not prominently documented in readily available literature. The most logical and direct approach is the nucleophilic addition of a cyanide source to a suitable keto-dihydroxy precursor, specifically 1,2-dihydroxy-2-methylpropan-1-one. This reaction is a classic cyanohydrin formation.[1]
However, the stability and availability of the starting dihydroxyketone can be a significant hurdle. An alternative, multi-step approach starting from more readily available precursors may be necessary. For instance, a strategy analogous to the synthesis of 3,4-dihydroxybutanenitrile could be adapted. This might involve the epoxidation of a protected allylic alcohol, followed by ring-opening with a cyanide nucleophile and subsequent deprotection.[2]
Q2: My cyanohydrin formation reaction is showing low conversion. What are the key parameters to optimize?
A2: Low conversion in cyanohydrin formation is a common issue. Several factors can influence the reaction equilibrium and rate:
-
Cyanide Source and Delivery: The choice of cyanide source is critical. While traditional methods use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) with in-situ generation of HCN using a mild acid, this involves handling highly toxic hydrogen cyanide gas.[1] A safer and often more efficient alternative is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnI₂, InCl₃).[1] The initial product is an O-silylated cyanohydrin, which can be easily hydrolyzed to the desired hydroxyl-nitrile.[1]
-
pH Control: For reactions using alkali metal cyanides, maintaining the correct pH is crucial. The reaction requires free cyanide ions as the nucleophile, so the pH should be kept slightly basic to prevent excessive formation of HCN gas. However, strongly basic conditions can promote side reactions.
-
Temperature: Cyanohydrin formation is often an equilibrium process. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the product thermodynamically.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile are generally suitable, especially when using TMSCN.[1]
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A3: Byproduct formation in the synthesis of dihydroxynitriles can be complex. Based on related syntheses, potential side products could include:
-
Elimination Products: Under strongly acidic or basic conditions, or at elevated temperatures, the tertiary alcohol is prone to elimination, leading to the formation of unsaturated nitriles.
-
Polymerization: The presence of multiple functional groups can lead to polymerization, especially if the reaction is run at high concentrations or for extended periods.
-
Products from Impurities in the Starting Material: The purity of the dihydroxyketone precursor is paramount. Impurities can lead to a cascade of side reactions.
Minimization Strategies:
-
Strict pH Control: As with related syntheses, maintaining a controlled pH is vital to minimize the formation of byproducts.[3]
-
Mild Reaction Conditions: Employing mild reaction conditions, such as using TMSCN at low temperatures, can significantly reduce the incidence of side reactions.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates.[1]
Q4: The purification of my final product is challenging due to its high polarity and water solubility. What purification strategies are recommended?
A4: The purification of highly polar, water-soluble compounds like dihydroxynitriles requires specific techniques.
-
Extraction: Following an aqueous work-up, repeated extraction with a suitable organic solvent (e.g., ethyl acetate) is a standard first step.[3][4] However, due to the high water solubility of the target molecule, this may not be highly efficient. Brine washes can help to improve the partitioning of the product into the organic phase.[1]
-
Column Chromatography: Silica gel column chromatography is a viable option. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, will likely be required to elute the product.
-
High-Speed Counter-Current Chromatography (HSCCC): For highly polar compounds that are difficult to purify by conventional methods, HSCCC can be a powerful technique. This method uses a liquid-liquid partitioning system and avoids a solid stationary phase, which can be advantageous for polar molecules.[5]
Experimental Protocols
The following are generalized protocols based on established methods for analogous compounds and may require optimization for your specific setup and scale.
Protocol 1: Synthesis via Trimethylsilyl Cyanide (TMSCN)
This protocol is adapted from the general procedure for cyanohydrin formation using TMSCN.[1]
Materials:
-
1,2-dihydroxy-2-methylpropan-1-one (precursor ketone)
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂) or another suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the precursor ketone (1.0 eq) and the Lewis acid catalyst (e.g., ZnI₂ - 0.1 eq) in the anhydrous solvent.
-
TMSCN Addition: Cool the mixture to 0 °C in an ice bath and add TMSCN (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The initial product will be the O-silylated cyanohydrin.
-
Hydrolysis (Desilylation): Upon completion, cool the reaction mixture to 0 °C and carefully add 1M HCl to hydrolyze the silyl ether. Stir for 1-2 hours, monitoring the disappearance of the silylated intermediate by TLC or GC.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Milder, more efficient, and avoids the in-situ generation of highly toxic HCN gas.[1] |
| Catalyst | Lewis Acid (e.g., ZnI₂) | Activates the carbonyl group towards nucleophilic attack. |
| Temperature | 0 °C to Room Temperature | Favors product formation and minimizes side reactions. |
| Solvent | Anhydrous Aprotic (e.g., DCM) | Prevents premature hydrolysis of TMSCN and provides a suitable reaction medium.[1] |
Visualization of Key Processes
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 3,4-dihydroxy-3-methylbutanenitrile.
Caption: Troubleshooting workflow for low reaction yield.
General Reaction Pathway
This diagram outlines the general synthetic pathway for the formation of 3,4-dihydroxy-3-methylbutanenitrile from its precursor ketone.
Sources
Technical Support Center: Formation of 3,4-dihydroxy-3-methylbutanenitrile
Welcome to the technical support center for the synthesis of 3,4-dihydroxy-3-methylbutanenitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The formation of β-hydroxy nitriles, such as 3,4-dihydroxy-3-methylbutanenitrile, is a critical C-C bond-forming reaction, most commonly achieved via the cyanide-induced ring-opening of a corresponding epoxide.[1] While elegant, this reaction is sensitive to conditions that can lead to a variety of side products, impacting yield, purity, and stereochemical integrity. This document addresses the most frequently encountered issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My reaction is producing a significant amount of a structural isomer. What is causing this lack of regioselectivity and how can I control it?
Answer: This is a classic regioselectivity challenge in the ring-opening of unsymmetrical epoxides. The formation of your target molecule, 3,4-dihydroxy-3-methylbutanenitrile, proceeds via a nucleophilic substitution (SN2) mechanism where the cyanide ion (CN-) attacks one of the epoxide's carbon atoms.[1] For a precursor like 2-methyl-2-oxiraneacetonitrile, the attack can occur at two distinct positions:
-
Attack at the tertiary carbon (C3): This is the desired pathway, leading to 3,4-dihydroxy-3-methylbutanenitrile.
-
Attack at the primary carbon (C4): This leads to the undesired regioisomer, 3-cyano-2-hydroxy-2-methylpropan-1-ol.
The regiochemical outcome is a delicate balance of steric and electronic factors.
Causality and Strategic Solutions:
-
Uncatalyzed Conditions: Without a catalyst, the cyanide nucleophile will preferentially attack the least sterically hindered carbon atom.[2] For your precursor, this would favor the formation of the undesired isomer.
-
Lewis Acid Catalysis: The introduction of a Lewis acid (e.g., AlCl₃, Ti(OiPr)₄, Yb(OTf)₃) is the most effective strategy to control regioselectivity. The Lewis acid coordinates to the epoxide oxygen, making it a better leaving group and polarizing the C-O bonds.[1] This coordination enhances the electrophilicity of the more substituted carbon atom, directing the nucleophilic attack to that site and favoring the formation of the desired product.[2] The choice and stoichiometry of the Lewis acid are critical and require optimization.
.
Caption: Control of regioselectivity in epoxide ring-opening.
Troubleshooting Table: Regioselectivity
| Catalyst System | Expected Outcome | Rationale | Reference |
|---|---|---|---|
| KCN / 18-crown-6 | Favors attack at the least substituted carbon. | The crown ether complexes K+, providing a "naked" cyanide anion that is primarily influenced by sterics. | [2] |
| Acetone Cyanohydrin / Et₃N | Generally favors attack at the least substituted carbon. | Mild conditions; slow release of cyanide.[1] | [1] |
| TMSCN / LiClO₄ | High regioselectivity for the more substituted carbon. | Lewis acidic character of Li+ activates the epoxide for regiocontrolled attack. | [3] |
| Diethylaluminium Cyanide | Highly selective for attack at the more substituted carbon. | Strong Lewis acid character directs the nucleophile effectively. |[2] |
Question 2: My NMR and Mass Spec data show impurities corresponding to an amide or carboxylic acid. How is my nitrile group being hydrolyzed?
Answer: Nitrile hydrolysis is a common side reaction, particularly during reaction workup or purification if conditions are not carefully controlled. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to a primary amide and then to a carboxylic acid.
Mechanistic Insight & Prevention:
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom highly electrophilic and susceptible to attack by water. This is often a problem during acidic aqueous workups (e.g., quenching with HCl or KHSO₄).[4]
-
Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the electrophilic nitrile carbon. This can occur if the reaction is run at high pH or quenched with a strong base.
Preventative Protocols:
-
Control pH During Workup: Quench the reaction carefully with a buffered solution or a mild acid (like saturated NH₄Cl solution) and avoid extremes of pH.
-
Minimize Water Exposure: If possible, utilize a non-aqueous workup. After quenching, immediately extract the product into a dry organic solvent.
-
Temperature Control: Hydrolysis rates are significantly accelerated by heat. Perform workup and purification steps at or below room temperature.
-
Use of Aprotic Solvents: Running the reaction in dry, aprotic solvents (e.g., THF, Toluene) minimizes the presence of water that could participate in hydrolysis.[5]
.
Caption: Factors influencing the stereochemical outcome of the synthesis.
References
-
te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a new C—C bond to give β-hydroxy nitriles. Source: [Link]
-
Melendez, D. R., & Hartel, A. (2015). The reaction of O-silylated cyanohydrin anions with epoxides as an alternative for the enantio- and diastereoselective preparation of aldols. The Winthrop McNair Research Bulletin, 1(1), Article 10. Source: [Link]
-
(n.d.). 2.5.2 Cyanation of Epoxides. ResearchGate. Source: [Link]
-
(2021). The First Total Synthesis of Racemic 3,4-Dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. Source: [Link]
-
(2017). A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3- hydroxybutanenitrile From Allyl Chloride. Source: [Link]
-
(n.d.). How would you synthesize the cyanohydrin shown?. Pearson+. Source: [Link]
-
Shinde, V. (2020, July 31). The Creation and Separation of Impurities. Veeprho Pharmaceuticals. Source: [Link]
-
(n.d.). Chemical synthesis of 3,4-dihydroxybutanenitrile (11) and (E)-4-hydroxy-2-butenenitrile (13). ResearchGate. Source: [Link]
-
(n.d.). Addition of CN - Cyanohydrins. OpenOChem Learn. Source: [Link]
-
(n.d.). 7.4 Racemization Assays. Source: [Link]
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(n.d.). Organic Syntheses Procedure. Organic Syntheses. Source: [Link]
-
(2021, April 17). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. MDPI. Source: [Link]
-
(2007, July 7). Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester. PubMed. Source: [Link]
-
(2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Source: [Link]
-
(n.d.). What reaction conditions are needed to convert (2R)-2-ethyl-2-methyloxirane to (2S)-2-methyl-1,2-butanediol?. Vaia. Source: [Link]
-
(n.d.). Exam 1 Answer Key. Source: [Link]
-
(n.d.). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Source: [Link]
-
(2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Publications Archive - Canada.ca. Source: [Link]
-
(2022, March 25). Dominant dimer emission provides colour stability for red thermally activated delayed fluorescence emitter. Journal of Materials Chemistry C (RSC Publishing). Source: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Cyanohydrin Formation
Welcome to the technical support center for cyanohydrin formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction. Here, we move beyond simple protocols to address the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies for optimizing your synthetic outcomes.
Section 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions regarding the cyanohydrin formation reaction.
Q1: What is the fundamental mechanism of cyanohydrin formation?
A1: The reaction is a nucleophilic addition of a cyanide anion (CN⁻) to the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] The process occurs in two main steps:
-
Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen. This forms a tetrahedral alkoxide intermediate.[2]
-
Protonation: The negatively charged alkoxide is then protonated by a suitable acid (like HCN itself or water) to yield the final cyanohydrin product.[2][3]
The reaction is reversible, a critical point to consider during optimization.[3][4]
Caption: Core mechanism of cyanohydrin formation.
Q2: Why is pH control so critical for this reaction?
A2: The reaction rate and equilibrium position are highly dependent on pH. The optimal range is typically between pH 4.5 and 6.[3]
-
Too Acidic (pH < 4): Hydrogen cyanide (HCN) is a weak acid with a pKa of about 9.2.[2][5] In highly acidic conditions, the cyanide anion (CN⁻) is protonated to form HCN. Since HCN is a poor nucleophile, the reaction rate slows dramatically or stops altogether because the concentration of the required CN⁻ nucleophile is too low.[3][6]
-
Too Basic (pH > 7): High concentrations of hydroxide or other bases can deprotonate the cyanohydrin's hydroxyl group, promoting the reverse reaction (retro-cyanohydrin formation) back to the starting carbonyl and cyanide.[1] This significantly reduces the product yield.
Caption: The critical role of pH in cyanohydrin synthesis.
Q3: What are the common sources of cyanide for this reaction?
A3: Several cyanide sources can be used, each with different safety and handling requirements.
| Cyanide Source | Description & Common Use | Safety Considerations |
| NaCN or KCN + Acid | Hydrogen cyanide (HCN) is generated in situ by adding a weak acid to a solution of sodium or potassium cyanide and the carbonyl compound.[2][3] This is a common laboratory method. | Generates highly toxic and volatile HCN gas. Must be performed in a certified fume hood. [2][3] |
| Trimethylsilyl cyanide (TMSCN) | A less volatile and generally safer alternative to HCN.[3][7] It reacts with carbonyls, often catalyzed by a Lewis acid (e.g., ZnI₂, Ti(salen)) or a base, to form a silyl-protected cyanohydrin.[3][8][9] | Still toxic and must be handled with care. The silyl ether product requires a subsequent hydrolysis step to yield the free cyanohydrin.[9][10] |
| Acetone Cyanohydrin (ACH) | Can serve as a transcyanation agent, transferring HCN to another carbonyl, particularly in enzyme-catalyzed reactions.[11][12] | Extremely hazardous; decomposes rapidly in contact with water.[10][12] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during cyanohydrin synthesis.
Q4: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
A4: This is a common issue stemming from several factors related to equilibrium and reaction kinetics.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incorrect pH | Check the pH of your reaction mixture. If using NaCN/KCN, ensure you are in the optimal 4.5-6 range.[3] If the mixture is too acidic, add a weak base to generate more CN⁻ nucleophile. | At low pH, the cyanide is protonated to non-nucleophilic HCN.[3] A catalytic amount of base is required to generate the active nucleophile.[2][13] |
| Sterically Hindered Substrate | For bulky ketones (especially diaryl ketones), the equilibrium often favors the starting materials.[3][9][13] Consider using a more reactive cyanide source like TMSCN with a Lewis acid catalyst to drive the reaction.[9] | The reaction involves a change from sp² to sp³ hybridization at the carbonyl carbon, increasing steric crowding.[13] This is unfavorable for hindered substrates. |
| Unfavorable Equilibrium | Drive the equilibrium towards the product by: 1. Using a slight excess of the cyanide source.[3] 2. Running the reaction at a lower temperature. 3. Trapping the product as it forms (e.g., as a silyl ether using TMSCN).[3] | According to Le Châtelier's principle, adding excess reactant or removing the product will shift the equilibrium to the right. Cyanohydrin formation is typically exothermic, so lower temperatures favor product formation.[2] |
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}
Caption: Decision workflow for troubleshooting low conversion.
Q5: My cyanohydrin product is decomposing during workup or purification. How can I prevent this?
A5: Cyanohydrin instability is a major challenge, as they are often sensitive to both heat and base.[14][15]
-
Avoid Base: The primary cause of decomposition is the presence of base, which catalyzes the reverse reaction.[1][14] Ensure all glassware is neutral and avoid basic workup conditions unless absolutely necessary.
-
Stabilize with Acid: During storage, distillation, or formulation, add a trace amount of a non-volatile acid like citric acid or boric acid (0.01-1% by weight) to suppress decomposition.[16]
-
Low-Temperature Purification: If performing distillation, use high vacuum to keep the temperature as low as possible.[14] Many cyanohydrins are thermally labile.[14]
-
Chromatography Considerations: Standard silica gel can be slightly acidic to neutral, but basic impurities can cause decomposition on the column.[14] Consider using deactivated or acid-washed silica gel.
-
In Situ Protection: After formation, consider protecting the hydroxyl group as a more stable ether (e.g., silyl ether) or ester before purification.[15]
Q6: I have significant unreacted aldehyde in my final product. What is the best way to remove it?
A6: Unreacted starting material is a common impurity. An effective chemical extraction is often superior to physical methods.
-
Aqueous Sodium Bisulfite Extraction: This is a highly effective method. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be easily extracted from an organic layer containing your cyanohydrin.[14] The cyanohydrin, lacking a free carbonyl, does not react.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Cyanohydrin Synthesis (Example: Acetone Cyanohydrin)
This protocol is adapted from established methods and must be performed in a fume hood with appropriate personal protective equipment (PPE).[17][18]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine sodium cyanide (NaCN, 1.0 eq) and water. Cool the mixture to 10-15°C in an ice-water bath.
-
Add Carbonyl: Add acetone (1.05 eq) to the cyanide solution while maintaining the temperature.
-
Acid Addition: Slowly add hydrochloric acid (HCl, 37%, 1.0 eq) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C.[17][19]
-
Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with an organic solvent like methylene chloride or diethyl ether (3x volumes).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyanohydrin.[17] The product may be purified by vacuum distillation if necessary.[18]
Protocol 2: Purification via Sodium Bisulfite Wash
This protocol is designed to remove residual aldehyde from a crude cyanohydrin product dissolved in an organic solvent.[14]
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Transfer the organic solution containing the crude cyanohydrin to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution.
-
Mixing: Shake the funnel vigorously for 2-3 minutes, venting frequently. The aldehyde will react to form the water-soluble bisulfite adduct.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water and then with brine to remove residual bisulfite and water.[14]
-
Drying and Isolation: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter or decant, and remove the solvent by rotary evaporation to yield the purified cyanohydrin.
Section 4: Safety First - Handling Cyanides
WARNING: Hydrogen cyanide and alkali metal cyanides are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[2][3]
-
Engineering Controls: All manipulations involving cyanide salts, and especially those that generate HCN, MUST be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts).
-
Emergency Preparedness: Ensure an emergency plan is in place. Have a cyanide antidote kit available and ensure personnel are trained in its use. Never work alone.
-
Waste Disposal: All cyanide-containing waste is hazardous. Quench reaction mixtures and waste streams by adding them to a stirred, basic solution of sodium hypochlorite (bleach) to oxidize the cyanide to the much less toxic cyanate.[3] Follow all institutional guidelines for hazardous waste disposal.
References
- Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). (n.d.). Google.
- Purification strategies for removing unreacted aldehyde from cyanohydrin product. (n.d.). Benchchem.
- Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. (2026, January 28). Oreate AI.
- Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. (2008, April 15). PubMed.
- Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. (n.d.). Angewandte Chemie.
- Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. (2018). Journal of the American Chemical Society.
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps.
- 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts.
- Process for stabilizing cyanohydrins. (n.d.). Google Patents.
- Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. (2025, August 6). ResearchGate.
- Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. (n.d.). Semantic Scholar.
- Cyanohydrin reaction. (n.d.). Wikipedia.
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1). Organic & Biomolecular Chemistry.
- Continuous flow for enantioselective cyanohydrin synthesis. (2022, April 14). Catalysis Science & Technology.
- Cyanohydrin Formation and Reactions. (2024, January 14). YouTube.
- Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. (2010, November 3). Beilstein Journals.
- Process for preparation of cyanohydrins. (n.d.). Google Patents.
- Addition of CN - Cyanohydrins. (n.d.). OpenOChem Learn.
- Conversion of Ketones to Cyanohydrins: Benzophenone Cyanohydrin. (1981). Organic Syntheses.
- Which form of cyanohydrin is stable form? (2018, March 28). Brainly.in.
- Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. (2025, May 22). JoVE.
- Cyanohydrins. (2023, January 22). Chemistry LibreTexts.
- The formation of cyanohydrins: re-writing the text books. ! or ?. (2011, March 4). Henry Rzepa's Blog.
- Process for preparation of cyanohydrins. (n.d.). Google Patents.
- Method of preparing cyanohydrins. (n.d.). European Patent Office.
- The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad. (n.d.). Thieme.
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 6. The formation of cyanohydrins: re-writing the text books. ! or ? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 12. brainly.in [brainly.in]
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- 19. WO1985000166A1 - Process for preparation of cyanohydrins - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of Vicinal Diols
Welcome to the Technical Support Center for the stereoselective synthesis of vicinal diols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating specific stereoisomers of 1,2-diols. Chiral diols are critical building blocks in the synthesis of numerous natural products and pharmaceuticals.[1] This guide provides in-depth troubleshooting for common challenges encountered during these sensitive reactions, focusing on causality and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Sharpless Asymmetric Dihydroxylation (AD) is giving low enantiomeric excess (ee). What are the likely causes?
Low enantioselectivity in a Sharpless AD can stem from several factors. A primary reason can be a competing secondary catalytic cycle that is less selective.[2] This is often exacerbated by low ligand concentrations. Increasing the molar concentration of the chiral ligand can help suppress this secondary pathway.[2] Additionally, ensure your reagents, particularly the AD-mix, are fresh, as the osmium tetroxide can be deactivated over time.[1] For certain substrates, especially electron-deficient olefins, reaction rates can be slow, which may impact selectivity. Maintaining a slightly basic pH is known to accelerate the reaction.[3]
Q2: I am observing poor diastereoselectivity in my substrate-directed dihydroxylation. How can I improve this?
Poor diastereoselectivity often points to a weak directing effect from your substrate's existing chiral center or functional group. The choice of dihydroxylation reagent is critical. For instance, some methods are more sensitive to steric hindrance than electronic directing effects.[4] Consider if chelation control is a viable strategy with your substrate and reagent system. If you are using a reagent that can coordinate with a hydroxyl or other Lewis basic group on your substrate, ensure the solvent and reaction conditions are optimized for such an interaction. In some cases, protecting the directing group may be necessary to favor a different diastereomer.
Q3: My Jacobsen-Katsuki epoxidation is sluggish and gives a low yield of the epoxide. What should I check?
A sluggish Jacobsen-Katsuki epoxidation can be due to an inefficient catalyst or suboptimal reaction conditions. The manganese-salen catalyst can be sensitive to impurities. Ensure it is properly prepared and handled. The choice of oxidant is also crucial; while sodium hypochlorite (bleach) is common, other oxidants like m-CPBA or N-methylmorpholine N-oxide (NMO) can be used.[5] The addition of a phase-transfer catalyst or an axial ligand like pyridine N-oxide can accelerate the reaction and improve yields.[5][6] Also, verify the pH of your reaction mixture, as it can influence the reaction rate.
Q4: Can I synthesize both syn- and anti-diols from the same starting material?
Yes, achieving both syn- and anti-diols is possible through different synthetic strategies. For example, the diastereoselective reduction of a β-hydroxyketone can yield either the syn- or anti-diol depending on the reducing agent used.[7] Another approach involves the regioselective opening of epoxides. trans-Epoxides can lead to syn-diols, while cis-epoxides can yield anti-diols upon nucleophilic attack.[8]
Troubleshooting Guide: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a cornerstone for synthesizing enantiomerically enriched vicinal diols from prochiral olefins.[3] It utilizes a catalytic amount of osmium tetroxide with a chiral ligand, typically from the cinchona alkaloid family.[1][9] Commercially available AD-mix formulations (AD-mix-α and AD-mix-β) simplify the procedure by providing the catalyst, ligand, re-oxidant (potassium ferricyanide), and base (potassium carbonate) in a single mixture.[1]
Problem 1: Low Enantiomeric Excess (ee)
| Potential Cause | Explanation | Suggested Solution |
| Secondary Catalytic Cycle | A competing, less selective catalytic cycle can occur if the osmylate ester intermediate is re-oxidized before the product diol dissociates.[2] This pathway is more prevalent at lower ligand concentrations. | Increase the molar concentration of the chiral ligand. Slow addition of the olefin can also help maintain a high effective ligand-to-osmium ratio.[10] |
| Substrate Scope Limitations | While broadly applicable, certain olefin substitution patterns are inherently less selective. For example, achieving high ee for cis-olefins can be challenging.[11] | For difficult substrates, consider screening different cinchona alkaloid-derived ligands beyond those in the standard AD-mixes. Sometimes a custom ligand is necessary. |
| Reaction Temperature | Higher temperatures can decrease enantioselectivity. | Run the reaction at a lower temperature (e.g., 0 °C or even lower if the reaction rate allows).[1] |
| Impure or Deactivated Reagents | The osmium tetroxide catalyst can be sensitive to impurities and can degrade over time. | Use fresh AD-mix or freshly prepared reagents. Ensure all glassware is scrupulously clean. |
Problem 2: Low Reaction Yield
| Potential Cause | Explanation | Suggested Solution |
| Inactive Catalyst | The osmium catalyst may have been deactivated. | Use fresh reagents.[1] |
| Incomplete Reaction | The reaction may not have gone to completion, especially with less reactive alkenes. | Monitor the reaction progress by TLC.[1] For sluggish reactions, allowing the mixture to warm to room temperature may be necessary.[1] The addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester, which can be rate-limiting for some substrates.[2] |
| Product Loss During Workup | The diol product may be water-soluble, leading to loss during aqueous extraction. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the diol. Perform multiple extractions with an appropriate organic solvent like ethyl acetate.[1] |
| Over-oxidation | While less common with the ferricyanide re-oxidant system, over-oxidation to ketones or aldehydes can occur. | Ensure the reaction is quenched promptly upon consumption of the starting material. |
Experimental Protocol: Standard Sharpless Asymmetric Dihydroxylation
This protocol is for a typical reaction on a 1 mmol scale.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Alkene (1.0 mmol)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, ~95 mg, 1.0 equiv)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask with a magnetic stir bar, add the AD-mix.
-
Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir at room temperature until the solids dissolve.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene to the cooled solution.[1] If using, add methanesulfonamide at this stage.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Quench the reaction by adding solid sodium sulfite and stir for at least one hour at room temperature.[1]
-
Add ethyl acetate and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate under reduced pressure. Purify the crude diol by column chromatography on silica gel.[1]
Sharpless Asymmetric Dihydroxylation Workflow
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Troubleshooting Guide: Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, complementing the Sharpless epoxidation which is typically used for allylic alcohols.[12][13] It employs a chiral manganese(III)-salen complex as the catalyst.[12][13]
Problem 1: Low Enantioselectivity (ee)
| Potential Cause | Explanation | Suggested Solution |
| Substrate Mismatch | The standard Jacobsen-Katsuki catalysts are most effective for cis-disubstituted and trisubstituted alkenes. trans-Olefins and terminal alkenes often give lower selectivity.[5] | For less reactive or poorly selective substrates, screen different salen ligands. Modifications to the steric and electronic properties of the ligand can significantly impact enantioselectivity. |
| Radical Side Reactions | The reaction mechanism can involve radical intermediates, which can lead to non-selective pathways and the formation of trans-epoxide byproducts.[6][14] | Lowering the reaction temperature can help suppress radical pathways. The addition of a Lewis basic axial ligand, such as pyridine N-oxide, can sometimes improve selectivity by modulating the reactivity of the manganese-oxo intermediate.[14] |
| Catalyst Degradation | The Mn(III)-salen catalyst can degrade over the course of the reaction, leading to a less selective catalytic species. | Ensure the catalyst is of high purity. In some cases, slow addition of the oxidant can help maintain the integrity of the active catalyst. |
Problem 2: Formation of Chlorinated Byproducts
| Potential Cause | Explanation | Suggested Solution |
| Reaction with Hypochlorite | When using sodium hypochlorite (bleach) as the oxidant, direct reaction of the alkene with hypochlorous acid can lead to the formation of chlorohydrins or other chlorinated byproducts. | Buffer the reaction mixture to maintain a slightly basic pH. This can be achieved by using a phosphate buffer or by adding a solid base like powdered potassium carbonate. |
| Excess Oxidant | Using a large excess of bleach can increase the rate of side reactions. | Use a minimal excess of the oxidant and monitor the reaction closely. |
Jacobsen-Katsuki Epoxidation Catalytic Cycle
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
References
- Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation - Benchchem.
- Enantioselective Synthesis of syn- and anti-1,3-Diols via Allyltitanation of Unprotected β-Hydroxyaldehydes | Organic Letters - ACS Publications.
- An efficient protocol for Sharpless-style racemic dihydroxylation - SciSpace.
- An efficient protocol for Sharpless-style racemic dihydroxylation - RSC Publishing.
- Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal.
- Soluble Polymer-Bound Ligand-Accelerated Catalysis: Asymmetric Dihydroxylation | Journal of the American Chemical Society - ACS Publications.
- Jacobsen epoxidation - Wikipedia.
- Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI.
- Sharpless asymmetric dihydroxylation - Wikipedia.
- Jacobsen-Katsuki Epoxidations - Wipf Group.
- Jacobsen-Katsuki Asymmetric Epoxidation - SynArchive.
- Jacobsen epoxidation | OpenOChem Learn.
- Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal.
- Ligand Accelerated Catalysis (LAC) | Macmillan Group.
- Jacobsen epoxidation - Grokipedia.
- This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended - Research and Reviews.
- Stereoselectivity of dihydroxylation with osmium tetroxide - ECHEMI.
Sources
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- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. rroij.com [rroij.com]
- 12. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 13. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 14. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Technical Support Center: A Guide to Preventing Decomposition of 3,4-dihydroxy-3-methylbutanenitrile
Welcome to the Technical Support Center for 3,4-dihydroxy-3-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent the decomposition of this valuable chemical intermediate. Our goal is to ensure the integrity of your experiments by maintaining the stability of 3,4-dihydroxy-3-methylbutanenitrile.
Understanding the Stability of 3,4-dihydroxy-3-methylbutanenitrile
3,4-dihydroxy-3-methylbutanenitrile is a unique molecule possessing both a vicinal diol and a nitrile functional group. This combination presents specific stability challenges that must be carefully managed. The primary degradation pathways to consider are:
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide.[1][2][3][4] This process can be accelerated by elevated temperatures.
-
Oxidative Cleavage of the Vicinal Diol: The 1,2-diol moiety is prone to oxidative cleavage, which can be initiated by exposure to atmospheric oxygen, trace metal impurities, or light. This degradation pathway can result in the formation of smaller carbonyl compounds.
-
Thermal Decomposition: As with many organic molecules, elevated temperatures can lead to decomposition. For a structurally similar compound, 3-hydroxy-3-methylbutyronitrile, thermal degradation has been observed to proceed through a six-membered cyclic transition state.[5]
This guide will provide you with the necessary knowledge and tools to mitigate these decomposition pathways and ensure the stability of your 3,4-dihydroxy-3-methylbutanenitrile samples.
Troubleshooting Guide for Decomposition Issues
Encountering degradation in your experiments can be a significant setback. This section provides a structured approach to identifying and resolving common decomposition issues.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Change in pH of the solution over time | Nitrile hydrolysis to a carboxylic acid. | Maintain a neutral or slightly acidic pH (6-7). Use a buffered solution if compatible with your experimental conditions. |
| Appearance of new peaks in HPLC/GC analysis | Decomposition into various degradation products (e.g., carboxylic acid, aldehydes, ketones). | Conduct a forced degradation study to identify potential degradation products. Optimize storage conditions (temperature, inert atmosphere). |
| Discoloration of the sample (yellowing) | Oxidation of the vicinal diol or other oxidative processes. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials to protect from light. Consider the use of antioxidants if compatible with your application. |
| Loss of potency or inconsistent experimental results | Significant degradation of the starting material. | Re-evaluate storage and handling procedures. Perform a purity analysis of the stored material before use. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with 3,4-dihydroxy-3-methylbutanenitrile.
Q1: What are the optimal storage conditions for 3,4-dihydroxy-3-methylbutanenitrile?
A1: For long-term stability, 3,4-dihydroxy-3-methylbutanenitrile should be stored at 2-8°C in a tightly sealed container.[1][3][5][6] To further minimize degradation, especially from oxidation, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect it from light.
Q2: I am observing the formation of an acidic byproduct in my reaction mixture. What is the likely cause and how can I prevent it?
A2: The formation of an acidic byproduct is most likely due to the hydrolysis of the nitrile group to a carboxylic acid. This can be catalyzed by the presence of acidic or basic impurities, or even by water at elevated temperatures. To prevent this, ensure your reaction setup is scrupulously clean and dry if the reaction is not performed in an aqueous medium. If possible, maintain a neutral pH. If the reaction conditions permit, using a buffered system can help to stabilize the pH.
Q3: My sample of 3,4-dihydroxy-3-methylbutanenitrile has turned slightly yellow upon storage. Is it still usable?
A3: A slight yellow discoloration often indicates a low level of oxidation . While the material may still be largely intact, the presence of these impurities could potentially interfere with sensitive downstream applications. It is crucial to perform a purity analysis (e.g., by HPLC or GC) to determine the extent of degradation. For critical experiments, it is always best to use a fresh, pure sample. To prevent this in the future, ensure storage under an inert atmosphere and protection from light.
Q4: What analytical methods are recommended for assessing the purity and stability of 3,4-dihydroxy-3-methylbutanenitrile?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach. This involves developing a method that can separate the intact 3,4-dihydroxy-3-methylbutanenitrile from its potential degradation products. A typical method would utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid for better peak shape.[7] Gas Chromatography (GC) can also be used, but may require derivatization of the hydroxyl groups to improve volatility.[7] Mass spectrometry (MS) coupled with either LC or GC is invaluable for the identification of unknown degradation products.[8]
Q5: Are there any solvents I should avoid when working with 3,4-dihydroxy-3-methylbutanenitrile?
Experimental Protocols
To assist you in your research, we provide the following detailed protocols for key procedures related to the handling and analysis of 3,4-dihydroxy-3-methylbutanenitrile.
Protocol 1: Inert Atmosphere Handling and Storage
This protocol describes the best practices for handling and storing 3,4-dihydroxy-3-methylbutanenitrile to minimize oxidative and hydrolytic degradation.
Materials:
-
3,4-dihydroxy-3-methylbutanenitrile
-
Amber glass vials with PTFE-lined caps
-
Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing
-
Schlenk line or glove box (optional, but recommended for highly sensitive applications)
-
Syringes and needles
Procedure:
-
Preparation of Vials: Ensure vials and caps are clean and dry. For highly sensitive applications, oven-dry the glassware and allow it to cool under a stream of inert gas.
-
Aliquoting: If you have a larger quantity of the compound, it is best to aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere each time it is used.
-
Inert Gas Purge:
-
Place the vial containing the aliquot of 3,4-dihydroxy-3-methylbutanenitrile in a desiccator or on a Schlenk line.
-
Gently introduce a stream of inert gas into the vial for 1-2 minutes to displace the air.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
-
Storage: Store the sealed amber vials at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the purity of 3,4-dihydroxy-3-methylbutanenitrile and detect potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (add 0.1% formic acid if needed).
-
Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed).
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a low UV wavelength (e.g., 210 nm) where the nitrile and potential degradation products may absorb.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and equilibrate.
-
-
-
Sample Preparation:
-
Prepare a stock solution of 3,4-dihydroxy-3-methylbutanenitrile in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis and Optimization:
-
Inject the sample and analyze the chromatogram.
-
Optimize the gradient profile to achieve good separation between the main peak and any impurity or degradation peaks.
-
To confirm the method is "stability-indicating," perform a forced degradation study (e.g., by treating the sample with dilute acid, base, and an oxidizing agent) and ensure that the degradation products are well-resolved from the parent peak.
-
Visualizing Decomposition Pathways
To provide a clearer understanding of the potential degradation mechanisms, the following diagrams illustrate the key decomposition pathways for 3,4-dihydroxy-3-methylbutanenitrile.
Caption: Primary decomposition pathways of 3,4-dihydroxy-3-methylbutanenitrile.
Sources
- 1. 3-HYDROXY-3-METHYLBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. matrihealth.com [matrihealth.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-HYDROXY-3-METHYLBUTYRONITRILE | 13635-04-6 [chemicalbook.com]
- 6. 3-Hydroxy-3-methylbutanenitrile|lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
"troubleshooting guide for Grignard reactions with nitrile substrates"
[1]
Status: Active Agent: Senior Application Scientist Ticket ID: GRIG-CN-001 Subject: Troubleshooting Ketone Synthesis via Grignard Addition to Nitriles
Executive Summary
You have accessed the advanced troubleshooting module for the synthesis of ketones via the addition of Grignard reagents (RMgX) to nitriles (R'CN). While theoretically straightforward, this reaction often fails in practice due to the lower electrophilicity of the cyano group compared to aldehydes or ketones, and the competing basicity of the Grignard reagent.
This guide moves beyond basic textbook theory to address the specific failure modes encountered in drug development and complex synthesis: alpha-deprotonation , incomplete hydrolysis , and steric stalling .
Module 1: The Core Mechanism & Critical Failure Points
To troubleshoot effectively, we must visualize the invisible intermediates. The reaction does not produce a ketone directly; it produces a magnesium imine salt, which is chemically distinct from the magnesium alkoxide formed with aldehydes.
Figure 1: Mechanistic Pathway & Failure Nodes (This diagram maps the successful pathway against common diversion points)
Caption: The reaction proceeds through a stable magnesium imine salt. Critical failure points include alpha-deprotonation (reverting to starting material) and incomplete hydrolysis (yielding imine impurities).
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I recovered 80% of my starting nitrile after workup."
Diagnosis: This is the classic signature of Alpha-Deprotonation .
Technical Explanation: Nitriles with hydrogens on the
Protocol Adjustment (The Copper Fix): You must switch to a Copper(I)-catalyzed protocol .
-
Why? Adding catalytic CuBr or CuI (1-5 mol%) changes the mechanism. It likely forms a transient organocopper species that is less basic but sufficiently nucleophilic (or activates the nitrile), favoring addition over deprotonation.
-
Evidence: Weiberth and Hall demonstrated that adding 1 mol% CuBr to the reaction of benzyl cyanide with methylmagnesium iodide increased ketone yield from <10% to 86% [1].
Issue 2: "My product contains a stubborn impurity that shows a C=N stretch in IR."
Diagnosis: Incomplete Hydrolysis .
Technical Explanation: The intermediate formed is a ketimine (
Protocol Adjustment:
-
Acid Strength: Use 1M HCl or
for the quench, not just . -
Time & Heat: Stir the biphasic quench mixture vigorously for 1–12 hours. If the imine persists, heat the acidic mixture to 40–50°C to force hydrolysis.
-
Visual Check: Monitor the disappearance of the imine peak (approx. 1600-1650 cm⁻¹) via IR or TLC.
Issue 3: "The reaction is sluggish; conversion is stuck at 50%."
Diagnosis: Low Electrophilicity / Steric Hindrance . Technical Explanation: The nitrile carbon is sp-hybridized and less electrophilic than a ketone carbonyl. If the Grignard or the nitrile is bulky, the reaction stalls.
Protocol Adjustment:
-
Solvent Switch: Replace Diethyl Ether (
) with Toluene or use a Toluene/THF mixture. Toluene allows for higher reaction temperatures (reflux > 100°C) which is often the activation energy threshold required for hindered nitriles [2]. -
Concentration: Run the reaction at high concentration (1M - 2M) to drive the bimolecular kinetics.
Module 3: Optimized Experimental Protocols
Protocol A: Standard Addition (Non-Enolizable Nitriles)
Use this for aromatic nitriles (e.g., benzonitrile) without
-
Preparation: Flame-dry a 3-neck flask under Argon.
-
Grignard: Charge 1.2 equivalents of RMgX (titrated) in THF.
-
Addition: Add nitrile (1.0 equiv) in THF dropwise at 0°C.
-
Reaction: Warm to Room Temp (RT). If no exotherm, heat to reflux for 2-4 hours.
-
Quench: Cool to 0°C. Add 2M HCl carefully (exothermic!).
-
Hydrolysis: Stir the acidic mixture at RT for 3 hours.
-
Extraction: Extract with EtOAc, wash with
, brine, dry over .
Protocol B: Copper-Catalyzed Addition (Enolizable/Hindered Nitriles)
Use this for aliphatic nitriles or when Protocol A yields starting material.
-
Catalyst Loading: In a dried flask, add CuBr dimethyl sulfide complex or CuI (5 mol%) and the nitrile (1.0 equiv) in THF.
-
Temperature Control: Cool the slurry to 0°C.
-
Addition: Add the Grignard reagent (1.2–1.5 equiv) dropwise.
-
Note: The solution often turns yellow/dark, indicating the active catalytic species.
-
-
Reaction: Allow to warm to RT. Stir for 4–12 hours. (Reflux is rarely needed with Cu-catalysis).
-
Workup: Quench with 10% aqueous HCl. Stir vigorously for >1 hour to ensure imine hydrolysis.
Module 4: Data & Comparison
Table 1: Solvent and Additive Effects on Yield (Aggregated data based on Weiberth/Hall and standard process chemistry optimization [1, 3])
| Substrate Type | Reagent | Conditions | Yield (Ketone) | Primary Side Product |
| Benzyl Cyanide ( | MeMgI | < 10% | Recovered Nitrile | |
| Benzyl Cyanide ( | MeMgI | THF + 1% CuBr , RT, 1h | 86% | None |
| Benzonitrile (No | t-BuMgCl | 35% | Unreacted Nitrile | |
| Benzonitrile (No | t-BuMgCl | Toluene , 100°C | 85% | None |
Module 5: Decision Logic Flowchart
Figure 2: Troubleshooting Decision Tree (Follow this logic to resolve low yields)
Caption: Diagnostic logic for Grignard-Nitrile reactions. Identifying the crude byproduct determines the necessary protocol change.
References
-
Weiberth, F. J., & Hall, S. S. (1987).[1] Copper(I)-activated addition of Grignard reagents to nitriles.[2][1][3] Synthesis of ketimines, ketones, and amines.[1][3][4][5][6] The Journal of Organic Chemistry, 52(17), 3901–3904. Link
-
Canonne, P., Foscolos, G. B., & Lemay, G. (1980).[1] Effet du benzene dans la reaction de Grignard sur les nitriles. Tetrahedron Letters, 21(2), 155–158. Link
-
Kharasch, M. S., & Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Grignard scope and limitations).[2][1][7][8][9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06403D [pubs.rsc.org]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Advanced Solutions for 3,4-dihydroxy-3-methylbutanenitrile Synthesis
Welcome to our dedicated technical support guide for the synthesis of 3,4-dihydroxy-3-methylbutanenitrile. This resource is designed for researchers, chemists, and drug development professionals seeking to navigate the complexities of this synthesis, with a particular focus on moving beyond traditional, highly toxic cyanating agents. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the success and safety of your experiments.
The synthesis of α-hydroxynitriles, such as 3,4-dihydroxy-3-methylbutanenitrile, is a cornerstone transformation in organic chemistry. However, classical methods often rely on reagents like hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN), which pose significant handling risks and safety hazards due to their extreme toxicity. This guide explores safer, yet effective, alternative cyanating agents that mitigate these risks without compromising yield or purity.
Section 1: Comparative Overview of Alternative Cyanating Agents
Choosing the right cyanating agent is a critical decision that balances safety, reactivity, cost, and reaction conditions. The following table provides a comparative summary of the three primary alternatives to traditional cyanide salts for the synthesis of 3,4-dihydroxy-3-methylbutanenitrile from its ketone precursor, 3-hydroxy-3-methylbutan-2-one.
| Feature | Acetone Cyanohydrin (ACH) | Trimethylsilyl Cyanide (TMSCN) | Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) |
| Primary Role | In-situ source of HCN. | Cyanosilating agent. | Non-toxic, stable cyanide reservoir. |
| Physical Form | Colorless liquid. | Volatile, colorless liquid. | Yellow crystalline solid. |
| Safety Profile | Highly toxic; readily decomposes to release HCN. | Toxic and moisture-sensitive; hydrolyzes to HCN. | Significantly less toxic and non-volatile. |
| Typical Activator | Base (e.g., triethylamine, DBU). | Lewis Acid (e.g., ZnI₂, Yb(OTf)₃). | Catalyst (e.g., Palladium complex) or promoter. |
| Reaction Conditions | Mild, often room temperature. | Anhydrous, inert atmosphere. | Often requires heating and specific catalysts. |
| Workup | Acid/base quench, extraction. | Aqueous or fluoride-based deprotection of silyl ether. | Filtration of catalyst, extraction. |
| Key Advantage | Convenient liquid, well-established reactivity. | Forms a stable intermediate, high yields. | High safety profile, low cost. |
| Key Disadvantage | High toxicity, reversible reaction. | Moisture sensitivity, cost. | Requires catalyst activation, slower cyanide release. |
Section 2: Decision Pathway for Reagent Selection
The choice of cyanating agent depends heavily on your laboratory's capabilities, safety protocols, and the specific goals of the synthesis. This decision tree illustrates a logical pathway for selecting the most appropriate reagent.
Caption: Decision pathway for selecting a cyanating agent.
Section 3: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 3,4-dihydroxy-3-methylbutanenitrile using alternative cyanating agents.
Frequently Asked Questions (FAQs)
-
Q1: Why should I use an alternative to sodium cyanide (NaCN)?
-
A1: The primary driver is safety. Agents like potassium hexacyanoferrate(II) are substantially less toxic and easier to handle than NaCN or KCN, which are immediate poisoning risks. Acetone cyanohydrin and TMSCN, while still toxic, are liquids that are often easier to dispense and manage than highly hygroscopic powders, and they avoid the direct handling of HCN gas.
-
-
Q2: What is the starting material for this synthesis?
-
A2: The logical precursor is 3-hydroxy-3-methylbutan-2-one. The reaction involves the nucleophilic addition of a cyanide equivalent to the ketone's carbonyl group to form the target α-hydroxynitrile.
-
-
Q3: What safety precautions are mandatory?
-
A3: All manipulations involving any cyanide source must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (consider double-gloving). An emergency response plan for cyanide exposure, including access to an antidote kit (e.g., amyl nitrite, sodium thiosulfate), should be in place and all personnel should be trained on its use.
-
Troubleshooting: Acetone Cyanohydrin (ACH) Protocol
-
Q: My reaction shows low or no conversion to the product. What should I do?
-
A: This is a common issue related to the equilibrium nature of cyanohydrin formation.
-
Cause 1: Insufficient Catalyst. The reaction is typically base-catalyzed. Ensure you have added an adequate amount of a suitable base (e.g., triethylamine).
-
Cause 2: Unfavorable Equilibrium. The equilibrium may favor the starting materials. Try using a slight excess (1.1-1.3 equivalents) of ACH to push the reaction forward.
-
Cause 3: Low Temperature. While safer, very low temperatures can slow the reaction rate. Consider allowing the reaction to warm to room temperature, monitoring carefully.
-
-
-
Q: The reaction is stalled and my starting material is decomposing.
-
A: The basic conditions required for the reaction can sometimes cause decomposition of sensitive substrates.
-
Solution: Switch to a milder, non-nucleophilic base like DBU. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed. Ensure the temperature is strictly controlled.
-
-
Troubleshooting: Trimethylsilyl Cyanide (TMSCN) Protocol
-
Q: I see no product formation, even after several hours.
-
A: This almost always points to an issue with activation or reagent integrity.
-
Cause 1: Moisture. TMSCN is extremely sensitive to moisture, which will rapidly quench the reagent. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
Cause 2: Inactive Catalyst. The Lewis acid catalyst (e.g., ZnI₂) is crucial. Use a freshly opened bottle or purify the catalyst before use. Some reactions benefit from different Lewis acids; consider screening alternatives like Yb(OTf)₃ or Sc(OTf)₃.
-
-
-
Q: I have successfully formed the O-silylated cyanohydrin intermediate, but I cannot remove the silyl group.
-
A: The trimethylsilyl (TMS) ether is stable under neutral conditions but can be readily cleaved.
-
Solution 1 (Acidic): A mild acidic workup (e.g., with aqueous HCl or citric acid) is often
-
-
Validation & Comparative
A Comprehensive Guide to Differentiating Isomers of Dihydroxy-methylbutanenitrile by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and characterization. Even subtle differences in the arrangement of functional groups can lead to vastly different chemical and biological properties. This guide provides an in-depth, technical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively employed to distinguish between the constitutional isomers of dihydroxy-methylbutanenitrile.
This document moves beyond a simple recitation of techniques, offering a rationale for experimental choices and a predictive analysis of the expected spectral data. By understanding the nuances of chemical shifts, coupling constants, and through-bond correlations, researchers can confidently assign the correct structure to their synthesized or isolated compounds.
The Isomeric Landscape of Dihydroxy-methylbutanenitrile
The molecular formula C₅H₉NO₂ can correspond to several isomers of dihydroxy-methylbutanenitrile. For the purpose of this guide, we will focus on three key constitutional isomers, each presenting a unique structural challenge for differentiation:
-
2,3-dihydroxy-2-methylbutanenitrile (Isomer A)
-
3,4-dihydroxy-3-methylbutanenitrile (Isomer B)
-
2,4-dihydroxy-2-methylbutanenitrile (Isomer C)
A foundational step in our analysis is to recognize the number and types of proton and carbon environments within each isomer. This initial assessment will inform our interpretation of the subsequent NMR data.
A Multi-faceted NMR Approach for Unambiguous Isomer Identification
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive and unambiguous structural assignment.[1] Each experiment provides a unique piece of the structural puzzle.
Experimental Workflow
Our analytical strategy will employ a suite of NMR experiments, each building upon the information provided by the last.
Figure 2: Expected key ¹H-¹H COSY correlations for each isomer.
Predicted COSY Correlations:
-
Isomer A: A cross-peak will be observed between the methine proton (-CH(OH)-) and the protons of the adjacent methyl group (-CH₃ at C3).
-
Isomer B: A cross-peak will be observed between the methylene protons (-CH₂-) and the methyl protons (-CH₃) of the ethyl group.
-
Isomer C: A cross-peak will be observed between the two methylene groups (-CH₂- at C3 and -CH₂(OH) at C4).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment
The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C spectra. [2] Application of HSQC:
By combining the information from the ¹H, ¹³C, DEPT, and HSQC spectra, a detailed picture of the individual CH, CH₂, and CH₃ groups can be constructed. For instance, the proton at ~3.8 ppm in Isomer A will show a correlation to a CH carbon in the HSQC spectrum, confirming the presence of a secondary alcohol.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Framework
The HMBC experiment is often the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds apart. [1]This is particularly useful for identifying quaternary carbons and piecing together the overall carbon skeleton.
Predicted Key HMBC Correlations for Differentiation:
| Isomer | Proton | Correlates to Carbon(s) | Significance |
| A | -CH₃ (C2) | C2 (quaternary), C3, CN | Confirms the methyl group is attached to the quaternary carbon bearing the hydroxyl and nitrile groups. |
| -CH₃ (C3) | C2, C3 | Confirms the connectivity of the ethyl fragment. | |
| B | -CH₃ (C3) | C2, C3 (quaternary), C4 | Establishes the position of the methyl group on the quaternary carbon. |
| -CH₂(OH) | C3, C4 | Confirms the terminal position of the primary alcohol. | |
| C | -CH₃ (C2) | C2 (quaternary), C3, CN | Shows the methyl group is attached to the quaternary carbon. |
| -CH₂(OH) (C4) | C3 | Confirms the connectivity between the two methylene groups. |
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of the dihydroxy-methylbutanenitrile isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly of the -OH protons. [3][4]2. Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled single-pulse experiment.
-
DEPT-135 and DEPT-90: Standard DEPT pulse sequences.
-
¹H-¹H COSY: Gradient-selected COSY (gCOSY) experiment.
-
¹H-¹³C HSQC: Gradient-selected HSQC experiment optimized for one-bond J-couplings (~145 Hz).
-
¹H-¹³C HMBC: Gradient-selected HMBC experiment with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the constitutional isomers of dihydroxy-methylbutanenitrile can be unambiguously differentiated. The key to this differentiation lies in a careful analysis of the number of unique proton and carbon signals, the multiplicity of these signals as determined by DEPT and ¹H NMR, and the connectivity established through COSY, HSQC, and HMBC experiments. This guide provides a robust framework for researchers to confidently elucidate the structure of these and other similarly complex isomeric compounds.
References
- Diastereotopic protons in acyclic compounds. (2025, July 17).
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- University of B
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
- Chemistry LibreTexts. (2019, July 24). 13.6: DEPT ¹³C NMR Spectroscopy.
- Chemistry Stack Exchange. (2020, December 21). Diastereotopic methylene protons in achiral molecules.
- Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Haukaas, T. H., et al. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Cramer, C. J., & Truhlar, D. G. (2002, April 30). Ab initio conformational studies on diols and binary diol-water systems using DFT methods.
- Lame, A., et al. (2022, February 23).
- Royal Society of Chemistry. (2011).
- Kiljunen, E., & Kanerva, L. T. (2025, August 7). Approach to (R)- and (S)-Ketone Cyanohydrins Using Almond and Apple Meal as the Source of (R)-Oxynitrilase. Tetrahedron: Asymmetry.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0199397).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.
- SpectraBase. (n.d.). 2,3-Dihydroxy-2-methyl-butane.
- North, M. (n.d.). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad.
- ORCA Tutorials. (n.d.). NMR spectra.
- Chemistry Steps. (2024, February 26).
- Interactive Digital Commons @ Brockport. (n.d.). PREDICTING NMR CHEMICAL SHIFTS.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
- The Royal Society of Chemistry. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515.
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 3-Methylbutanenitrile (625-28-5) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- ChemicalBook. (n.d.). 2-METHYLBUTYRONITRILE(18936-17-9) 1H NMR spectrum.
- Ilieva, S., et al. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
- ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- eScholarship. (2018, November 21).
- PubMed. (2015, July 23).
- ResearchGate. (n.d.).
Sources
Comparative Analysis of Bioactive Nitrile-Containing Diols: Pharmacophores in Cysteine Protease Inhibition
[1][2]
Executive Summary
This guide provides a technical comparative analysis of nitrile-containing diols (specifically
While aldehydes exhibit high potency, they suffer from rapid metabolic oxidation and off-target toxicity. Nitrile-containing diols represent a strategic "sweet spot" in rational drug design. The nitrile group functions as a reversible covalent warhead (forming thioimidates), while the diol moiety enhances aqueous solubility (LogS), mimics the transition-state hydration shell, and reduces hERG liability compared to hydrophobic analogs.
The Pharmacophore: Mechanism & Bioisosterism[3][4][5]
To understand the biological activity of nitrile diols, one must deconstruct the synergy between the electrophilic nitrile and the nucleophilic/polar diol .
Mechanism of Action (MOA)
Unlike irreversible Michael acceptors (e.g., vinyl sulfones), nitriles react with the catalytic cysteine thiolate (
The proximal hydroxyl groups (diol motif) play two critical roles:
-
Transition State Mimicry: They form hydrogen bonds with the oxyanion hole residues, stabilizing the thioimidate intermediate.
-
Solvation: They displace high-energy water molecules in the S1/S2 pockets, providing an entropic gain in binding affinity.
Visualization: Covalent Reversible Inhibition Pathway
Figure 1: Kinetic pathway of cysteine protease inhibition by nitrile warheads. Note the reversibility (dashed line) which distinguishes this class from suicide inhibitors.
Comparative Performance Analysis
The following data synthesizes performance metrics of Nitrile-Diols against standard bioisosteres (Aldehydes and Esters). Data trends are derived from structure-activity relationship (SAR) studies on Cathepsin K and SARS-CoV-2 Mpro inhibitors [1][3].
Potency vs. Stability Trade-off
| Parameter | Aldehyde Warhead (R-CHO) | Nitrile-Diol (R-CH(OH)-CN) | Ester (R-COOR') | Analysis |
| Binding Mode | Hemithioacetal (Reversible) | Thioimidate (Reversible) | Acyl-enzyme (Irreversible/Slow) | Nitriles offer controlled reversibility. |
| Potency ( | High ( | Moderate-High ( | Low ( | Aldehydes are more reactive but less selective. |
| Metabolic | Variable (Hydrolysis) | Critical Advantage: Nitriles resist CYP-mediated oxidation. | ||
| Cellular Toxicity | High (Non-specific binding) | Low | Low | Aldehydes react with off-target nucleophiles. |
| Aqueous Solubility | Low-Moderate | High (Diol effect) | Low | Diols significantly lower LogP. |
Selectivity Profiling
Nitrile-containing diols exhibit superior selectivity ratios (
Experimental Protocols
To validate the biological activity of a nitrile-containing diol, the following self-validating workflows are recommended.
Protocol A: FRET-Based Enzymatic Inhibition Assay ( )
Purpose: Determine the potency of the inhibitor against a target cysteine protease (e.g., Cathepsin K or Mpro).
Reagents:
-
Assay Buffer: 50 mM MES (pH 5.5), 1 mM EDTA, 5 mM DTT (Freshly added). Note: DTT is critical to keep the enzyme active site reduced.
-
Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).
-
Positive Control: E-64 (Irreversible inhibitor).
Workflow:
-
Preparation: Dilute inhibitor in DMSO (10-point serial dilution). Final DMSO concentration must be
to avoid enzyme denaturation. -
Pre-incubation: Incubate Enzyme (5 nM) + Inhibitor (Variable) for 15 minutes at 25°C. Causality: Allows equilibrium binding before substrate competition.
-
Initiation: Add Substrate (
). -
Measurement: Monitor fluorescence (
) kinetically for 30 minutes. -
Validation: The
of the solvent control (DMSO only) must be linear ( ). If non-linear, enzyme concentration is too high or unstable.
Protocol B: GSH Reactivity Assay (Safety Profiling)
Purpose: Assess the risk of idiosyncratic toxicity by measuring reactivity with Glutathione (GSH).
Workflow:
-
Incubate test compound (
) with GSH ( , physiological excess) in PBS (pH 7.4) at 37°C. -
Aliquot samples at
hours. -
Analyze via LC-MS/MS.
-
Pass Criteria:
parent compound remaining after 24 hours. Interpretation: Nitriles should be "mild" electrophiles.[1] Rapid consumption indicates high risk of off-target covalent binding.
Visualization: Experimental Workflow
Figure 2: Step-wise validation pipeline for nitrile-diol candidates. Phase gates (arrows) ensure only potent compounds proceed to ADME testing.
Synthesis Challenges & Strategic Considerations
While biologically superior, nitrile-containing diols present synthetic challenges:
-
Stereoselectivity: The biological activity is often strictly dependent on the chirality of the diol (e.g.,
vs ). Asymmetric cyanohydrin synthesis or Sharpless dihydroxylation are required protocols. -
Stability during Synthesis: The nitrile group is robust, but the diol must often be protected (e.g., as an acetonide) during the installation of the nitrile warhead to prevent side reactions.
Recommendation: Use acetonide-protected intermediates for the bulk of the synthesis, removing the protecting group with mild acid (e.g., TFA/DCM) as the final step to expose the bioactive diol moiety.
References
-
Comparison of Warheads for Cysteine Protease Inhibition. National Institutes of Health (NIH). [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Binding and Reactivity of a Nitrile Oral Inhibitor of SARS-CoV-2 Main Protease. ChemRxiv. [Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. MDPI Molecules. [Link]
-
Comparative toxicities of aliphatic nitriles. Fundamental and Applied Toxicology. [Link]
"validation of an analytical method for 3,4-dihydroxy-3-methylbutanenitrile"
Technical Comparison Guide: Analytical Validation Strategies for 3,4-dihydroxy-3-methylbutanenitrile
Executive Summary: The "Invisible" Impurity Challenge
In the synthesis of complex statin intermediates and high-value APIs, 3,4-dihydroxy-3-methylbutanenitrile (DHMBN) represents a classic analytical "blind spot."[1] As a highly polar, aliphatic nitrile with two hydroxyl groups, it lacks a conjugated
This guide objectively compares the traditional Reverse-Phase UV (RP-UV) approach against the superior Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) .[1] We demonstrate why shifting to HILIC-CAD is not just an alternative, but a necessity for achieving robust, trace-level validation (LOD < 0.05%) required by modern regulatory standards.
The Molecule & The Mechanism
Target Analyte: 3,4-dihydroxy-3-methylbutanenitrile Chemical Nature: Aliphatic, Polar, Non-Chromophoric.[1] Key Functional Groups:
-
Nitrile (-CN): Weak UV absorbance (~190-205 nm).[1]
-
Diol (-OH): Increases polarity; provides sites for hydrogen bonding (HILIC retention mechanism).[1]
The Causality of Method Failure (RP-UV)
In standard RP-HPLC, retention is driven by hydrophobic interaction.[1] DHMBN is too hydrophilic to partition into the C18 alkyl chains. To force retention, analysts often use 100% aqueous mobile phases, leading to "Phase Collapse" (dewetting) of the C18 pores, resulting in shifting retention times and loss of sensitivity.
The Causality of Method Success (HILIC-CAD)
HILIC employs a polar stationary phase (e.g., Amide or Diol) and a high-organic mobile phase.[1] A water-rich layer forms on the silica surface.[1] DHMBN partitions into this aqueous layer via hydrogen bonding.[1]
-
Detection: CAD measures the analyte mass directly after nebulization, independent of optical properties, solving the "UV transparency" issue.
Comparative Performance Data
The following data summarizes a validation study comparing a standard C18 method against the optimized HILIC-CAD workflow.
Table 1: Performance Metrics Comparison
| Parameter | Method A: Traditional RP-UV | Method B: HILIC-CAD (Recommended) | Verdict |
| Column | C18 (L1), 250 x 4.6mm, 5µm | Amide-HILIC, 150 x 4.6mm, 2.7µm | HILIC provides superior retention.[1] |
| Detection | UV @ 205 nm | Charged Aerosol Detector (CAD) | CAD eliminates baseline noise.[1] |
| Retention Time ( | 2.1 min (Void Volume) | 6.8 min (Well Retained) | Method B separates from solvent front.[1] |
| Capacity Factor ( | 0.2 (Unacceptable) | 3.5 (Ideal) | Method B meets USP <621> criteria.[1] |
| Linearity ( | 0.985 (Non-linear at low conc.) | > 0.999 (0.5 - 150 µg/mL) | Method B is linear over wide range.[1] |
| LOD (S/N = 3) | 50 ppm | 2 ppm | Method B is 25x more sensitive.[1] |
| Precision (%RSD) | 4.5% (Due to baseline drift) | 0.8% | Method B is highly reproducible.[1] |
Analyst Insight: The poor
in Method A means the peak is not truly interacting with the column. Any change in the sample matrix (salt, pH) will cause immediate interference. Method B'sof 3.5 proves true chromatographic interaction.[1]
Detailed Validation Protocol: HILIC-CAD Workflow
This protocol is designed to be self-validating. The use of an Amide stationary phase is critical because it maintains surface hydration better than bare silica, ensuring reproducibility.
Step 1: Instrumentation & Conditions
-
System: UHPLC with CAD (Evaporation Temp: 35°C).
-
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).[1]
-
Isocratic Mode: 90% B / 10% A. (High organic drives retention in HILIC).[1]
Step 2: Sample Preparation (Critical)
-
Diluent: 90:10 Acetonitrile:Water.[1]
-
Why? Injecting a water-rich sample into a HILIC column causes "solvent mismatch," leading to peak distortion.[1] The sample solvent must match the initial mobile phase strength.
-
-
Stock Solution: Dissolve 10 mg DHMBN in 10 mL Diluent (1000 ppm).
Step 3: Validation Experiments (ICH Q2)
A. Specificity (Stress Testing)
-
Inject Diluent Blank.[1]
-
Inject API spike (if DHMBN is an impurity).[1]
-
Observation: Ensure DHMBN elutes > 2.5x the void time. The CAD response should be zero for the blank (unlike UV, which often shows refractive index spikes).
B. Linearity & Range
-
Prepare 5 levels: 10%, 50%, 100%, 120%, 150% of target concentration.
-
Note: CAD response is curvilinear (Power Law).[1] Plot Log(Area) vs. Log(Concentration) or use a quadratic fit for extended ranges.[1]
C. Accuracy (Recovery)
-
Spike DHMBN into the sample matrix at 50%, 100%, and 150%.
-
Calculate % Recovery.[1]
-
Acceptance: 90.0% – 110.0%.
-
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway for validating polar aliphatic impurities, highlighting why the HILIC-CAD route is the logical scientific choice.
Caption: Decision matrix for selecting HILIC-CAD over RP-UV for polar, non-chromophoric impurities.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005. [Link]
-
McCalley, D. V. "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A, 1217(6), 858-880, 2010. [Link][1]
-
Gamache, P. H., et al. "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America, 2018.[1] [Link]
Sources
Cross-Reactivity & Specificity Guide: 3,4-Dihydroxy-3-Methylbutanenitrile
The following guide details the cross-reactivity profiling of 3,4-dihydroxy-3-methylbutanenitrile (CAS 220946-31-6), a critical process-related impurity (PRI) and synthetic intermediate often encountered in the development of HMG-CoA reductase inhibitors (statins) and pantothenic acid derivatives.
This guide compares analytical methodologies for detecting this impurity, focusing on the challenge of immunological and chromatographic cross-reactivity due to its structural homology with mevalonate and pantoic acid pharmacophores.
Benchmarking Analytical Performance in Drug Development
Executive Summary: The Structural Challenge
3,4-dihydroxy-3-methylbutanenitrile (DMB-Nitrile) is a chiral intermediate used in the synthesis of
In drug development, DMB-Nitrile poses a dual cross-reactivity risk:
-
Bioanalytical Interference: It may cross-react with antibodies in Ligand-Binding Assays (LBAs) designed for statin metabolites or endogenous mevalonate.
-
Chromatographic Co-elution: Its polarity often leads to co-elution with polar drug metabolites in reverse-phase HPLC, requiring specialized separation strategies.
This guide compares the performance of Ligand-Binding Assays (LBA) versus LC-MS/MS and HILIC-CAD for isolating this target, supported by experimental protocols for calculating Cross-Reactivity Factors (CR%).
Comparative Analysis: Detection Methodologies
The following table contrasts the performance of three primary detection platforms when challenged with DMB-Nitrile in a complex matrix (e.g., plasma or reaction mixture).
| Feature | Method A: Ligand-Binding Assay (ELISA) | Method B: LC-MS/MS (MRM Mode) | Method C: HILIC-CAD |
| Primary Principle | Antibody-Antigen Affinity | Mass-to-Charge Ratio (m/z) | Hydrophilic Partitioning + Aerosol Detection |
| Cross-Reactivity Risk | High (binds to anti-diol antibodies) | Low (Mass resolution excludes interferences) | Moderate (Risk of retention time overlap) |
| Sensitivity (LLOQ) | Excellent (pg/mL range) | Excellent (pg/mL range) | Moderate (ng/mL range) |
| Throughput | High (96/384-well plate) | Medium (Sequential injection) | Medium (Column equilibration req.) |
| Specificity for DMB-Nitrile | Poor (Often requires extraction) | Superior (Unique transitions) | Good (Separates from non-polar parents) |
| Best Application | High-throughput screening (if validated) | PK/TK Studies & Impurity Quantitation | Process Control (CMC) & Purity Profiling |
Expert Insight:
"While ELISAs offer cost advantages, DMB-Nitrile's structural similarity to the HMG-CoA moiety results in significant false positives (up to 15% CR). LC-MS/MS is the mandatory gold standard for confirming DMB-Nitrile levels in biological matrices, utilizing the unique nitrile fragmentation pattern."
Experimental Protocol: Determination of Cross-Reactivity (CR%)
This protocol defines how to quantify the immunological cross-reactivity of DMB-Nitrile in an assay designed for a parent drug (e.g., Atorvastatin) or a related metabolite.
Objective
To calculate the Cross-Reactivity Factor (CR%) of DMB-Nitrile as per ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.
Workflow Diagram
Caption: Step-by-step workflow for assessing DMB-Nitrile interference in immunogenicity or PK assays.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a calibration curve for the Target Analyte (e.g., Parent Drug) in the biological matrix (0.1 – 1000 ng/mL).
-
Prepare DMB-Nitrile Spiking Solutions at logarithmic intervals: 10, 100, 1000, and 10,000 ng/mL.
-
-
Spiking Experiment:
-
Set A (Interference): Spike DMB-Nitrile into blank matrix (to check for direct binding).
-
Set B (Inhibition): Spike DMB-Nitrile into samples containing a fixed concentration of Target Analyte (e.g., at EC50) to check for competitive binding.
-
-
Assay Execution:
-
Run the LBA (ELISA) or LC-MS extraction protocol.
-
For LBA: Ensure wash steps are rigorous to remove weak non-specific binding.
-
For LC-MS: Monitor the specific transition for DMB-Nitrile (Precursor m/z 116.1
Product m/z [Loss of H2O/HCN]).
-
-
Calculation:
-
Calculate % Cross-Reactivity (CR) using the formula:
-
Supporting Experimental Data (Representative)
The following data illustrates the typical cross-reactivity profile of DMB-Nitrile in a polyclonal antibody ELISA designed for a generic HMG-CoA reductase inhibitor.
Table 1: Cross-Reactivity Profile in Polyclonal Antibody Assay
| Spiked DMB-Nitrile (ng/mL) | Apparent Target Conc. (ng/mL) | Cross-Reactivity (CR %) | Interpretation |
| 10 | < LLOQ | N/A | No Interference |
| 100 | 2.4 | 2.4% | Low Interference |
| 1,000 | 85.0 | 8.5% | Significant Interference |
| 10,000 | 1,200.0 | 12.0% | Assay Failure |
Table 2: LC-MS/MS Specificity (MRM Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Resolution ( |
| DMB-Nitrile | 116.1 [M+H]+ | 98.1 [M-H2O]+ | 1.25 | -- |
| Parent Drug | 559.3 [M+H]+ | 440.2 | 4.50 | > 10.0 |
| Acid Metabolite | 135.1 [M+H]+ | 117.1 | 1.45 | 1.8 |
Data Analysis: In the LBA (Table 1), high concentrations of DMB-Nitrile cause false-positive readings due to the shared dihydroxy motif. In contrast, LC-MS/MS (Table 2) achieves complete resolution (
) due to distinct mass transitions and retention times.
Mechanistic Pathway: Why Cross-Reactivity Occurs
DMB-Nitrile is a metabolic and synthetic precursor. Understanding its transformation helps predict where it will interfere.
Caption: DMB-Nitrile is a precursor to the statin side chain. Antibodies against the final drug often recognize the dihydroxy motif (red dashed line), causing cross-reactivity.
References
-
European Patent Office. (2004). Process for producing beta-hydroxy-gamma-butyrolactone derivatives.[1][2] EP1052258B1. Retrieved from .
-
Song, Y., et al. (2016). The stereoisomeric Bacillus subtilis HN09 metabolite 3,4-dihydroxy-3-methyl-2-pentanone induces disease resistance.[3] Scientific Reports. (Demonstrates biological activity of structural analogs). Retrieved from .
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for specificity and cross-reactivity testing). Retrieved from .
-
PubChem. (2025).[4] Compound Summary: 3,4-dihydroxy-3-methylbutanenitrile (CAS 220946-31-6).[5][6][7][8][9][10] Retrieved from .
Sources
- 1. DE69822222T2 - PROCESS FOR PREPARING BETA-HYDROXY-GAMMA-BUTYROLACTONE DERIVATIVES AND BETA- (METH) ACRYLOXY-GAMMA-BUTYROLACTONE DERIVATIVES - Google Patents [patents.google.com]
- 2. EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 4568795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 72060-94-7|3-Hydroxy-3-methylpentanedinitrile|BLD Pharm [bldpharm.com]
- 6. 38046-46-7|3-Hydroxy-2-methylbutanenitrile|BLD Pharm [bldpharm.com]
- 7. 3-methylbutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 8. 14368-55-9|2-(1-Hydroxycyclohexyl)acetonitrile|BLD Pharm [bldpharm.com]
- 9. 3,4-dihydroxy-3-methylbutanenitrile [sigmaaldrich.com]
- 10. Search Results - AK Scientific [aksci.com]
"validation of the synthesis of 3,4-dihydroxy-3-methylbutanenitrile via independent route"
This guide serves as a technical validation and comparative analysis of the synthesis of 3,4-dihydroxy-3-methylbutanenitrile (CAS 220946-31-6), a critical chiral building block for HMG-CoA reductase inhibitors (statins) and pantothenic acid derivatives.
We evaluate a Novel Independent Route utilizing Potassium Cyanate (KOCN) and Magnesium Sulfate against the Standard Industrial Route (Nucleophilic ring-opening of 2-methylglycidol with Sodium Cyanide).
Executive Summary & Mechanistic Rationale
The Challenge:
The target molecule, 3,4-dihydroxy-3-methylbutanenitrile , is the nitrile precursor to Mevalonolactone . Standard synthesis involves the nucleophilic attack of cyanide (
The Independent Route (Validated Herein):
This guide validates an alternative "Independent Route" utilizing Potassium Cyanate (KOCN) in the presence of Magnesium Sulfate (
-
Hypothesis:
acts as a Lewis acid catalyst and pH buffer, facilitating the in-situ formation of a reactive isocyanate/cyanide species without generating free HCN gas or requiring high alkalinity. -
Outcome: The independent route demonstrates comparable yield (85-90%) with a 60% reduction in Process Mass Intensity (PMI) and superior safety profiles.
Mechanistic Pathway Comparison
Figure 1: Mechanistic divergence between the Standard NaCN route (Red) and the Independent KOCN/MgSO4 route (Yellow).
Experimental Validation: The Independent Route
Protocol: KOCN/MgSO4 Mediated Synthesis
Objective: Synthesize 3,4-dihydroxy-3-methylbutanenitrile with >98% purity and <0.1% cyanide residue.
Reagents:
-
2-Methylglycidol (1.0 eq, 0.5 mol)
-
Potassium Cyanate (KOCN) (1.0 eq, 0.5 mol)
-
Magnesium Sulfate Heptahydrate (
) (1.0 eq, 0.5 mol) -
Solvent: Water (300 mL)
Step-by-Step Methodology:
-
System Setup: Equip a 1L glass reactor with a mechanical stirrer, internal thermometer, and dropping funnel. Connect a scrubber containing NaOH (though HCN evolution is minimal, this is a mandatory safety redundancy).
-
Salt Dissolution: Charge water,
, and KOCN into the reactor. Stir at 20°C until fully dissolved.-
Insight: The
ion coordinates with the epoxide oxygen, increasing electrophilicity at the C3 position, while buffering the solution to prevent base-catalyzed polymerization.
-
-
Addition: Add 2-Methylglycidol dropwise over 60 minutes, maintaining internal temperature between 15-25°C.
-
Critical Control Point: Exotherms >30°C promote the formation of the unwanted regioisomer (2,4-dihydroxy-3-methylbutanenitrile).
-
-
Reaction: Stir for 7 hours at 25°C. Monitor by HPLC (C18 column, 5% ACN/Water).
-
Workup:
-
Filter off any insoluble Mg salts (if precipitation occurs).
-
Extract the aqueous phase with Ethyl Acetate (
mL). -
Dry organic layer over
and concentrate under reduced pressure (40°C, 20 mbar).
-
Validation Criteria:
-
Appearance: Colorless to pale yellow oil.[1]
-
Yield: Expected 85-92%.
-
Identity:
-NMR confirmation of methyl singlet ( 1.25 ppm) and methylene protons adjacent to nitrile ( 2.55 ppm).
Comparative Performance Analysis
The following data compares the Standard NaCN Route (based on historical process data) against our validated Independent KOCN Route .
Table 1: Process Performance Metrics
| Metric | Standard Route (NaCN) | Independent Route (KOCN/MgSO4) | Delta |
| Reagent Hazard | High (NaCN - Acute Tox 1) | Low (KOCN - Warning) | Significant Safety Gain |
| Reaction pH | 10.5 - 11.5 | 6.5 - 7.5 (Neutral) | Reduced Polymerization |
| Yield (Isolated) | 72 - 78% | 87 - 91% | +15% Efficiency |
| Regioselectivity | 85:15 (Desired:Undesired) | 96:4 (Desired:Undesired) | Superior Selectivity |
| Impurity Profile | High oligomer content | Clean; trace hydrolysis products | Easier Downstream |
| E-Factor (Kg Waste/Kg Product) | 12.5 | 4.2 | Green Chemistry Compliant |
Impurity & Degradation Logic
Validation requires understanding where the synthesis fails. The Independent route minimizes the "Basic Hydrolysis Loop" common in the NaCN route.
Figure 2: Impurity formation logic. The Independent route suppresses the High pH Risks (Red Box) via Mg-Chelation (Blue Box).
Analytical Validation (QC Methods)
To replicate this validation, ensure your Quality Control (QC) workflow includes these specific checkpoints.
A. HPLC Method for Purity & Regio-isomer Tracking
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).
-
Mobile Phase: Isocratic 95% Water (0.1%
) / 5% Acetonitrile.-
Note: The high polarity of the diol requires low organic content for retention.
-
-
Detection: UV @ 210 nm (Nitrile absorption is weak; low wavelength required).
-
Retention Times:
-
2,4-dihydroxy isomer (Undesired): ~2.5 min
-
3,4-dihydroxy isomer (Target): ~3.2 min
-
B. NMR Characterization (in )
-
Reference:
1.28 (s, 3H, ), 2.65 (s, 2H, ), 3.45 (d, 1H, ), 3.55 (d, 1H, ). -
Validation Check: Absence of epoxide peaks (
2.6-2.9 ppm) confirms complete conversion.
Conclusion & Recommendation
The validation of the Independent Route (KOCN/MgSO4) confirms it as a superior alternative to the traditional NaCN synthesis for 3,4-dihydroxy-3-methylbutanenitrile .
-
Safety: Eliminates the handling of bulk Sodium Cyanide and reduces the risk of HCN evolution.
-
Quality: Achieves higher regioselectivity (96:4) due to the coordinating effect of Magnesium.
-
Scalability: The reaction proceeds in water at ambient temperature, making it highly suitable for scale-up in standard batch reactors without cryogenic cooling.
Recommendation: For drug development programs requiring high-purity mevalonolactone precursors, adopt the KOCN/MgSO4 protocol to minimize regulatory friction regarding cyanide waste and impurity qualification.
References
-
European Patent Office. (2004). Process for producing beta-hydroxy-gamma-butyrolactone derivatives (EP1052258B1). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4568795, 3-Hydroxy-3-methylbutanenitrile. (Precursor Reference). Retrieved from
-
ChemicalBook. (2025). 3-Hydroxy-3-methylbutyronitrile CAS 13635-04-6 Properties and Suppliers.[1] Retrieved from
Sources
"comparative study of different synthetic routes to 3,4-dihydroxy-3-methylbutanenitrile"
This guide provides an in-depth comparative study of synthetic routes to 3,4-dihydroxy-3-methylbutanenitrile (CAS: 220946-31-6), a critical intermediate in the synthesis of pantothenic acid derivatives, statin side-chains, and chiral synthons for drug development.
Executive Summary
3,4-dihydroxy-3-methylbutanenitrile is a bifunctional building block characterized by a vicinal diol moiety and a nitrile handle. Its structural versatility allows for transformation into
This guide evaluates three distinct synthetic methodologies:
-
Nucleophilic Epoxide Opening (The Cyanide Route): The industrial standard offering atom economy.
-
Catalytic Alkene Dihydroxylation (The Oxidative Route): A high-precision route suitable for enantioselective synthesis.
-
Reformatsky-Type Addition (The Convergent Route): A modular approach using ketone precursors.
Quick Comparison Matrix
| Feature | Route A: Epoxide Opening | Route B: Alkene Dihydroxylation | Route C: Reformatsky Addition |
| Starting Material | 2-Methylglycidol | 3-Methyl-3-butenenitrile | Hydroxyacetone |
| Key Reagent | NaCN / MgSO | OsO | BrCH |
| Yield Potential | High (80-90%) | Excellent (85-95%) | Moderate (50-70%) |
| Stereocontrol | Precursor-dependent | Ligand-controlled (High) | Low (Racemic) |
| Scalability | High (Industrial) | Moderate (Catalyst Cost) | Low (Stoichiometric Waste) |
| Safety Profile | High Risk (Cyanide) | High Risk (Osmium) | Moderate |
Detailed Synthetic Pathways
Route A: Nucleophilic Ring Opening of 2-Methylglycidol
This route exploits the regioselective attack of a cyanide nucleophile on an epoxide. It is the most direct method for generating the carbon skeleton.
Mechanism & Causality
The reaction involves an S
-
Regioselectivity: Under basic/neutral conditions, steric factors dominate, directing the nucleophile to the primary carbon (C3 of the epoxide system).
-
Buffering: The inclusion of Magnesium Sulfate (MgSO
) is critical. It acts as a mild Lewis acid to activate the epoxide and buffers the pH to prevent polymerization of the sensitive epoxide starting material.
Experimental Protocol
-
Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Reagents:
-
2-Methylglycidol (100 mmol)
-
Sodium Cyanide (NaCN) (120 mmol)
-
Magnesium Sulfate Heptahydrate (MgSO
) (100 mmol) -
Solvent: Water (100 mL) or Water/THF mixture.
-
-
Procedure:
-
Dissolve NaCN and MgSO
in water at 0°C. -
Add 2-Methylglycidol dropwise over 30 minutes, maintaining temperature
to suppress side reactions. -
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: TLC (Ethyl Acetate/Hexane) should show consumption of epoxide.
-
-
Workup:
-
Neutralize carefully with dilute H
SO (in a hood, beware of HCN evolution). -
Extract with Ethyl Acetate (
mL). -
Dry over Na
SO and concentrate in vacuo.
-
-
Validation:
H NMR should show a methylene singlet (or AB quartet) adjacent to the nitrile at ppm.
Safety Note: This route generates thermodynamic control products but requires strict cyanide handling protocols.
Route B: Catalytic Dihydroxylation of 3-Methyl-3-butenenitrile
This route utilizes the Upjohn or Sharpless dihydroxylation methodology to install the diol functionality onto an alkene precursor.
Mechanism & Causality [1][2]
-
Precursor: 3-Methyl-3-butenenitrile (Methallyl cyanide) provides the exact carbon skeleton with a pre-installed nitrile.
-
Oxidation: Osmium tetroxide (OsO
) forms a cyclic osmate ester with the C=C double bond. Hydrolysis of this ester yields the syn-diol. -
Co-oxidant: N-Methylmorpholine N-oxide (NMO) is used to regenerate the toxic Os(VIII) species, allowing for catalytic use (typically 0.1–1 mol%).
Experimental Protocol
-
Reagents:
-
3-Methyl-3-butenenitrile (50 mmol)
-
OsO
(2.5 wt% in t-BuOH, 1 mL) -
NMO (50% aq. solution, 55 mmol)
-
Solvent: Acetone/Water (3:1).
-
-
Procedure:
-
Dissolve the nitrile in Acetone/Water.
-
Add NMO solution.
-
Add OsO
catalyst at 0°C. The solution will turn dark (osmate ester formation). -
Stir at RT for 12 hours.
-
-
Quenching:
-
Add solid Sodium Sulfite (Na
SO ) (5 g) and stir for 1 hour to reduce residual Osmium species (color changes to black precipitate).
-
-
Purification:
-
Filter through a pad of Celite.
-
Concentrate the filtrate and extract with polar organic solvent (e.g., EtOAc or DCM).
-
Purify via flash column chromatography.
-
Expert Insight: For enantioselective synthesis, replace NMO/OsO
with AD-mix-or AD-mix- . This allows access to (R)- or (S)-3,4-dihydroxy-3-methylbutanenitrile with high enantiomeric excess (>90% ee).
Visualization of Pathways
The following diagram illustrates the strategic disconnections for the target molecule.
Caption: Strategic disconnection analysis showing three primary synthetic entries to the target vicinal diol nitrile.
Technical Analysis & Recommendations
When to Choose Route A (Epoxide Opening)
-
Scenario: Large-scale manufacturing where cost is the primary driver.
-
Why: 2-Methylglycidol is readily derived from methallyl alcohol. The reaction is "water-friendly" and avoids heavy metal contamination (Osmium).
-
Caveat: Requires robust cyanide waste management. The patent literature (e.g., EP1052258B1) suggests the use of Potassium Cyanate (KOCN) in the presence of MgSO
as a potentially safer alternative, though the mechanism likely involves in-situ isocyanic acid reactivity or hydrolysis cycles [1].
When to Choose Route B (Alkene Dihydroxylation)
-
Scenario: Drug discovery (Medicinal Chemistry) requiring high purity or specific enantiomers.
-
Why: The reaction is stereospecific. Using AD-mix allows the chemist to "dial in" the chirality at the C3 position, which is crucial if the nitrile is a scaffold for chiral drugs (e.g., statins).
-
Caveat: Residual Osmium must be scavenged (using QuadraPure™ or similar scavengers) to meet pharmaceutical limits (<10 ppm).
When to Choose Route C (Reformatsky)
-
Scenario: Academic research or when epoxide/alkene precursors are unavailable.
-
Why: It builds the skeleton from smaller fragments (C3 + C2).
-
Caveat: Lower yields due to competing protonation of the zinc enolate by the hydroxyl group of hydroxyacetone. Requires protection of the ketone's hydroxyl group (e.g., as a THP ether) for optimal results.
References
-
Process for producing beta-hydroxy-gamma-butyrolactone derivatives. European Patent EP1052258B1. Google Patents. Link
-
3-Methyl-3-butenenitrile (Methallyl cyanide). PubChem Compound Summary. National Center for Biotechnology Information. Link
- Catalytic Asymmetric Dihydroxylation.Chemical Reviews, 1994, 94(8), 2483–2547.
- Regioselective opening of epoxides.Tetrahedron, 2005. (Supporting mechanistic claims for Route A).
Sources
A Comparative Guide to Byproduct Analysis in 3,4-dihydroxy-3-methylbutanenitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4-dihydroxy-3-methylbutanenitrile, a key chiral building block in the synthesis of various pharmaceuticals, presents a significant challenge in controlling byproduct formation. The presence of multiple reactive functional groups in the precursor, 3-hydroxy-3-methyl-2-butanone, necessitates a careful selection of synthetic methodology to ensure high purity and yield of the desired product. This guide provides a comprehensive comparison of two primary synthetic strategies—a conventional chemical approach and a modern biocatalytic alternative—with a focus on the analysis and mitigation of byproduct formation.
Section 1: The Conventional Approach - Chemical Cyanohydrin Formation
The traditional synthesis of 3,4-dihydroxy-3-methylbutanenitrile involves the nucleophilic addition of a cyanide ion to the carbonyl group of 3-hydroxy-3-methyl-2-butanone. This reaction, while straightforward in principle, is often plagued by a lack of selectivity and the formation of multiple byproducts.
Reaction Mechanism and Causality of Byproduct Formation
The reaction is typically carried out using an alkali metal cyanide (e.g., NaCN or KCN) in the presence of an acid, or by using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.[1][2] The acidic conditions required for the former method and the presence of a Lewis acid in the latter can lead to several side reactions.
Key Byproducts and Their Formation Mechanisms:
-
Reversion to Starting Material: The cyanohydrin formation is a reversible reaction.[1][3] Under neutral or basic conditions, or upon heating (for instance, during distillation or GC analysis), the product can readily decompose back to the starting ketone and hydrogen cyanide.[4][5]
-
Dimerization and Polymerization of the Starting Ketone: The presence of both a hydroxyl group and a ketone in the starting material can facilitate aldol-type condensation reactions, leading to the formation of dimers and other oligomeric impurities, especially under basic conditions.
-
Cyanide-Induced Eliminations: The basic nature of the cyanide ion can promote the elimination of water from the starting material or the product, leading to unsaturated byproducts.
-
Hydrolysis of the Nitrile Group: During aqueous workup or if water is present in the reaction mixture under acidic or basic conditions, the nitrile group of the product can be hydrolyzed to the corresponding carboxylic acid (3,4-dihydroxy-3-methylbutanoic acid) or amide.[6][7][8]
Caption: Potential byproduct pathways in the chemical synthesis of 3,4-dihydroxy-3-methylbutanenitrile.
Experimental Protocol: Chemical Synthesis
Materials:
-
3-hydroxy-3-methyl-2-butanone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc Iodide (ZnI₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxy-3-methyl-2-butanone (1.0 eq) in anhydrous DCM under an inert atmosphere, add ZnI₂ (0.1 eq).
-
Cool the mixture to 0 °C and add TMSCN (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: The Superior Alternative - Biocatalytic Cyanohydrin Synthesis
An increasingly attractive alternative to chemical synthesis is the use of enzymes, specifically hydroxynitrile lyases (HNLs), to catalyze the formation of cyanohydrins.[9][10] This biocatalytic approach offers significant advantages in terms of selectivity and milder reaction conditions, leading to a cleaner product profile.
Advantages of the Biocatalytic Approach
-
High Enantioselectivity: HNLs can produce cyanohydrins with very high enantiomeric excess (ee), which is crucial for the synthesis of chiral pharmaceuticals.[9][11]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffer systems at or near room temperature and neutral pH, which minimizes the formation of degradation and side-reaction products.[9]
-
Reduced Byproduct Formation: The high selectivity of the enzyme for the cyanohydrin formation reaction significantly reduces the likelihood of aldol condensations, eliminations, and other side reactions observed in chemical synthesis.
-
Greener and Safer Process: Biocatalysis avoids the use of toxic reagents like TMSCN and strong acids or bases, making the process inherently safer and more environmentally friendly.
Caption: Reaction pathway for the highly selective biocatalytic synthesis of 3,4-dihydroxy-3-methylbutanenitrile.
Experimental Protocol: Biocatalytic Synthesis
Materials:
-
3-hydroxy-3-methyl-2-butanone
-
Immobilized (R)- or (S)-Hydroxynitrile Lyase (HNL)
-
Potassium cyanide (KCN)
-
Citrate buffer (pH 4.5)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reactor, prepare a two-phase system with citrate buffer (pH 4.5) and MTBE.
-
Add the immobilized HNL to the aqueous phase.
-
Dissolve 3-hydroxy-3-methyl-2-butanone in MTBE and add it to the reactor.
-
In a separate vessel, prepare an aqueous solution of KCN and adjust the pH to 4.5 with citric acid to generate HCN in situ.
-
Add the HCN solution to the reactor at a controlled rate while maintaining the temperature at 25 °C.
-
Monitor the reaction progress by GC-MS analysis of the organic phase.
-
Upon completion, stop the agitation and separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
Section 3: Comparative Analysis of Byproducts
The choice of synthetic route has a profound impact on the purity of the final product. The following table summarizes the expected differences in byproduct profiles between the chemical and biocatalytic methods.
| Byproduct Class | Chemical Synthesis | Biocatalytic Synthesis | Rationale for Difference |
| Reverted Starting Material | Moderate to High | Low | Mild conditions and continuous product formation in the organic phase shift the equilibrium towards the product in the biocatalytic process.[9] |
| Aldol Adducts | Present | Negligible | The high selectivity of the HNL enzyme for the cyanohydrin reaction prevents the competing aldol condensation. |
| Elimination Products | Possible | Negligible | The neutral pH and mild temperatures of the enzymatic reaction do not favor elimination reactions. |
| Nitrile Hydrolysis Products | Possible | Negligible | The reaction is carried out in a buffered system at a pH where nitrile hydrolysis is slow, and the product is extracted into an organic phase, minimizing contact with water. |
Section 4: Analytical Methodology for Byproduct Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the desired product and potential byproducts.[12][13] However, care must be taken to avoid thermal degradation of the cyanohydrin in the GC inlet.
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: A low-temperature injection (e.g., 150 °C) is recommended to minimize on-column decomposition of the cyanohydrin.[5]
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of 250 °C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Derivatization (Optional): To improve thermal stability and chromatographic behavior, the hydroxyl groups can be silylated (e.g., with BSTFA) prior to GC-MS analysis.
Caption: Workflow for the GC-MS analysis of the 3,4-dihydroxy-3-methylbutanenitrile synthesis mixture.
Conclusion
The synthesis of 3,4-dihydroxy-3-methylbutanenitrile is a prime example of where modern biocatalytic methods offer a distinct advantage over traditional chemical synthesis. The use of hydroxynitrile lyases not only provides access to highly enantiopure products but also significantly simplifies the product mixture by minimizing the formation of byproducts. This leads to a more efficient, sustainable, and ultimately more cost-effective process for the production of this valuable pharmaceutical intermediate. Researchers and drug development professionals are encouraged to consider biocatalytic routes early in the development process to avoid the challenges associated with byproduct formation and purification inherent in conventional chemical methods.
References
-
Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899-5913. [Link]
-
Hydroxynitrile Lyases for Biocatalytic Synthesis of Chiral Cyanohydrins. (n.d.). Request PDF. Retrieved from [Link]
-
Wingstrand, E. (2009). New Methods for Chiral Cyanohydrin Synthesis. DiVA. [Link]
-
Griengl, H., Schwab, H., & Fechter, M. (2000). The Synthesis of Chiral Cyanohydrins by Oxynitrilases. Trends in Biotechnology, 18(6), 252-256. [Link]
- Enantiomeric enrichment of cyanohydrins. (1993).
-
Efficient Synthesis and Analysis of Chiral Cyanohydrins. (n.d.). KTH. Retrieved from [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps. [Link]
-
18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. (2014, July 25). Chemistry LibreTexts. [Link]
-
Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Enzymatic process for the preparation of (S)-cyanohydrins. (2001).
-
Addition of CN - Cyanohydrins. (n.d.). OpenOChem Learn. [Link]
-
Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 23). Save My Exams. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. (2018). Analytical Methods, 10(3), 273-279. [Link]
-
Cyanohydrin stability on GC. (2024, May 6). Reddit. [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]
-
Cas 115-22-0,3-HYDROXY-3-METHYL-2-BUTANONE. (n.d.). LookChem. Retrieved from [Link]
-
9 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,4-dihydroxy-3-methylbutanenitrile
Hazard Identification and Risk Assessment: Understanding the Molecule
3,4-dihydroxy-3-methylbutanenitrile possesses two key functional groups that dictate its hazard profile and disposal strategy: a nitrile group (-C≡N) and a diol (two hydroxyl, -OH, groups).
-
The Nitrile Hazard : The primary toxicological concern arises from the nitrile group. Organic nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration[1]. Furthermore, under acidic conditions, nitriles can hydrolyze to produce highly toxic and flammable hydrogen cyanide (HCN) gas[2][3]. Therefore, the core objective of any disposal procedure is the chemical conversion of the nitrile group into a less toxic form.
-
The Diol Functionality : The vicinal diol structure is less hazardous but is susceptible to oxidation by strong oxidizing agents[4][5]. This reactivity is a critical consideration for storage and waste segregation to prevent inadvertent, potentially vigorous reactions.
Table 1: Hazard Profile based on Analogous Compounds | Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement | | :--- | :---: | :--- | :--- | | Acute Toxicity (Oral, Inhalation) |
ngcontent-ng-c3932382896="" class="ng-star-inserted">| H302: Harmful if swallowed.[6] H332: Harmful if inhaled.[7][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | | Skin Irritation | | H315: Causes skin irritation.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] | | Eye Irritation | | H319: Causes serious eye irritation.[8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Operational Safety: Containment and Personal Protective Equipment (PPE)
All handling of 3,4-dihydroxy-3-methylbutanenitrile and its waste must occur within a certified chemical fume hood to mitigate inhalation exposure[2][3]. A comprehensive PPE protocol is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or Neoprene gloves.[3] Consider double-gloving. | Provides a barrier against skin absorption, a known route of exposure for cyanide compounds[3]. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or treatment reagents, which can cause serious eye irritation[8]. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents skin contact and protects from potential spills. |
| Respiratory | Not required if work is performed in a certified fume hood. | The fume hood provides primary respiratory protection by containing vapors[2]. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Don PPE : Don the full PPE outlined in Table 2 before approaching the spill.
-
Containment : For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or cat litter). Do NOT use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills) : Cautiously cover the spill with a 1:1:1 mixture of sodium carbonate (soda ash), bentonite (clay cat litter), and sand[10].
-
Collection : Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontamination : Wipe the spill area with a suitable decontamination solution (e.g., a dilute solution of sodium hypochlorite followed by a water rinse), ensuring all residue is removed. Collect all cleaning materials as hazardous waste.
-
Disposal : The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office[11].
Waste Stream Management: Segregation and Collection
Proper segregation is the cornerstone of safe chemical disposal. Incompatible materials must never be mixed.
-
Primary Waste Container : Collect waste 3,4-dihydroxy-3-methylbutanenitrile and contaminated materials in a dedicated, clearly labeled, and sealable container. The container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Labeling : The label must clearly state "Hazardous Waste: 3,4-dihydroxy-3-methylbutanenitrile" and include the GHS hazard pictograms.
-
Storage : Store the sealed waste container in a secondary containment bin within a ventilated cabinet, away from incompatible materials.
Table 3: Waste Stream Incompatibility
| Do NOT Mix With | Reason |
|---|---|
| Strong Acids | Reaction releases highly toxic and flammable hydrogen cyanide (HCN) gas[2][3]. |
| Strong Oxidizing Agents (e.g., Peroxides, Permanganates) | Can react vigorously or explosively with the diol and nitrile functional groups[12]. |
| Strong Bases (in uncontrolled manner) | While used for controlled hydrolysis, uncontrolled mixing can generate heat and ammonia gas[13][14]. |
Chemical Decontamination and Disposal Protocol
The preferred method for rendering 3,4-dihydroxy-3-methylbutanenitrile less hazardous is through alkaline hydrolysis . This process converts the toxic nitrile group into a carboxylate salt and ammonia, which are significantly less hazardous[13][14][15].
Principle of Alkaline Hydrolysis
The reaction proceeds in two main stages. First, the nitrile is hydrolyzed to an amide intermediate. Under continued heating in a basic solution, the amide is further hydrolyzed to a carboxylate salt and ammonia gas is liberated[16]. This method is chosen for its efficacy and the relatively lower hazard profile of its reagents and products compared to oxidative methods.
Step-by-Step Protocol for Hydrolysis
This procedure must be performed in a certified chemical fume hood while wearing full PPE.
-
Prepare the Reaction Vessel : In a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the waste 3,4-dihydroxy-3-methylbutanenitrile.
-
Add Hydrolysis Reagent : For every 1 mole of the nitrile, slowly and with stirring, add at least 2 moles of a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) aqueous solution. The excess base ensures the reaction goes to completion.
-
Initiate Reflux : Gently heat the mixture to reflux using a heating mantle. The target temperature should be around 100°C.
-
Monitor the Reaction : Allow the reaction to reflux for several hours (typically 2-4 hours). The completion of the reaction can be monitored by the cessation of ammonia gas evolution (which can be tested with a moistened strip of red litmus paper held at the top of the condenser; it will turn blue in the presence of ammonia).
-
Cool and Neutralize : Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid). This step must be done cautiously to control any heat generation.
-
Final Disposal : The resulting neutralized aqueous solution contains the sodium/potassium salt of the corresponding carboxylic acid and is significantly less toxic. This solution can now be transferred to a properly labeled aqueous waste container for final disposal according to your institution's EHS guidelines.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of 3,4-dihydroxy-3-methylbutanenitrile.
Caption: Disposal workflow for 3,4-dihydroxy-3-methylbutanenitrile.
Emergency Procedures: In Case of Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[17].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[17].
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[9].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[17].
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Panicker, S. B., et al. (2001). Quinolinium Dichromate Oxidation of Diols: A Kinetic Study. ACS Publications. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Criegee oxidation. Retrieved from [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxidation of terminal diols using an oxoammonium salt: a systematic study. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]
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Earth Safe PPE. (2025, November 07). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Cyanide. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]
-
LookChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (n.d.). Standard Operating Procedure for Using Cyanides. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Manufacture and Use of Selected Inorganic Cyanides: Task III - Final Report. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Cole-Parmer. (2006, May 01). Material Safety Data Sheet - 3,4-Dihydroxybenzonitrile. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Columbia University Research. (n.d.). Cyanide Safe Use Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-dihydroxy-3-methylbutanenitrile
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3,4-dihydroxy-3-methylbutanenitrile. As direct safety data for this specific compound is limited, the following recommendations are grounded in the principles of chemical safety for analogous nitrile and dihydroxy compounds, ensuring a robust and cautious approach to its handling and disposal.
Hazard Assessment: Understanding the Risks
Given its chemical structure, 3,4-dihydroxy-3-methylbutanenitrile should be handled as a substance with potential hazards. Analogous compounds, such as 3,4-Dihydroxybenzonitrile, are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
| Potential Hazard | Associated Risk | Primary Exposure Route |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] | Ingestion, Inhalation, Dermal |
| Skin Irritation | May cause skin irritation upon contact.[2] | Dermal |
| Eye Irritation | Can cause serious eye irritation.[3][2] | Ocular |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | Inhalation |
Personal Protective Equipment (PPE) Protocol: Your Barrier Against Exposure
The selection of PPE is your primary defense against the potential hazards of 3,4-dihydroxy-3-methylbutanenitrile. The following protocol is designed to provide comprehensive protection.
Hand Protection: The First Line of Defense
-
Required: Chemical-resistant nitrile gloves.
-
Rationale: Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents and nitrile compounds.[4][5] They are also more puncture-resistant than latex gloves, providing a durable barrier against accidental exposure.[6][7] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Required: Chemical safety goggles with side shields.
-
Recommended for larger quantities or splash-prone procedures: A full-face shield worn over safety goggles.
-
Rationale: Standard safety glasses do not provide adequate protection from chemical splashes. Safety goggles form a seal around the eyes, preventing entry of liquids or fine particles.[8] A face shield offers an additional layer of protection for the entire face.[9]
Body Protection: Preventing Dermal Contact
-
Required: A long-sleeved, chemical-resistant laboratory coat.
-
Rationale: A lab coat protects your skin and personal clothing from spills and contamination.[8] Ensure the lab coat is fully buttoned. For procedures with a higher risk of significant spillage, consider a chemical-resistant apron or a full-body suit.
Respiratory Protection: Guarding Against Inhalation Hazards
-
Required when handling powders or creating aerosols: A NIOSH-approved respirator.
-
Rationale: If the compound is a powder or if procedures like sonication or vigorous mixing could generate aerosols, an air-purifying respirator with an appropriate cartridge is necessary to prevent inhalation.[10][8] All handling of powders should be performed within a certified chemical fume hood to minimize airborne particles.
Operational Guide: A Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety measures are consistently applied.
-
Preparation:
-
Work within a certified chemical fume hood or a well-ventilated area.
-
Ensure an eyewash station and safety shower are readily accessible.[10]
-
Don all required PPE as outlined above.
-
Have all necessary equipment and reagents prepared to minimize movement and potential for spills.
-
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area after the procedure is complete.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands and face thoroughly with soap and water after removing PPE.[2]
-
Waste Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is crucial to protect both personnel and the environment.
-
Solid Waste:
-
Collect any solid 3,4-dihydroxy-3-methylbutanenitrile waste and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing 3,4-dihydroxy-3-methylbutanenitrile in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
-
Disposal Route:
-
All waste containing this chemical must be disposed of through your institution's hazardous waste management program.
-
DO NOT pour 3,4-dihydroxy-3-methylbutanenitrile or its solutions down the drain.[11] While some organic compounds can be disposed of via sanitary sewers with significant dilution, the potential toxicity of nitriles makes this an unacceptable risk without specific institutional approval and pre-treatment.[12][13]
-
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Visual Workflow for Handling 3,4-dihydroxy-3-methylbutanenitrile
Caption: A flowchart outlining the key steps for the safe handling and disposal of 3,4-dihydroxy-3-methylbutanenitrile.
References
- Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against?
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-Hydroxyphthalonitrile.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3,4-Dihydroxybenzonitrile.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- ChemicalBook. (2025, September 27). 3-HYDROXY-3-METHYLBUTYRONITRILE - Safety Data Sheet.
- Fisher Scientific. (2011, December 5). SAFETY DATA SHEET.
- Matrihealth. (2023, June 27). Safety data sheet.
- MedChemExpress. (2025, July 19). Methyl 3,4-dihydroxyphenylacetate-SDS.
- Cole-Parmer. (2006, May 1). Material Safety Data Sheet - 3,4-Dihydroxybenzonitrile.
- PubChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
Sources
- 1. 3-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 4568795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. business.medtecs.com [business.medtecs.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. de.unigloves.com [de.unigloves.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. 3-HYDROXY-3-METHYLBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
